molecular formula C24H13F2NO6 B15554272 OG 488 alkyne

OG 488 alkyne

Cat. No.: B15554272
M. Wt: 449.4 g/mol
InChI Key: LLBWCQGRIIDRHU-UHFFFAOYSA-N
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Description

OG 488 alkyne is a useful research compound. Its molecular formula is C24H13F2NO6 and its molecular weight is 449.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H13F2NO6

Molecular Weight

449.4 g/mol

IUPAC Name

2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-(prop-2-ynylcarbamoyl)benzoic acid

InChI

InChI=1S/C24H13F2NO6/c1-2-5-27-23(30)11-3-4-12(24(31)32)13(6-11)22-14-7-16(25)18(28)9-20(14)33-21-10-19(29)17(26)8-15(21)22/h1,3-4,6-10,28H,5H2,(H,27,30)(H,31,32)

InChI Key

LLBWCQGRIIDRHU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Core Principles and Properties of OG 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to OG 488 Alkyne in Research

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as Oregon Green® 488 Alkyne, is a high-performance, green-fluorescent probe designed for the specific detection and visualization of azide-modified biomolecules.[1][2] Its core utility lies in its terminal alkyne group, which enables it to participate in a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][3] This reaction forms a stable triazole linkage between the dye and an azide-tagged molecule of interest.[1][2]

The fluorophore component, Oregon Green 488, offers significant advantages over traditional dyes like fluorescein. It exhibits superior photostability and its fluorescence is notably less sensitive to pH changes within the physiological range (pKa of 4.8 vs. 6.5 for fluorescein).[1][4] These characteristics make it an ideal reporter molecule for applications in complex biological systems, including fluorescence microscopy, flow cytometry, and high-content imaging.[5][6]

Quantitative Data Summary

The physicochemical and spectral properties of this compound and its equivalents are summarized below. These properties make it compatible with standard 488 nm laser lines and FITC filter sets.[1][7]

PropertyValueReference(s)
Chemical Name 2′,7′-Difluorocarboxyfluorescein Alkyne, 6-isomer[1][2]
Molecular Weight ~449.37 g/mol [2]
Excitation Maximum (λex) ~496 nm[1][2]
Emission Maximum (λem) ~524 nm[1][2]
Molar Extinction Coeff. ~84,000 cm⁻¹M⁻¹[2]
Recommended Laser Line 488 nm[1][2]
Appearance Orange to red solid[2]
Solubility DMSO, DMF[2]
Spectrally Similar Dyes Fluorescein, Alexa Fluor® 488, DyLight® 488[1][2]

The Bioorthogonal Labeling Workflow

The primary application of this compound is in a two-step labeling strategy. First, a biomolecule or class of biomolecules is metabolically labeled with a precursor containing a bioorthogonal azide group. Second, the azide-tagged biomolecules are detected with this compound through a click reaction. This approach allows for the specific visualization of biological processes, such as the synthesis of new proteins, glycans, or DNA.[1][5][8]

cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Detection via Click Chemistry Metabolite Azide-tagged Precursor (e.g., Azidohomoalanine - AHA) LiveCell Live Cell / Organism Metabolite->LiveCell Introduce Incorporation Cellular Machinery (e.g., Ribosomes) LiveCell->Incorporation TaggedProtein Newly Synthesized Protein with Azide 'Handle' Incorporation->TaggedProtein Incorporates AHA Fixation Fix & Permeabilize Cell TaggedProtein->Fixation OG488 This compound ClickReaction Cu(I)-Catalyzed Click Reaction OG488->ClickReaction Add Fixation->ClickReaction LabeledProtein Fluorescently Labeled Protein ClickReaction->LabeledProtein Visualization Imaging (Microscopy, Flow Cytometry) LabeledProtein->Visualization

Fig 1. Bioorthogonal labeling workflow using this compound.

The CuAAC Reaction Mechanism

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the core chemical transformation that enables the utility of this compound. The reaction is highly efficient and specific, proceeding rapidly under biocompatible conditions to form a stable triazole ring, covalently linking the dye to the target.[3][9][10]

Fig 2. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols provide detailed methodologies for the most common research application of this compound: the visualization of newly synthesized proteins in cultured mammalian cells.

Workflow for Visualizing Nascent Proteins

This diagram outlines the key steps from cell preparation to final imaging, as detailed in the protocol below.

cluster_0 A. Metabolic Labeling cluster_1 B. Cell Processing cluster_2 C. Click Reaction & Imaging arrow N1 1. Seed cells on coverslips N2 2. Deplete endogenous methionine N1->N2 N3 3. Incubate with L-azidohomoalanine (AHA) N2->N3 arrow1 arrow1 N4 4. Wash cells with PBS N5 5. Fix cells (e.g., 4% PFA) N4->N5 N6 6. Permeabilize cells (e.g., 0.25% Triton X-100) N5->N6 arrow2 arrow2 N7 7. Prepare Click Reaction Cocktail (this compound, CuSO₄, Ligand, Ascorbate) N8 8. Incubate coverslips with cocktail N7->N8 N9 9. Wash, mount, and image N8->N9 arrow1->N4 arrow2->N7

Fig 3. Experimental workflow for nascent protein labeling.
Protocol: Fluorescent Labeling of Nascent Proteins in Cultured Cells

This protocol is synthesized from established methods for fluorescent non-canonical amino acid tagging (FUNCAT).[8][11][12][13] It should be optimized for specific cell types and experimental goals.

A. Materials and Reagents

  • Cells: Adherent mammalian cells cultured on sterile glass coverslips.

  • Media:

    • Complete growth medium.

    • Methionine-free DMEM (or appropriate basal medium).

    • Dialyzed Fetal Bovine Serum (dFBS).

  • Labeling Reagent: L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in sterile water or PBS).

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

    • Wash Buffer: 3% BSA in PBS.

  • Click Reaction Components:

    • This compound: 1-5 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 20-50 mM stock in water.

    • Ligand: THPTA or TBTA, 50 mM stock in water or DMSO/t-butanol. THPTA is recommended for aqueous solutions.[10]

    • Reducing Agent: Sodium Ascorbate, 300-500 mM stock in water (must be prepared fresh).

B. Procedure

  • Cell Culture and Methionine Depletion:

    • Seed cells onto sterile glass coverslips in a multi-well plate and grow to desired confluency (typically 70-80%).

    • Aspirate the complete growth medium. Wash cells once with pre-warmed PBS.

    • Add pre-warmed methionine-free medium supplemented with dFBS. Incubate for 30-60 minutes at 37°C to deplete intracellular methionine pools.[12]

  • AHA Metabolic Labeling:

    • Prepare the labeling medium by adding AHA to the methionine-free medium to a final concentration of 25-50 µM.[12] If applicable, add experimental drugs or stimuli at this stage.

    • Remove the depletion medium and add the AHA labeling medium to the cells.

    • Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C. For pulse-chase experiments, this incubation can be followed by a "chase" with complete medium.

  • Fixation and Permeabilization:

    • Place the plate on ice to stop the labeling reaction.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[12]

    • Wash the cells twice with PBS.

    • Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 15 minutes at room temperature.[12]

    • Wash the cells twice with 3% BSA in PBS.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. For a 500 µL final volume (sufficient for several coverslips), add components in the following order, vortexing gently after each addition:[14][15]

      • PBS, pH 7.4: 435 µL

      • This compound (from 2 mM stock): 5 µL (Final: 20 µM)

      • CuSO₄ (from 20 mM stock): 25 µL (Final: 1 mM)

      • THPTA Ligand (from 50 mM stock): 25 µL (Final: 2.5 mM)

      • Sodium Ascorbate (from 500 mM stock, freshly made): 10 µL (Final: 10 mM)

    • Remove the wash buffer from the cells.

    • Add the Click Reaction Cocktail to the coverslips, ensuring they are fully submerged.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Final Washes and Mounting:

    • Aspirate the click reaction cocktail.

    • Wash the cells three times with 3% BSA in PBS.

    • (Optional) Counterstain nuclei with DAPI or perform subsequent immunofluorescence staining for other targets of interest.

    • Wash twice more with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for the 488 nm channel.

Conclusion

This compound is a robust and versatile tool for researchers in cell biology and drug development. Its application in bioorthogonal click chemistry, particularly for visualizing de novo protein synthesis, provides a powerful, non-radioactive method to study cellular dynamics in situ.[1][2] The superior photostability and pH-insensitivity of the Oregon Green 488 fluorophore ensure high-quality data in demanding imaging applications.[4][6] By following established protocols, researchers can effectively integrate this technology to investigate the regulation of proteomes in response to various stimuli, genetic modifications, or therapeutic interventions.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of OG 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Oregon Green™ 488 (OG 488) alkyne, a bright, green-fluorescent probe widely utilized in biological imaging and labeling applications. This document details the dye's core photophysical characteristics, provides methodologies for its spectral characterization, and outlines a standard protocol for its use in bioorthogonal labeling reactions.

Core Photophysical Properties of OG 488 Alkyne

This compound, also known as Oregon Green® 488 Alkyne or 2′,7′-Difluorocarboxyfluorescein Alkyne, 6-isomer, is a derivative of fluorescein.[1] The fluorine substituents lend it greater photostability and a lower pKa (4.8) compared to fluorescein (pKa 6.5), making it a superior fluorescent reporter in biological systems.[1] Its absorption and emission spectra are nearly identical to those of fluorescein and other popular 488 nm dyes, making it a suitable replacement in many experimental setups.[1]

The key quantitative spectral and physical properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 496 nm[1]
Emission Maximum (λem) 524 nm[1]
Molar Extinction Coefficient (ε) 84,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φf) 0.91 ± 0.05 (for Oregon Green 488)[2]
Recommended Laser Line 488 nm[1]
Molecular Weight 449.37 g/mol [1]
Appearance Orange to red solid[1]
Solubility DMSO, DMF[1]

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., DMSO for stock solution, phosphate-buffered saline (PBS) pH 7.4 for working solution)

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.

  • Absorbance Spectrum Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution from approximately 350 nm to 550 nm to determine the precise absorbance maximum (λmax,abs).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined λmax,abs (around 496 nm).

    • Scan the emission spectrum from approximately 500 nm to 650 nm. The peak of this spectrum is the emission maximum (λem).

    • Ensure to subtract the spectrum of a solvent blank.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the determined λem (around 524 nm).

    • Scan the excitation spectrum from approximately 400 nm to 520 nm. The peak of this spectrum should correspond to the absorbance maximum.

    • Again, ensure to subtract the spectrum of a solvent blank.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard. For OG 488, fluorescein in 0.1 M NaOH (Φf = 0.92) is a suitable standard.

Materials:

  • This compound solution (prepared as above)

  • Fluorescein standard solution with a similar absorbance (around 0.05) at the same excitation wavelength

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the this compound sample and the fluorescein standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the this compound (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solvents, respectively (if the same solvent is used, this term is 1).

Copper-Catalyzed Click Chemistry Labeling of Azide-Containing Biomolecules

This compound is primarily used for the fluorescent labeling of biomolecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., phosphate buffer, pH 7)

  • DMSO

Procedure:

  • Prepare Reagents:

    • Dissolve the azide-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water or a suitable buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule, this compound, and the copper ligand.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled biomolecule from excess reagents using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation.

Visualizations

Experimental Workflow for Spectral Characterization

spectral_characterization cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM in DMSO) working Prepare Working Solution (Abs ~0.05 in PBS) stock->working uv_vis Measure Absorbance (UV-Vis) working->uv_vis Determine λmax,abs emission Measure Emission (Spectrofluorometer) uv_vis->emission Set Excitation λ excitation Measure Excitation (Spectrofluorometer) emission->excitation Set Emission λ det_max Determine λex & λem emission->det_max excitation->det_max

Caption: Workflow for determining the excitation and emission spectra of this compound.

Signaling Pathway for Click Chemistry Labeling

click_chemistry cluster_reactants Reactants cluster_catalyst Catalytic System biomolecule Azide-Modified Biomolecule reaction Click Reaction (CuAAC) biomolecule->reaction og488 This compound og488->reaction cuso4 Cu(II)SO4 cu_i Cu(I) cuso4->cu_i Reduction ascorbate Sodium Ascorbate ascorbate->cu_i cu_i->reaction Catalyst ligand Ligand (e.g., THPTA) ligand->reaction Stabilizes Cu(I) product Fluorescently Labeled Biomolecule reaction->product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules.

References

An In-depth Technical Guide to the Core Photophysical Properties and Applications of Oregon Green 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential photophysical characteristics of Oregon Green 488 (OG 488) Alkyne, a bright, green-fluorescent probe widely utilized for the detection of azide-containing biomolecules. We present key quantitative data, in-depth experimental protocols for the characterization of its fluorescence properties, and a typical workflow for its application in cellular imaging through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

Core Photophysical and Chemical Properties

Oregon Green 488 Alkyne is a derivative of the fluorinated fluorescein dye, Oregon Green 488. This modification introduces a terminal alkyne group, enabling its covalent attachment to molecules bearing an azide group.[1] The fluorination of the parent dye confers several advantages over traditional fluorescein, including greater photostability and a lower pKa (4.8), which makes its fluorescence less sensitive to pH changes in physiological conditions.[1] Its absorption and emission spectra are nearly identical to fluorescein, making it compatible with standard 488 nm laser lines and corresponding filter sets.[1]

Quantitative Data Summary

The following table summarizes the key photophysical parameters for Oregon Green 488 and its alkyne derivative. While specific data for the quantum yield and lifetime of the alkyne derivative are not extensively published, they are expected to be very similar to the parent dye.

PropertyOregon Green 488 (Parent Dye)Oregon Green 488 AlkyneData Source
Excitation Maximum (λex) ~496 nm496 nm[1][2]
Emission Maximum (λem) ~524 nm524 nm[1][2]
Molar Extinction Coefficient (ε) Not specified84,000 cm-1M-1[1]
Fluorescence Quantum Yield (Φf) 0.91 ± 0.05Assumed to be ~0.91[3]
Fluorescence Lifetime (τ) ~4.1 nsAssumed to be ~4.1 ns[4]
Molecular Weight 368.29 g/mol 449.37 g/mol [1][2]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining the fluorescence quantum yield (Φf) involves comparing the fluorescence intensity of the sample of interest (in this case, OG 488 alkyne) to a well-characterized standard with a known quantum yield.[5] For OG 488, a suitable standard would be fluorescein in 0.1 M NaOH, which has a widely accepted quantum yield of 0.95.

Principle: If the sample and a reference standard have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore proportional to the ratio of their quantum yields.[5]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Oregon Green 488 Alkyne

  • Fluorescein (as a standard)

  • Ethanol or other suitable solvent

  • 0.1 M NaOH

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the fluorescein standard in a suitable solvent (e.g., ethanol).

  • Preparation of Working Solutions: Prepare a series of dilutions of both the this compound and the fluorescein standard in the chosen solvent. For the fluorescein standard, use 0.1 M NaOH as the solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at a fixed excitation wavelength (e.g., 488 nm).

  • Fluorescence Emission Spectra Acquisition:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements (e.g., 488 nm).

    • Record the fluorescence emission spectrum for each solution, ensuring that the experimental conditions (e.g., slit widths, detector voltage) are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the fluorescein standard.

    • Determine the gradient (slope) of the resulting straight lines for both the sample (GradX) and the standard (GradST).

  • Calculation of Quantum Yield: Calculate the quantum yield of the this compound (ΦX) using the following equation[5]:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a fluorophore.[6][7] It measures the time delay between the excitation of the sample by a pulse of light and the detection of the emitted single photons.

Principle: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse (start signal) and the arrival of a fluorescence photon at the detector (stop signal) is measured for a large number of photons. A histogram of these time differences is constructed, which represents the fluorescence decay curve.[7][8]

Materials:

  • Pulsed laser source (e.g., picosecond diode laser at 488 nm)

  • High-speed single-photon detector (e.g., photomultiplier tube, PMT)

  • TCSPC electronics module

  • Solution of this compound in a suitable solvent

Procedure:

  • Instrument Setup:

    • Align the pulsed laser to excite the sample containing this compound.

    • Position the detector at a 90-degree angle to the excitation beam to minimize scattered light detection.

    • Connect the laser trigger and detector output to the TCSPC electronics.

  • Data Acquisition:

    • Excite the sample with the pulsed laser. The photon detection rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.

    • The TCSPC electronics record the time of arrival of each detected photon relative to the preceding laser pulse.

    • Continue acquisition until a sufficient number of photons have been collected to form a smooth decay curve (typically 10,000 counts in the peak channel).

  • Data Analysis:

    • The collected data forms a histogram of photon counts versus time, which is the fluorescence decay profile.

    • This decay curve is then fitted to an exponential decay function (or a sum of exponentials if the decay is complex) using appropriate software. For a single exponential decay, the function is: I(t) = I0 * exp(-t/τ) Where:

      • I(t) is the intensity at time t.

      • I0 is the initial intensity.

      • τ is the fluorescence lifetime.

    • The quality of the fit is assessed by examining the residuals and the chi-squared value.

Application: Metabolic Labeling and Click Chemistry Detection

A primary application of this compound is in the detection of azide-modified biomolecules within cells.[1] A common strategy is to metabolically incorporate an azide-containing precursor (e.g., an azido-sugar) into cellular macromolecules, which are then visualized by a click reaction with this compound.[9]

Protocol for Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Cells cultured on coverslips or in plates

  • Azide-modified metabolic precursor (e.g., Ac4ManNAz for labeling sialic acids on cell-surface glycans)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • A copper(I)-stabilizing ligand (e.g., THPTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Metabolic Labeling:

    • Incubate the cultured cells with the azide-modified metabolic precursor in their growth medium for 24-48 hours. The optimal concentration and incubation time will depend on the specific precursor and cell type.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • If intracellular targets are to be labeled, permeabilize the cells with a suitable buffer for 10-15 minutes.

  • Click Reaction:

    • Prepare a fresh "click cocktail" by mixing the following components in PBS:

      • This compound (e.g., 1-10 µM)

      • CuSO4 (e.g., 100 µM)

      • THPTA ligand (e.g., 500 µM)

    • Add fresh sodium ascorbate (e.g., 1-5 mM) to the cocktail immediately before use to reduce Cu(II) to the catalytic Cu(I) species.

    • Incubate the fixed and permeabilized cells with the click cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells thoroughly with PBS to remove unreacted reagents.

    • (Optional) Counterstain the cells (e.g., with a nuclear stain like DAPI).

    • Mount the coverslips onto microscope slides and image using a fluorescence microscope equipped with appropriate filters for OG 488 (excitation ~490 nm, emission ~525 nm).

Visualizations

experimental_workflow_quantum_yield cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare this compound Dilutions (Abs < 0.1) measure_abs Measure Absorbance at Excitation Wavelength prep_sample->measure_abs prep_std Prepare Fluorescein Standard Dilutions (Abs < 0.1) prep_std->measure_abs measure_fluor Measure Fluorescence Emission Spectra (Identical Conditions) measure_abs->measure_fluor integrate Integrate Area Under Emission Curves measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) of Plots plot->gradient calculate Calculate Quantum Yield using Comparative Equation gradient->calculate

Caption: Workflow for determining fluorescence quantum yield using the relative method.

signaling_pathway_click_chemistry cluster_cell Cellular Process cluster_detection Detection via Click Chemistry azido_sugar Azido-Sugar Precursor cell Live Cell azido_sugar->cell Metabolic Incorporation glycan Cellular Glycan with Incorporated Azide cell->glycan fixation Fixation & Permeabilization glycan->fixation click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fixation->click_reaction og488 This compound og488->click_reaction click_reagents Click Cocktail (CuSO4, Ligand, Ascorbate) click_reagents->click_reaction fluorescence Fluorescently Labeled Glycan click_reaction->fluorescence imaging Imaging & Analysis fluorescence->imaging Fluorescence Microscopy

Caption: Workflow for metabolic labeling and detection using this compound.

References

OG 488 Alkyne: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 (OG 488) Alkyne is a bright, green-fluorescent probe widely utilized for the detection and imaging of azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[1][2] Its superior photostability and a low pKa of 4.8 make it an excellent replacement for fluorescein in biological systems.[1][2] This guide provides a comprehensive overview of the solubility of OG 488 alkyne and a detailed protocol for its use in typical labeling experiments.

Core Properties of this compound

Before delving into solubility, a summary of the key specifications for this compound is presented below.

PropertyValueReference
Molecular Weight449.37 g/mol [1][2]
AppearanceOrange to red solid[1][2]
Excitation Maximum (λex)496 nm[1][2]
Emission Maximum (λem)524 nm[1][2]
Extinction Coefficient84,000 cm⁻¹M⁻¹[1][2]
Purity>95% (HPLC)[1][2]

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in labeling protocols. While precise quantitative solubility data is not extensively published, technical data sheets consistently report its solubility in common organic solvents.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions.
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solution preparation.

For spectrally similar dyes, such as BP Fluor 488 Alkyne and AZDye 488-Alkyne, solubility has also been reported in water and methanol (MeOH).[3][4] However, for this compound itself, DMSO and DMF are the most cited and recommended solvents.[1][2]

Experimental Protocols

The following section details a standard protocol for the preparation of an this compound stock solution and its subsequent use in a typical click chemistry reaction to label azide-modified proteins.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in labeling reactions.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve approximately 0.45 mg of this compound (MW: 449.37) in 100 µL of DMSO.

  • Vortex the solution thoroughly until the dye is completely dissolved.

  • Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Click Chemistry Labeling of Azide-Modified Proteins

Objective: To covalently attach this compound to an azide-modified protein via a copper-catalyzed click reaction.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, PBS)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)

  • Ligand solution (e.g., 10 mM BTTAA in DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The final concentration of the alkyne dye should be in molar excess to the protein to ensure efficient labeling. A starting point is a 10-fold molar excess.

  • Prepare the catalyst solution by premixing the CuSO₄ and ligand solutions. The ligand helps to stabilize the Cu(I) ion.

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Immediately add the copper/ligand catalyst solution to the protein-dye mixture to initiate the click reaction.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight.

  • After the incubation period, purify the labeled protein from excess dye and reaction components using a desalting column, size-exclusion chromatography, or dialysis.

  • The labeled protein is now ready for downstream applications.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Preparation of this compound Stock Solution start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous DMSO to 10 mM equilibrate->dissolve vortex Vortex Until Completely Dissolved dissolve->vortex store Aliquot and Store at -20°C, Protected from Light vortex->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

G Click Chemistry Labeling Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation azide_protein Azide-Modified Protein mix_reactants Combine Protein and this compound azide_protein->mix_reactants og_alkyne This compound Stock og_alkyne->mix_reactants copper CuSO4 Solution premix_catalyst Premix Copper and Ligand copper->premix_catalyst ligand Ligand Solution (e.g., BTTAA) ligand->premix_catalyst ascorbate Fresh Sodium Ascorbate Solution initiate_reaction Add Ascorbate and Catalyst to Initiate Reaction ascorbate->initiate_reaction mix_reactants->initiate_reaction premix_catalyst->initiate_reaction incubate Incubate at RT for 1-2h (Protect from Light) initiate_reaction->incubate purify Purify Labeled Protein incubate->purify end_product Labeled Protein Ready for Use purify->end_product

Caption: General workflow for protein labeling using click chemistry.

References

An In-Depth Technical Guide to OG 488 Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Oregon Green 488 (OG 488) alkyne in click chemistry. OG 488 alkyne is a bright, green-fluorescent probe that enables the detection and visualization of azide-modified biomolecules through a highly efficient and specific chemical ligation reaction.[1][2] This technology has become an indispensable tool in various fields, including cell biology, proteomics, and drug discovery, for its ability to label and track molecules of interest in complex biological systems.

Core Principle: The Azide-Alkyne Cycloaddition

The foundational principle of this compound chemistry lies in the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry."[3] This concept, introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[3] The reaction between an azide and an alkyne to form a stable triazole ring is the most prominent example of this chemical philosophy.[3]

There are two primary variants of this reaction utilized with this compound:

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used form of click chemistry.[3] The reaction is catalyzed by copper(I) ions, which dramatically accelerate the rate of the 1,3-dipolar cycloaddition between a terminal alkyne (like this compound) and an azide.[3][4] This results in the specific formation of a 1,4-disubstituted 1,2,3-triazole.[5] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3][6] To improve reaction efficiency and protect biomolecules from damaging reactive oxygen species that can be generated, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often included.[6][7]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, a copper-free version of the click reaction was developed.[5] SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The ring strain provides the activation energy for the cycloaddition with an azide to proceed rapidly without the need for a catalyst.[5] While OG 488 is available with a terminal alkyne for CuAAC, analogous dyes can be conjugated to strained alkynes for SPAAC applications.

Quantitative Data

The following tables summarize key quantitative data for OG 488 and related fluorescent dyes used in click chemistry applications.

Table 1: Spectroscopic Properties of OG 488 and Similar Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (M-1cm-1)Fluorescence Quantum Yield (Φ)
OG 488 49652484,000[1][2]~0.91
Alexa Fluor™ 488 49952073,000[8]0.92[8]
AZDye™ 488 49952073,000Not specified

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 449.37 g/mol [1][2]
Appearance Orange to red solid[1][2]
Solubility DMSO, DMF[1][2]
pKa 4.8[1][2]

Table 3: Typical Reaction Parameters for CuAAC

ParameterTypical Range/ValueNotes
Second-Order Rate Constant 10 to 104 M-1s-1For CuAAC in general. Specific value for this compound is not readily available but is expected to be within this range.[4]
This compound Concentration 5 - 25 µMFor cellular labeling.[6]
Copper(II) Sulfate Concentration 50 µM - 1 mMDependent on the specific protocol.[6][9]
Sodium Ascorbate Concentration 1.75 - 15 mMUsed in excess to maintain copper in the Cu(I) state.[9]
Ligand (e.g., THPTA, BTTAA) Concentration 250 µM - 2 mMTypically used in excess relative to copper.[6][9]
Reaction Time 30 - 60 minutesAt room temperature.[6]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound click chemistry are provided below.

Protocol 1: Metabolic Labeling and Visualization of Nascent RNA in Cultured Neurons

This protocol describes the incorporation of an alkyne-modified nucleoside, 5-ethynyl uridine (EU), into newly synthesized RNA in cultured neurons, followed by fluorescent detection with OG 488 azide (or a spectrally similar azide like Alexa Fluor 488 azide) via CuAAC.[10]

Materials:

  • Cultured hippocampal neurons

  • 5-ethynyl uridine (EU)

  • OG 488 azide or spectrally similar fluorescent azide

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer (e.g., PBS)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM)

  • Sodium ascorbate stock solution (e.g., 500 mM, freshly prepared)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Metabolic Labeling:

    • Treat cultured hippocampal neurons with EU at a final concentration of 0.5-10 mM in the culture medium for 6 hours.[10]

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, combine:

      • 3 µL of OG 488 azide stock solution (e.g., 5 mM in DMSO)

      • 10 µL of CuSO₄ stock solution (100 mM)

      • 20 µL of THPTA stock solution (100 mM)

      • 437 µL of PBS

    • Add 30 µL of freshly prepared sodium ascorbate stock solution (500 mM) to the cocktail to initiate the reaction.

    • Immediately add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for OG 488/Alexa Fluor 488 and DAPI.

Protocol 2: Labeling of Azide-Modified Glycoproteins in Cell Lysates

This protocol outlines the detection of glycoproteins metabolically labeled with an azido sugar (e.g., N-azidoacetylmannosamine, ManNAz) in a cell lysate using this compound.[11]

Materials:

  • Cell lysate containing azide-modified glycoproteins (1-5 mg/mL)

  • This compound

  • Click reaction buffer (e.g., PBS)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM)

  • Sodium ascorbate stock solution (e.g., 300 mM, freshly prepared)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the following:

      • 50 µL of protein lysate

      • 90 µL of PBS buffer

      • 20 µL of 2.5 mM this compound in DMSO or water

  • Assemble the Click Reaction Cocktail:

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.

    • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

    • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.

  • Incubation:

    • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • Downstream Analysis:

    • The labeled proteins in the lysate are now ready for downstream processing and analysis, such as 1D or 2D gel electrophoresis followed by fluorescence imaging.[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound click chemistry.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product OG488_Alkyne This compound Labeled_Product OG 488-Labeled Biomolecule (Stable Triazole Linkage) OG488_Alkyne->Labeled_Product Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Labeled_Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu_I Reduction Cu_I->Labeled_Product Catalysis

Figure 1: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Metabolic_Labeling_Workflow cluster_step1 Step 1: Metabolic Incorporation cluster_step2 Step 2: Fixation & Permeabilization cluster_step3 Step 3: Click Chemistry Detection cluster_step4 Step 4: Analysis Azido_Sugar Azido Sugar (e.g., ManNAz) Cell Live Cell Azido_Sugar->Cell Incorporation Glycan Biosynthesis Cell->Incorporation Azide_Glycoprotein Cell with Azide-Modified Glycoproteins Incorporation->Azide_Glycoprotein Fixation Fixation (e.g., PFA) Azide_Glycoprotein->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization CuAAC CuAAC Reaction Permeabilization->CuAAC OG488_Alkyne This compound OG488_Alkyne->CuAAC Labeled_Glycoprotein Fluorescently Labeled Glycoprotein CuAAC->Labeled_Glycoprotein Microscopy Fluorescence Microscopy Labeled_Glycoprotein->Microscopy

Figure 2: Experimental workflow for metabolic labeling and visualization of glycoproteins.

Proximity_Ligation_Assay cluster_binding 1. Proximity Binding cluster_ligation 2. Click Ligation cluster_amplification 3. Amplification & Detection Protein_Complex Interacting Proteins (Protein A & Protein B) Antibody_A Primary Antibody A (Alkyne-Oligo Tag) Protein_Complex->Antibody_A Antibody_B Primary Antibody B (Azide-Oligo Tag) Protein_Complex->Antibody_B Proximity Binding in Proximity Antibody_A->Proximity Antibody_B->Proximity Click_Reaction CuAAC Click Reaction Proximity->Click_Reaction Circular_DNA Circular DNA Template Formed Click_Reaction->Circular_DNA RCA Rolling Circle Amplification Circular_DNA->RCA Amplified_DNA Amplified DNA Product RCA->Amplified_DNA OG488_Probe OG 488 Azide Probe Amplified_DNA->OG488_Probe Hybridization Detection Fluorescent Signal Detection OG488_Probe->Detection

Figure 3: Conceptual workflow of a proximity ligation assay using click chemistry.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Grb2 Grb2 Receptor->Grb2 P Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK_nucleus ERK ERK->ERK_nucleus Transcription_Factor Transcription Factor (e.g., c-Fos) ERK_nucleus->Transcription_Factor P Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Visualization_Point Visualize with This compound (via metabolic labeling of nascent protein) Gene_Expression->Visualization_Point Protein Product

Figure 4: Representative MAPK signaling pathway with a potential point of visualization.

References

An In-depth Technical Guide to OG 488 Alkyne and Other Green Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Oregon Green 488 (OG 488) alkyne, a bright, green-fluorescent probe, and compares its performance with other commonly used green fluorescent probes in biological research and drug development. We will delve into the core properties of these molecules, provide detailed experimental protocols for their application, and visualize key processes to facilitate a deeper understanding of their utility.

Introduction to Green Fluorescent Probes and Click Chemistry

Fluorescent probes are indispensable tools in modern life sciences, enabling the visualization and quantification of biomolecules and cellular processes with high specificity and sensitivity. Green fluorescent probes, in particular, are widely utilized due to their compatibility with common laser lines (e.g., 488 nm) and the low autofluorescence of biological samples in this spectral region.

A significant advancement in fluorescent labeling is the advent of "click chemistry," a set of biocompatible, highly efficient, and specific chemical reactions. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an alkyne-functionalized fluorescent probe, such as OG 488 alkyne, is covalently attached to an azide-modified biomolecule of interest. This bioorthogonal ligation strategy allows for the precise labeling of proteins, nucleic acids, and other molecules in complex biological systems.

This compound: A Detailed Profile

This compound, also known as Oregon Green® 488 Alkyne, is a derivative of fluorescein that exhibits several key advantages. Its two fluorine substitutions lead to increased photostability and a lower pKa (4.8) compared to fluorescein (pKa 6.5), making its fluorescence less sensitive to the acidic environments often found in cellular compartments like endosomes and lysosomes.[1][2] This probe reacts with azide-containing molecules via a copper-catalyzed click reaction to form a stable triazole linkage.[1][2]

Comparative Analysis of Green Fluorescent Probes

The selection of a fluorescent probe is critical for the success of an experiment. Factors such as brightness (a product of extinction coefficient and quantum yield), photostability, and spectral properties must be carefully considered. Below is a comparative summary of this compound and other popular green fluorescent probes.

Quantitative Data Summary
ProbeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 49652484,000Not specified
Alexa Fluor™ 488 Alkyne 49451773,000Not specified
ATTO 488 Alkyne 50152390,0000.80
FAM Alkyne (5-isomer) 49051380,0000.93
FAM Alkyne (6-isomer) 49051380,0000.93
BP Fluor 488 Alkyne 49952073,0000.92
Andy Fluor™ 488 Alkyne 505526Not specifiedNot specified

Mandatory Visualizations

Signaling Pathway: Ras/MAPK Cascade

Ras_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The Ras/MAPK signaling pathway, a common target for fluorescent probe-based studies.

Experimental Workflow: Fluorescent Labeling and Imaging

Fluorescent_Labeling_Workflow Start Start: Azide-Modified Biomolecule Click_Reaction Click Chemistry Reaction (this compound + CuSO4 + Ligand + Reducing Agent) Start->Click_Reaction Purification Purification (e.g., Gel Filtration, Dialysis) Click_Reaction->Purification Cell_Labeling Cell Incubation / Tissue Staining Purification->Cell_Labeling Washing Washing Steps (Remove unbound probe) Cell_Labeling->Washing Imaging Fluorescence Microscopy (e.g., Confocal, Epifluorescence) Washing->Imaging Analysis Image Analysis and Quantification Imaging->Analysis

Caption: A typical experimental workflow for labeling and imaging with fluorescent alkyne probes.

Logical Relationship: Click Chemistry Reaction

Click_Chemistry Biomolecule_Azide Biomolecule-N₃ plus + Biomolecule_Azide->plus OG488_Alkyne OG 488-Alkyne Labeled_Product Biomolecule-Triazole-OG 488 OG488_Alkyne->Labeled_Product Click Reaction Catalyst Cu(I) Catalyst Catalyst->Labeled_Product Catalyzes plus->OG488_Alkyne

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: In Vitro Labeling of Proteins with this compound

This protocol describes the labeling of a purified, azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium ascorbate (100 mM stock in water, freshly prepared)

  • DMSO

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (to a final concentration of 1-5 mg/mL)

    • This compound (to a final concentration of 100-200 µM)

    • Premix of CuSO₄ and THPTA (add an equal volume of each stock solution to create a 1:1 complex; use at a final concentration of 1 mM)

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted probe and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Confirm labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at ~496 nm).

Protocol 2: Labeling of Nascent Proteins in Cultured Cells

This protocol outlines the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog, followed by fluorescent detection with this compound.

Materials:

  • Mammalian cells in culture

  • Methionine-free culture medium

  • L-azidohomoalanine (AHA)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, buffer, and reducing agent)

  • This compound

Procedure:

  • Metabolic Labeling:

    • Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and culture for 4-6 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing CuSO₄, a copper-chelating ligand, a reducing agent, and this compound (typically 1-5 µM).

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on a slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with standard FITC/GFP filter sets.

Conclusion

This compound is a robust and versatile green fluorescent probe for a wide range of applications in biological research. Its enhanced photostability and pH insensitivity make it a superior choice over traditional fluorescein-based dyes. When combined with the specificity and efficiency of click chemistry, this compound provides a powerful tool for researchers to label and visualize biomolecules in both in vitro and in vivo settings. The selection of the optimal green fluorescent probe will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and the nature of the biological system under investigation. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound and other green fluorescent probes in your research endeavors.

References

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Oregon Green 488 Alkyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on its application using the fluorescent probe, Oregon Green 488 (OG 488) alkyne. This powerful "click chemistry" reaction has become an indispensable tool in bioconjugation, chemical biology, and drug discovery, enabling the precise and efficient labeling of biomolecules for a wide array of applications, including cellular imaging and tracking.

The Core Mechanism of CuAAC

The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. The reaction proceeds with a remarkable rate acceleration of 107 to 108 compared to the uncatalyzed reaction, and it is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This reaction is robust, functioning over a broad pH range (4-12) and in aqueous environments, making it ideal for biological applications.

The currently accepted mechanism involves a stepwise process:

  • Formation of a Copper-Acetylide Intermediate: The catalytically active Cu(I) species coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating its deprotonation to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition and Ring Formation: A six-membered copper metallacycle is formed, which then undergoes rearrangement.

  • Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated to release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing the catalytic cycle to continue.

The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in many applications. These ligands stabilize the Cu(I) oxidation state, preventing its disproportionation and oxidation to the inactive Cu(II) state, and can further accelerate the reaction rate.

Oregon Green 488 Alkyne: A Versatile Fluorescent Probe

Oregon Green 488 alkyne is a derivative of the bright, green-fluorescent dye Oregon Green 488, functionalized with a terminal alkyne group. This modification allows it to readily participate in CuAAC reactions, enabling the covalent attachment of the highly fluorescent OG 488 moiety to azide-modified biomolecules.

Key Properties of OG 488:

  • Bright Green Fluorescence: With excitation and emission maxima around 496 nm and 524 nm, respectively, it is well-suited for standard 488 nm laser lines used in fluorescence microscopy and flow cytometry.

  • High Photostability: OG 488 is more resistant to photobleaching compared to fluorescein, allowing for longer imaging experiments.

  • Low pKa: Its lower pKa (around 4.8) makes its fluorescence less sensitive to pH changes in the physiological range compared to fluorescein.

These properties make OG 488 alkyne an excellent choice for a variety of bio-orthogonal labeling and imaging applications.

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of ligand, the concentrations of reactants, and the reaction solvent. The following tables summarize key quantitative data related to CuAAC reactions, providing a basis for experimental design and optimization.

Parameter Condition Observation Reference
Reaction Rate Ligand-free CuAACSecond-order kinetics, dependent on Cu(I) concentration.[1]
Ligand-accelerated CuAAC (e.g., with TBTA or THPTA)Significant rate acceleration (up to several thousand-fold over ligand-free).[2]
Reactant Concentration Low reactant concentrations (<10 μM)Reaction can still proceed to high yields with appropriate ligands and catalyst concentrations.[3]
High alkyne concentrationsCan be inhibitory for some Cu-ligand complexes.[4]
Copper Concentration Typical for bioconjugation50 µM to 250 µM CuSO4.[5]
Ligand to Copper Ratio Recommended for bioconjugation5:1 to minimize copper-mediated damage to biomolecules.[3]
Ligand Properties Typical Application Reference
TBTA (tris(benzyltriazolylmethyl)amine)Stabilizes Cu(I), accelerates reaction. Less soluble in water.Organic synthesis, in vitro bioconjugation in mixed solvents.[6]
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble, stabilizes Cu(I), accelerates reaction. Biocompatible.Aqueous bioconjugation, live-cell labeling.[7]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Water-soluble, highly accelerating.Live-cell labeling, demanding bioconjugations.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of CuAAC with this compound. Below are representative protocols for labeling biomolecules in solution and on live cells.

Labeling of a Purified Azide-Modified Protein in Solution

Materials:

  • Azide-modified protein

  • Oregon Green 488 Alkyne

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving this compound)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare Stock Solutions:

    • Azide-modified protein: Prepare a solution of the desired concentration in PBS.

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO4: Prepare a 20 mM stock solution in water.

    • THPTA: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution and this compound stock solution to achieve the desired final concentrations (e.g., 100 µM protein and 200 µM this compound).

    • Add the THPTA stock solution to the reaction mixture (e.g., to a final concentration of 500 µM).

    • Add the CuSO4 stock solution to the reaction mixture (e.g., to a final concentration of 100 µM).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to initiate the reaction (e.g., to a final concentration of 5 mM).

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography, dialysis, or spin filtration.

  • Characterization:

    • Confirm labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy (measuring absorbance of the protein and OG 488), fluorescence spectroscopy, and mass spectrometry.

Labeling of Azide-Modified Glycans on Live Cells

Materials:

  • Cells cultured with an azide-modified sugar (e.g., Ac4ManNAz)

  • Oregon Green 488 Alkyne

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine (to scavenge reactive carbonyls)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium

Protocol:

  • Prepare Labeling Cocktail:

    • Prepare a fresh labeling cocktail in DPBS on ice. For a final volume of 1 mL, add:

      • This compound to a final concentration of 25 µM.

      • THPTA to a final concentration of 250 µM.

      • CuSO4 to a final concentration of 50 µM.

      • Aminoguanidine to a final concentration of 1 mM.

    • Immediately before adding to the cells, add sodium ascorbate to a final concentration of 2.5 mM.

  • Cell Labeling:

    • Wash the cells cultured with the azide-modified sugar twice with cold DPBS.

    • Aspirate the DPBS and add the freshly prepared labeling cocktail to the cells.

    • Incubate the cells at 4°C for 5-10 minutes to minimize endocytosis. For some applications, incubation at room temperature or 37°C for a short period may be suitable.

  • Wash and Image:

    • Aspirate the labeling cocktail and wash the cells three times with cold DPBS.

    • Replace the DPBS with fresh cell culture medium.

    • The cells are now ready for imaging using fluorescence microscopy.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate the logical flow of the CuAAC mechanism and a common experimental workflow for metabolic labeling and bioorthogonal imaging.

CuAAC_Mechanism cluster_catalyst Catalyst System cluster_reaction Cycloaddition Reaction Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Active_Catalyst [L-Cu(I)]+ Cu_I->Active_Catalyst Ligand Ligand (e.g., THPTA) Ligand->Active_Catalyst Cu_Acetylide [L-Cu(I)-Acetylide] Active_Catalyst->Cu_Acetylide Alkyne R1-Alkyne Alkyne->Cu_Acetylide Azide R2-Azide Six_Membered_Intermediate Six-Membered Cu-Intermediate Azide->Six_Membered_Intermediate Cu_Acetylide->Six_Membered_Intermediate Cu_Triazolide [L-Cu(I)-Triazolide] Six_Membered_Intermediate->Cu_Triazolide Rearrangement Cu_Triazolide->Active_Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole Protonolysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Metabolic_Labeling_Workflow cluster_cell_culture Cellular Process cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis Azide_Sugar Azide-Modified Sugar Precursor (e.g., Ac4ManNAz) Cell Live Cell Azide_Sugar->Cell Incubation Metabolism Cellular Metabolism Cell->Metabolism Azide_Glycan Azide-Labeled Glycan on Cell Surface Metabolism->Azide_Glycan Incorporation Click_Reaction CuAAC Reaction Azide_Glycan->Click_Reaction OG488_Alkyne This compound OG488_Alkyne->Click_Reaction CuAAC_Reagents CuAAC Cocktail (CuSO4, THPTA, Ascorbate) CuAAC_Reagents->Click_Reaction Labeled_Cell Fluorescently Labeled Cell Click_Reaction->Labeled_Cell Microscopy Fluorescence Microscopy Labeled_Cell->Microscopy Flow_Cytometry Flow Cytometry Labeled_Cell->Flow_Cytometry

Caption: Experimental workflow for metabolic labeling and bioorthogonal imaging of cell surface glycans.

This technical guide provides a foundational understanding of the CuAAC mechanism with this compound, along with practical data and protocols to aid researchers in designing and executing their experiments. The versatility and robustness of this chemical tool will undoubtedly continue to drive innovation in biological research and drug development.

References

An In-depth Technical Guide to the Photostability of OG 488 Alkyne Under Laser Illumination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of Oregon Green™ 488 (OG 488) alkyne, with a specific focus on its photostability when subjected to laser illumination. As a member of the fluorescein family of dyes, OG 488 offers significant advantages in brightness and, most critically, in resistance to photobleaching, making it a robust tool for a variety of fluorescence-based applications.[1][2][3]

Oregon Green™ 488 alkyne is a bright, green-fluorescent probe that is well-suited for excitation by the common 488 nm laser line.[4] It is frequently used for imaging biomolecules containing azide groups through a copper-catalyzed click reaction. A key feature of OG 488 is its enhanced photostability compared to its predecessor, fluorescein (FITC).[2][3] This increased resilience to photobleaching allows for longer or more intense illumination, which is crucial for demanding applications such as time-lapse imaging and single-molecule detection.

Core Photophysical Properties

The performance of a fluorophore is defined by several key photophysical parameters. For OG 488, these properties contribute to its utility in sensitive and quantitative fluorescence experiments.

PropertyOG 488 AlkyneAlexa Fluor™ 488Fluorescein (FITC)
Excitation Maximum (nm) ~496~495~494
Emission Maximum (nm) ~524~519~518
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~84,000~73,000~80,000
Fluorescence Quantum Yield (Φf) 0.91 ± 0.05[5]~0.92~0.92
Fluorescence Lifetime (τ) (ns) ~4.0[6]~4.1~4.0
Relative Photostability HighHighLow

Note: The data for this compound is based on the properties of the Oregon Green™ 488 fluorophore. While the alkyne modification enables click chemistry, it is not expected to significantly alter the core photophysical properties of the dye.

Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This process leads to a loss of fluorescence signal and is a critical limiting factor in many fluorescence microscopy experiments. The process can be simplified into the following conceptual pathway:

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Laser Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Non-Fluorescent Products T1->Bleached Reaction with O₂

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Upon absorption of a photon, the fluorophore transitions from its ground state (S₀) to an excited singlet state (S₁). From here, it can return to the ground state by emitting a photon (fluorescence). However, a small fraction of molecules may undergo intersystem crossing to a longer-lived excited triplet state (T₁). In this triplet state, the fluorophore is more susceptible to chemical reactions, particularly with molecular oxygen, leading to its irreversible degradation into non-fluorescent products.

Experimental Protocol for Measuring Photostability

Quantifying the photostability of a fluorophore like this compound is essential for designing robust and reproducible experiments. A common method involves time-lapse fluorescence microscopy to measure the decay of fluorescence intensity under continuous illumination.

I. Sample Preparation
  • Labeling: React this compound with an azide-containing biomolecule of interest (e.g., a protein or nucleic acid) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Purify the labeled conjugate to remove any unreacted dye.

  • Immobilization: Immobilize the labeled biomolecules on a glass coverslip. This prevents movement of the molecules in and out of the illumination area, ensuring that any decrease in fluorescence is due to photobleaching and not diffusion. The immobilization method will depend on the sample (e.g., poly-L-lysine coating for cells, specific antibodies for proteins).

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium. For live-cell imaging, use a suitable imaging buffer. It is crucial to use a fresh, high-quality mounting medium, as some formulations can affect fluorophore stability.

II. Microscope Setup and Image Acquisition
  • Microscope: Use a stable fluorescence microscope equipped with a laser source (e.g., a 488 nm argon-ion or diode laser) and a sensitive camera (e.g., EMCCD or sCMOS).

  • Objective: Select a high numerical aperture (NA) objective suitable for your sample (e.g., 60x or 100x oil immersion).

  • Laser Power: Set the laser power to a level that provides a good signal-to-noise ratio without causing excessively rapid photobleaching. It is critical to keep the laser power constant throughout the experiment and to record the power at the sample plane if possible.

  • Camera Settings: Adjust the camera gain and exposure time to ensure the initial fluorescence intensity is within the dynamic range of the camera (i.e., not saturated). Use the same settings for all acquisitions.

  • Time-Lapse Acquisition:

    • Focus on the sample.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).

    • Continuously illuminate the sample with the 488 nm laser throughout the acquisition period.

    • Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

III. Data Analysis
  • Region of Interest (ROI) Selection: Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). Select a region of interest (ROI) that encompasses the fluorescently labeled structures. Also, select a background ROI in an area with no fluorescence.

  • Intensity Measurement: Measure the mean fluorescence intensity within the sample ROI and the background ROI for each frame of the time-lapse series.

  • Background Subtraction: For each time point, subtract the mean background intensity from the mean sample intensity.

  • Normalization: Normalize the background-subtracted intensity values by dividing each value by the initial intensity (the intensity at time t=0). This will give you a fluorescence decay curve that starts at 1.

  • Curve Fitting: Plot the normalized intensity as a function of time. Fit the decay curve to a single exponential decay function:

    • I(t) = e^(-kt)

    • Where I(t) is the normalized intensity at time t, and k is the photobleaching rate constant.

  • Half-Life Calculation: The photobleaching half-life (t₁/₂) can be calculated from the rate constant using the following equation:

    • t₁/₂ = ln(2) / k

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Labeling Label Biomolecule with this compound Purification Purify Conjugate Labeling->Purification Immobilization Immobilize on Coverslip Purification->Immobilization Mounting Mount Sample Immobilization->Mounting Setup Microscope Setup (488 nm Laser) Mounting->Setup Timelapse Time-Lapse Imaging (Continuous Illumination) Setup->Timelapse Measure Measure Intensity (ROI & Background) Timelapse->Measure Normalize Background Subtract & Normalize Measure->Normalize Plot Plot Decay Curve Normalize->Plot Fit Fit to Exponential Decay Function Plot->Fit Calculate Calculate Half-Life (t₁/₂) Fit->Calculate

Caption: Workflow for quantifying the photostability of this compound.

Conclusion

Oregon Green™ 488 alkyne stands out as a highly photostable green-fluorescent dye, offering significant advantages over traditional fluorophores like fluorescein for demanding fluorescence imaging applications.[2] Its high fluorescence quantum yield and resistance to photobleaching make it an excellent choice for experiments requiring prolonged or intense laser illumination. By following standardized protocols for measuring photostability, researchers can quantitatively assess its performance and optimize imaging conditions to acquire high-quality, reproducible data. The superior photophysical characteristics of this compound make it a valuable tool for researchers in cell biology, neuroscience, and drug development.

References

Alternatives to OG 488 Alkyne for Live-Cell Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track biological processes within living cells is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for labeling biomolecules with fluorescent probes in their native environment. Oregon Green 488 (OG 488) alkyne has been a popular choice for these applications due to its bright green fluorescence. However, the field of fluorescent probe development is rapidly advancing, offering a range of alternatives with improved photophysical properties, cell permeability, and performance in live-cell imaging. This guide provides a comprehensive overview of these alternatives, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways.

A Comparative Analysis of Fluorescent Alkyne Probes

The selection of a fluorescent probe for live-cell imaging is a critical decision that depends on several factors, including the brightness of the fluorophore, its photostability, cell permeability, and the specifics of the experimental setup. While OG 488 alkyne is a reliable probe, several alternatives offer significant advantages in certain applications. Below is a summary of the key photophysical properties of some of the most promising alternatives to this compound.

Fluorophore ClassExemplary ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Key Features
Oregon Green This compound496524~70,000~0.92~64,400Bright, but pH sensitive and moderate photostability.[1]
Coumarin Coumarin-Alkyne~400-450~450-500~20,000-40,000~0.6-0.9~12,000-36,000Small size, good cell permeability, suitable for multiplexing with longer wavelength dyes.[2]
BODIPY BODIPY FL Alkyne503512~80,000~0.9~72,000Bright, photostable, and pH-insensitive, with narrow emission spectra.
Rhodamine MaP555-Alkyne558578~100,000~0.4~40,000Fluorogenic, excellent cell permeability, suitable for wash-free imaging and nanoscopy.[3]
Cyanine Sulfo-Cyanine3 Alkyne555570~150,000~0.1~15,000Water-soluble, bright, and photostable, suitable for the Cy3 channel.[4]
Iridium Complex Iridium-Alkyne Probe~488~600-700Not reportedNot reportedNot reportedNear-infrared (NIR) emission, long lifetime for photoluminescence lifetime imaging (PLIM), wash-free imaging.

Experimental Protocols

The successful application of these alternative alkyne probes in live-cell imaging relies on carefully optimized experimental protocols. The two primary methods for labeling biomolecules with fluorescent alkynes are through metabolic incorporation of an alkyne-tagged precursor followed by a click reaction with a fluorescent azide, or by using a strained cyclooctyne-dye conjugate to react with an azide-tagged biomolecule.

General Protocol for Metabolic Labeling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling newly synthesized proteins or glycans in live cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methionine-free or appropriate sugar-deficient medium

  • Alkyne-modified metabolic precursor (e.g., L-homopropargylglycine (HPG) for protein synthesis, or a peracetylated alkyne-modified sugar such as tetra-acetylated N-ethynylmannosamine (Ac4ManNAl) for glycan labeling)

  • Fluorescent azide probe (e.g., an azide-functionalized coumarin, BODIPY, or rhodamine dye)

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • Reducing agent (e.g., sodium ascorbate)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer (e.g., HBSS)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with the appropriate deficient medium supplemented with the alkyne-modified metabolic precursor. Typical concentrations range from 25-100 µM for HPG and 25-50 µM for Ac4ManNAl.[2][5]

    • Incubate the cells for a period sufficient for incorporation of the alkyne tag into the biomolecules of interest. This can range from 1 to 48 hours depending on the metabolic process being studied.[2][6]

  • Cell Fixation and Permeabilization (for intracellular targets, optional for cell surface):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the "click" reaction cocktail. For a typical reaction, mix the fluorescent azide (1-10 µM), CuSO₄ (100 µM), a copper-stabilizing ligand (500 µM), and freshly prepared sodium ascorbate (5 mM) in PBS.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS containing a wash buffer additive like 3% BSA.

    • Replace the wash buffer with a live-cell imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

General Protocol for Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for live-cell imaging as it avoids the use of a cytotoxic copper catalyst. It is commonly used for labeling cell-surface molecules.

Materials:

  • Cells metabolically labeled with an azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • Cyclooctyne-conjugated fluorescent probe (e.g., a DBCO-, BCN-, or DIFO-conjugated dye)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer

Procedure:

  • Metabolic Labeling:

    • Culture cells with an azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to ensure the presentation of azide groups on cell surface glycans.[7]

  • Cell Preparation:

    • Gently wash the cells twice with pre-warmed PBS or complete medium to remove unincorporated azido-sugar.

  • SPAAC Reaction:

    • Prepare a solution of the cyclooctyne-conjugated fluorescent probe in a live-cell imaging buffer at a final concentration of 1-20 µM.

    • Incubate the cells with the probe solution for 15-60 minutes at 37°C in a cell culture incubator. The optimal time will depend on the reactivity of the cyclooctyne and the density of azides on the cell surface.

  • Washing and Imaging:

    • Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove the unbound probe.

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C and 5% CO₂).

Visualizing Workflows and Biological Pathways

Diagrams generated using the DOT language can effectively illustrate the complex workflows and biological pathways involved in live-cell imaging with alkyne probes.

Experimental_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Reaction cluster_imaging Imaging Start Live Cells Metabolic_Precursor Add Alkyne-tagged Metabolic Precursor (e.g., HPG, Ac4ManNAl) Start->Metabolic_Precursor Incubation Incubate (1-48 hours) Metabolic_Precursor->Incubation Labeled_Cells Cells with Alkyne-tagged Biomolecules Incubation->Labeled_Cells Wash1 Wash Labeled_Cells->Wash1 Click_Cocktail Add Fluorescent Azide + Cu(I) catalyst (CuAAC) or Cyclooctyne-Dye (SPAAC) Wash1->Click_Cocktail Reaction Incubate (15-60 mins) Click_Cocktail->Reaction Labeled_Biomolecules Fluorescently Labeled Biomolecules Reaction->Labeled_Biomolecules Wash2 Wash Labeled_Biomolecules->Wash2 Imaging Live-Cell Fluorescence Microscopy Wash2->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis

General workflow for live-cell imaging using alkyne probes.

Glycosylation_Pathway cluster_uptake Cellular Uptake & Metabolism cluster_incorporation Glycan Incorporation cluster_detection Detection Ac4ManNAl Ac4ManNAl (Alkyne-tagged Sugar) Cell_Membrane Cell Membrane Ac4ManNAl->Cell_Membrane ManNAl ManNAl Cell_Membrane->ManNAl SiaNAl SiaNAl (Alkyne-Sialic Acid) ManNAl->SiaNAl Biosynthesis CMP_SiaNAl CMP-SiaNAl SiaNAl->CMP_SiaNAl Activation Golgi Golgi Apparatus CMP_SiaNAl->Golgi Labeled_Glycoprotein Alkyne-labeled Glycoprotein Golgi->Labeled_Glycoprotein Glycosyl- transferase Glycoprotein Nascent Glycoprotein Glycoprotein->Golgi Transport Transport to Cell Surface Labeled_Glycoprotein->Transport Click_Reaction Click Reaction with Fluorescent Azide Transport->Click_Reaction Imaging Fluorescence Imaging Click_Reaction->Imaging

Pathway for labeling and imaging glycans using an alkyne-tagged sugar.

Conclusion

The field of bioorthogonal chemistry has provided researchers with an expanding toolbox of fluorescent alkyne probes for live-cell imaging. While this compound remains a useful tool, the alternatives presented in this guide offer a range of advantages, including improved photostability, pH insensitivity, cell permeability, and suitability for advanced imaging techniques. By carefully considering the photophysical properties of these probes and optimizing the experimental protocols, researchers can achieve high-quality, dynamic imaging of a wide array of biological processes in living cells, ultimately leading to a deeper understanding of cellular function in health and disease.

References

Methodological & Application

Application Notes and Protocols: OG 488 Alkyne for Click Chemistry Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Oregon Green 488 (OG 488) alkyne in click chemistry-based cell labeling. Oregon Green 488 is a bright, green-fluorescent dye well-suited for imaging applications, with excitation compatible with the common 488 nm laser line. Its utility in click chemistry allows for the specific and covalent labeling of azide-modified biomolecules in fixed and live cells, enabling the study of various cellular processes such as proliferation, trafficking, and localization.

Core Principles

Click chemistry describes a class of reactions that are rapid, specific, and high-yielding. The most common form used in biological labeling is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne-functionalized probe (like OG 488 alkyne) and an azide-modified target molecule. This bioorthogonal reaction does not interfere with native cellular components, ensuring highly specific labeling.

Data Presentation

The following tables summarize key quantitative data for OG 488 to facilitate experimental design and comparison with other fluorophores.

Table 1: Photophysical Properties of Oregon Green 488

PropertyValueReference
Excitation Maximum (Ex)~495 nm[1]
Emission Maximum (Em)~519 nm[1]
Quantum Yield0.91 ± 0.05[2]
pKa4.6[3]
Key FeaturesBright fluorescence, pH-insensitive in physiological range, good photostability.[3][4][5]

Table 2: Recommended Reagent Concentrations for CuAAC in Cells

ReagentConcentration RangeNotesReference
This compound2 µM - 25 µMOptimal concentration should be titrated for each cell type and application to minimize background.[6][7][8]
Copper(II) Sulfate (CuSO₄)50 µM - 2 mMUsed in combination with a reducing agent to generate the active Cu(I) catalyst.[6][7][8]
Reducing Agent (e.g., Sodium Ascorbate)2.5 mM - 50 mMShould be prepared fresh. Higher concentrations are often used for in vitro reactions.[6][7][9]
Copper(I)-stabilizing Ligand (e.g., THPTA)250 µM - 5 mMTris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that protects cells from copper-induced damage and improves reaction efficiency. A 5:1 ligand to copper ratio is common.[6][7][6][7]

Experimental Protocols

Here we provide detailed protocols for two common applications of this compound click chemistry: labeling of newly synthesized DNA using EdU incorporation and general cell surface labeling of azide-modified glycans.

Protocol 1: Labeling of Nascent DNA with EdU and this compound

This protocol is adapted from established methods for detecting cell proliferation by labeling newly synthesized DNA with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog.

Materials:

  • Cells cultured on coverslips or in a multi-well plate

  • EdU (10 mM stock in DMSO)

  • Fixative solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Wash Buffer (e.g., 3% BSA in PBS)

  • Click-iT Reaction Cocktail (prepare fresh):

    • Click-iT Reaction Buffer

    • Copper(II) Sulfate (CuSO₄)

    • This compound

    • Reaction Buffer Additive (Reducing Agent)

Procedure:

  • EdU Labeling:

    • Incubate cells with 10 µM EdU in complete culture medium for the desired pulse duration (e.g., 1-2 hours) at 37°C. The incubation time will depend on the cell cycle length.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[10]

    • Remove the fixative and wash twice with 3% BSA in PBS.[10]

    • Add 1 mL of 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the cells.[10]

  • Click Reaction:

    • Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[10]

    • Prepare the Click-iT reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the reaction buffer, CuSO₄, this compound, and a reducing agent.[10]

    • Add 0.5 mL of the reaction cocktail to each sample, ensuring the cells are completely covered.

    • Incubate for 30 minutes at room temperature, protected from light.[10]

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[10]

    • (Optional) Counterstain nuclei with a DNA stain like Hoechst 33342.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation/Emission: ~495/519 nm).[1]

Protocol 2: Cell Surface Glycan Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically tagged with an azide-containing sugar, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is converted to the corresponding azido-sialic acid.

Materials:

  • Cells cultured in a suitable vessel

  • Azide-modified sugar (e.g., 50 µM Ac₄ManNAz)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Click Reaction Mix (prepare fresh on ice):

    • This compound (final concentration 25 µM)[6][7]

    • Copper(II) Sulfate (CuSO₄) (final concentration 50 µM)[6][7]

    • THPTA (final concentration 250 µM)[6][7]

    • Sodium Ascorbate (final concentration 2.5 mM, from a fresh 100 mM stock)[6][7]

    • Aminoguanidine (final concentration 1 mM)[6][7]

Procedure:

  • Metabolic Labeling:

    • Incubate cells with the azide-modified sugar (e.g., 50 µM Ac₄ManNAz) in their culture medium for 24-48 hours.[6]

  • Cell Preparation:

    • Gently wash the cells twice with ice-cold DPBS to remove excess unincorporated sugar.

  • Click Reaction on Live Cells:

    • Prepare the click reaction mix by adding the components in the following order to ice-cold DPBS: this compound, CuSO₄/THPTA pre-mixed solution, aminoguanidine, and finally sodium ascorbate.[6][7]

    • Incubate the reaction mix on ice for 10 minutes before adding to the cells.[7]

    • Aspirate the DPBS from the cells and add the click reaction mix.

    • Incubate for 1 to 5 minutes at 4°C.[6][7] The short incubation time on ice minimizes endocytosis of the label.

  • Washing and Imaging:

    • Remove the reaction mix and wash the cells three times with ice-cold DPBS.

    • The cells can now be imaged live or fixed for later analysis. For fixation, a mixture of 3% paraformaldehyde and 0.3% glutaraldehyde can be used.[6]

    • Image using a fluorescence microscope with a FITC/GFP filter set.

Visualizations

Experimental Workflow

G General Workflow for this compound Cell Labeling cluster_0 Step 1: Metabolic Labeling (Introduction of Azide) cluster_1 Step 2: Cell Preparation cluster_2 Step 3: Click Reaction cluster_3 Step 4: Analysis A Incubate cells with azide-modified precursor (e.g., Azido Sugar, AHA, EdU) B Wash to remove unincorporated precursor A->B C Fix & Permeabilize (for intracellular targets) B->C Optional D Prepare fresh Click Reaction Cocktail (this compound, Cu(I), Ligand) B->D C->D E Incubate cells with reaction cocktail D->E F Wash to remove excess reagents E->F G Image with Fluorescence Microscopy F->G

Caption: General workflow for cell labeling using this compound click chemistry.

Click Chemistry Reaction

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide Biomolecule-N₃ (Azide) Catalyst Cu(I) Sodium Ascorbate Ligand (THPTA) Azide->Catalyst Alkyne OG 488-Alkyne Alkyne->Catalyst Product Biomolecule-Triazole-OG 488 (Stable Labeled Product) Catalyst->Product

Caption: The CuAAC reaction covalently links an azide to an alkyne.

References

Application Notes: Step-by-Step Guide for OG 488 Alkyne Staining in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the fluorescent labeling of alkyne-tagged molecules within tissue sections using Oregon Green™ 488 (OG 488) alkyne and copper-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." This powerful and highly specific bioorthogonal reaction enables the visualization of a wide range of biological molecules and processes, such as DNA replication (via EdU incorporation), protein synthesis, and the localization of tagged drugs or metabolites. These protocols are designed for both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections.

Principle of the Method

The core of this technique is the click reaction, a copper(I)-catalyzed cycloaddition between an alkyne and an azide. In this application, a molecule of interest within the tissue is tagged with an azide group. The OG 488 alkyne then reacts with the azide in the presence of a copper(I) catalyst, forming a stable triazole linkage and covalently attaching the bright green fluorophore to the target molecule. This allows for precise and sensitive fluorescent detection using standard microscopy techniques.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for the key reagents in the click reaction. It is crucial to note that these are starting points, and optimization is highly recommended for each specific tissue type, fixation method, and target molecule to achieve the best signal-to-noise ratio.

ParameterRecommended RangeNotes
This compound Concentration 2 µM - 25 µMStart with a mid-range concentration (e.g., 10 µM) and titrate up or down to optimize signal and minimize background.
Copper (II) Sulfate (CuSO₄) Concentration 1 mM - 4 mMHigher concentrations can sometimes increase signal but may also lead to tissue damage or fluorescence quenching.
Copper-Chelating Ligand (THPTA or TBTA) Concentration 5 mM - 20 mM (for a 5:1 ligand to copper ratio)Ligands protect the copper(I) catalyst from oxidation and reduce cell toxicity. THPTA is water-soluble and often preferred for biological applications.
Reducing Agent (Sodium Ascorbate) Concentration 50 mM - 100 mMShould be prepared fresh for each experiment as it is prone to oxidation.
Click Reaction Incubation Time 30 - 60 minutesThicker tissue sections (>20 µm) may benefit from longer incubation times. Incubation should be performed at room temperature, protected from light.
Tissue Section Thickness 5 µm - 50 µmThinner sections generally allow for better reagent penetration. For thicker sections, permeabilization and incubation times may need to be increased.

Experimental Workflow Diagram

OG_488_Alkyne_Staining_Workflow cluster_prep Tissue Preparation cluster_ffpe FFPE Section Processing cluster_frozen Frozen Section Processing cluster_staining Staining Procedure cluster_imaging Imaging Fixation Fixation (e.g., 4% PFA) Embedding Embedding (Paraffin or OCT) Fixation->Embedding Sectioning Sectioning (5-20 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization (Xylene, Ethanol series) Mounting->Deparaffinization Thawing Thawing to RT Mounting->Thawing Rehydration Rehydration (Ethanol series, Water) Deparaffinization->Rehydration Antigen_Retrieval Antigen Retrieval (Optional, Heat-Induced) Rehydration->Antigen_Retrieval Permeabilization Permeabilization (e.g., Triton X-100 in PBS) Antigen_Retrieval->Permeabilization Post_Fixation Post-Fixation (Optional) Thawing->Post_Fixation Post_Fixation->Permeabilization Click_Reaction Click Reaction (this compound + Cocktail) Permeabilization->Click_Reaction Washing Washing (PBS +/- Tween 20) Click_Reaction->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Mounting_Final Mounting & Coverslipping Counterstaining->Mounting_Final Microscopy Fluorescence Microscopy (FITC/GFP filter set) Mounting_Final->Microscopy

Caption: Experimental workflow for this compound staining in tissue sections.

Experimental Protocols

Protocol 1: this compound Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • THPTA or TBTA ligand

  • Sodium Ascorbate

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes for 10 minutes each. b. Immerse slides in 100% ethanol: 2 changes for 5 minutes each. c. Immerse slides in 95% ethanol for 5 minutes. d. Immerse slides in 70% ethanol for 5 minutes. e. Rinse slides in deionized water for 5 minutes.

  • Permeabilization: a. Wash the rehydrated sections with PBS for 5 minutes. b. Incubate sections with Permeabilization Buffer for 15-20 minutes at room temperature. c. Wash sections twice with PBS for 5 minutes each.

  • Click Reaction: a. Important: Prepare the Click Reaction Cocktail immediately before use and add the components in the order listed. The following is for a 500 µL final volume, which can be scaled as needed. i. To 438 µL of PBS, add 10 µL of 20 mM CuSO₄ solution. ii. Add 2.5 µL of the fluorescent dye azide (adjust volume based on stock concentration to reach desired final concentration). iii. Add 50 µL of the Reaction Buffer Additive (containing the reducing agent). b. Remove the wash buffer from the slides and add enough Click Reaction Cocktail to completely cover the tissue section. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash sections three times with PBS containing 0.05% Tween™ 20 for 5 minutes each.

  • Nuclear Counterstaining (Optional): a. Incubate sections with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature, protected from light. b. Wash sections twice with PBS for 5 minutes each.

  • Mounting: a. Carefully remove excess buffer from the slide. b. Add a drop of antifade mounting medium to the tissue section. c. Gently lower a coverslip onto the mounting medium, avoiding air bubbles. d. Seal the edges of the coverslip with clear nail polish and allow to dry. e. Store slides at 4°C, protected from light, until imaging.

Protocol 2: this compound Staining of Frozen Tissue Sections

Materials:

  • Frozen tissue sections on slides (stored at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (optional): 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • THPTA or TBTA ligand

  • Sodium Ascorbate

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Slide Preparation: a. Remove frozen tissue slides from the -80°C freezer and allow them to equilibrate to room temperature for 15-30 minutes to prevent condensation. b. (Optional) If tissues are not pre-fixed, you can perform a post-fixation by incubating with 4% PFA in PBS for 10-15 minutes at room temperature. c. Wash slides three times with PBS for 5 minutes each to rehydrate the tissue.

  • Permeabilization: a. Incubate sections with Permeabilization Buffer for 15-20 minutes at room temperature. b. Wash sections twice with PBS for 5 minutes each.

  • Click Reaction: a. Prepare the Click Reaction Cocktail as described in Protocol 1, Step 3a. b. Remove the wash buffer and add the Click Reaction Cocktail to each tissue section. c. Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light. d. Wash sections three times with PBS containing 0.05% Tween™ 20 for 5 minutes each.

  • Nuclear Counterstaining (Optional): a. Incubate sections with a DAPI solution for 5 minutes at room temperature, protected from light. b. Wash sections twice with PBS for 5 minutes each.

  • Mounting: a. Mount the slides with antifade mounting medium and a coverslip as described in Protocol 1, Step 5. b. Store slides at 4°C, protected from light, until ready for imaging.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inefficient click reaction.Ensure the sodium ascorbate solution is freshly prepared. Optimize the concentrations of all click reaction components. Increase the incubation time.
Low abundance of the target molecule.Use signal amplification techniques if possible.
Quenching of the fluorophore.Avoid excessive exposure to light. Use an antifade mounting medium. Ensure copper concentration is not excessively high.
High Background Non-specific binding of the this compound.Decrease the concentration of the this compound. Increase the number and duration of wash steps after the click reaction. Include a blocking step with bovine serum albumin (BSA) before the click reaction.
Autofluorescence of the tissue.Treat with a quenching agent like sodium borohydride or use a commercially available autofluorescence quencher. Choose a fluorophore in a different spectral range if autofluorescence is severe in the green channel.
Tissue Damage or Detachment Harsh permeabilization.Reduce the concentration of Triton™ X-100 or the incubation time.
Overly aggressive antigen retrieval (FFPE).Reduce the temperature or duration of the heat-induced antigen retrieval step.

Concluding Remarks

The protocols provided herein offer a robust starting point for the fluorescent labeling of alkyne-tagged molecules in both FFPE and frozen tissue sections using this compound. Successful staining is dependent on careful optimization of reagent concentrations and incubation times for the specific experimental system. By following these guidelines and troubleshooting suggestions, researchers can effectively utilize click chemistry to visualize their molecules of interest with high specificity and sensitivity.

Application Notes and Protocols for OG 488 Alkyne in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to OG 488 Alkyne in Super-Resolution Imaging

Oregon Green 488 (OG 488) Alkyne is a bright, green-fluorescent probe that has emerged as a valuable tool for advanced cellular imaging. As a fluorinated derivative of fluorescein, OG 488 exhibits enhanced photostability and a lower pKa (4.8) compared to its parent molecule, making it less sensitive to pH fluctuations in the physiological range and a more robust fluorophore for quantitative studies.[1] Its spectral properties, with an excitation maximum at approximately 496 nm and an emission maximum at 524 nm, are ideally suited for excitation with the common 488 nm laser line.[2]

The alkyne functional group on OG 488 allows for its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] This labeling strategy enables the precise and stable incorporation of OG 488 into specific cellular targets, such as proteins, nucleic acids, and glycans, for subsequent visualization. These favorable characteristics, combined with its performance in advanced imaging modalities, make this compound a compelling choice for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).

Data Presentation: Photophysical and Spectroscopic Properties

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Excitation Maximum (λex)496 nm[2]
Emission Maximum (λem)524 nm[2]
Molar Extinction Coefficient84,000 cm⁻¹M⁻¹[1]
Quantum Yield~0.91[3]
pKa4.8[1]
Recommended Excitation Laser488 nm[1]
Recommended STED Depletion Laser592 nm[4][5][6]
Photon Count (Live-cell STORM)~900[7]

This compound for STED Microscopy

STED microscopy achieves super-resolution by depleting the fluorescence at the periphery of the excitation spot with a second, donut-shaped laser beam, effectively narrowing the point-spread function. OG 488 has been demonstrated to be a suitable dye for STED imaging, offering good performance and photostability, particularly when used with specific embedding media.[8][9][10][11]

Advantages of OG 488 in STED:
  • High Photostability: OG 488 shows good resistance to photobleaching under the high laser intensities used in STED, especially in polyvinyl alcohol-based mounting media like PGA.[8]

  • Effective Depletion: It can be efficiently depleted using a 592 nm laser, a common wavelength available on commercial STED systems.[4][5][6]

  • Multicolor Imaging: OG 488 can be paired with other fluorophores for multicolor STED imaging, enabling the simultaneous visualization of multiple targets at super-resolution.[5][6] For instance, it has been successfully used in two-color STED with dyes like BD Horizon V500.[6]

Quantitative Performance in STED:
ParameterConditionValueReference
PhotostabilityIn PGA mounting mediumHigh[8]
PhotostabilityIn PBSModerate[8]
PhotostabilityIn MowiolLow[8]
Achievable ResolutionWith 592 nm STED laser< 80 nm[5]
Fractional DepletionCW-STEDUp to 50%[3]

This compound for STORM Microscopy

STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. By localizing individual molecules over thousands of frames, a super-resolved image is reconstructed. While red-emitting cyanine dyes like Alexa Fluor 647 are the benchmark for STORM, green-emitting dyes are crucial for multicolor imaging.

Application of OG 488 in STORM:
  • Live-Cell Imaging: Oregon Green dyes are particularly recommended for live-cell STORM.[7] This is attributed to their cell permeability and the presence of endogenous reducing agents like glutathione, which can facilitate photoswitching without the need for toxic imaging buffers.[12]

  • Photoswitching: Like other fluorescein derivatives, OG 488 can be induced to blink, a prerequisite for STORM imaging. This process is highly dependent on the chemical environment, specifically the imaging buffer.[13][14] For green dyes like the spectrally similar ATTO 488, imaging buffers containing mercaptoethylamine (MEA) are recommended to promote the desired photoswitching behavior.[13][14]

Quantitative Performance in STORM:
ParameterConditionValueReference
Photon CountLive cells, with endogenous thiols~900 photons/switching event
Recommended Imaging BufferFor fixed cells (inferred)MEA-based buffer with oxygen scavenger[13][14]
Activation LaserFor photoswitchingUV-Violet (e.g., 405 nm)

Experimental Protocols

Protocol 1: Labeling of Cellular Targets with this compound via Click Chemistry

This protocol provides a general workflow for labeling azide-modified biomolecules within fixed cells. This is applicable for targets that have been metabolically labeled with an azide-containing precursor (e.g., azido sugars, amino acids, or nucleosides).

Materials:

  • Fixed and permeabilized cells containing azide-modified targets

  • This compound, 10 mM stock in DMSO

  • Copper(II) sulfate (CuSO₄), 100 mM stock in water

  • TBTA or THPTA ligand, 200 mM stock in water or DMSO

  • Sodium ascorbate, 100 mM stock in water (prepare fresh)

  • Phosphate-buffered saline (PBS)

  • BSA (Bovine Serum Albumin)

Procedure:

  • Prepare the Click Reaction Cocktail: For each 1 mL of labeling solution, mix the following components in order. Vortex gently after each addition.

    • PBS (to final volume of 1 mL)

    • This compound stock (final concentration 1-10 µM)

    • THPTA/TBTA ligand stock (final concentration 250-500 µM)

    • CuSO₄ stock (final concentration 50-100 µM)

    • Freshly prepared Sodium Ascorbate stock (final concentration 2.5-5 mM)

  • Cell Labeling:

    • Wash the fixed and permeabilized cells three times with PBS containing 1% BSA.

    • Remove the wash buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three times for 5 minutes each with PBS containing 1% BSA.

    • Perform a final wash with PBS.

  • Sample Mounting: The sample is now ready for mounting for super-resolution microscopy as described in the subsequent protocols.

Protocol 2: STED Imaging of OG 488-Labeled Samples

Materials:

  • OG 488-labeled sample on a #1.5 coverslip

  • STED-compatible mounting medium (e.g., PGA-based medium for optimal photostability[8])

  • STED microscope with a 488 nm excitation laser and a 592 nm depletion laser

Procedure:

  • Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide using a STED-compatible mounting medium. For optimal performance with OG 488, a PGA-based medium is recommended.[8]

  • Microscope Setup:

    • Use a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion).

    • Set the excitation laser to 488-490 nm.[4]

    • Set the depletion laser to 592 nm.[4]

    • Set the detection window to capture the emission of OG 488 (e.g., 500-580 nm).[4]

  • Image Acquisition:

    • First, acquire a conventional confocal image to locate the region of interest. Use low laser power to minimize photobleaching.

    • Switch to STED mode. Increase the 488 nm excitation laser power as needed.

    • Gradually increase the power of the 592 nm depletion laser. Higher depletion power will yield higher resolution, but also increases photobleaching. Find a balance that provides good resolution with an acceptable signal-to-noise ratio.

    • Optimize pixel size (e.g., 20-25 nm) and scan speed for your sample.

    • Acquire the STED image. Frame averaging can be used to improve the signal-to-noise ratio.

Protocol 3: (d)STORM Imaging of OG 488-Labeled Samples

Materials:

  • OG 488-labeled sample on a #1.5 coverslip

  • STORM imaging buffer (see below)

  • STORM microscope with a 488 nm imaging laser and a 405 nm activation laser

STORM Imaging Buffer (MEA-based):

  • Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase, 50 µL of 17 mg/mL catalase, in 200 µL of Buffer A (10 mM Tris pH 8.0, 50 mM NaCl)

  • 1 M MEA (cysteamine) solution, pH ~8

  • To prepare 700 µL of imaging buffer, add 7 µL of GLOX and 70 µL of 1 M MEA to 623 µL of Buffer B.[13] This buffer should be prepared fresh before each imaging session.

Procedure:

  • Sample Mounting: Mount the labeled cells in a suitable imaging chamber (e.g., Lab-Tek chambered cover glass).

  • Microscope Setup:

    • Use a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion) for TIRF or HiLo illumination.

    • Replace the storage/wash buffer with the freshly prepared STORM imaging buffer.

  • Image Acquisition:

    • Illuminate the sample with the 488 nm laser at high power (e.g., 1-2 kW/cm²) to induce photoswitching and drive most of the OG 488 molecules into the dark state.

    • Simultaneously, use a low-power 405 nm activation laser to sparsely reactivate a subset of molecules in each frame.

    • Adjust the 405 nm laser power to ensure that only a few, well-separated single molecules are fluorescent in each frame.

    • Acquire a long series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).

  • Image Reconstruction:

    • Process the acquired image series with a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM). The software will detect and fit the point-spread function of each single-molecule event to determine its precise coordinates.

    • Reconstruct the final super-resolution image from the list of localizations.

Visualizations

Click Chemistry Labeling Workflow

G cluster_0 Metabolic Labeling (in cell) cluster_1 Fixation & Permeabilization cluster_2 Click Reaction cluster_3 Super-Resolution Imaging AzidePrecursor Azide-modified precursor (e.g., Ac4ManNAz) CellularUptake Cellular Uptake & Metabolism AzidePrecursor->CellularUptake BiomoleculeIncorporation Incorporation into biomolecules (e.g., Glycans) CellularUptake->BiomoleculeIncorporation FixPerm Cell Fixation & Permeabilization BiomoleculeIncorporation->FixPerm Incubation Incubate with cells FixPerm->Incubation ClickCocktail Prepare Click Cocktail: This compound CuSO4 + Ligand Sodium Ascorbate ClickCocktail->Incubation LabeledTarget Covalently Labeled Target Incubation->LabeledTarget STED STED Imaging LabeledTarget->STED STORM STORM Imaging LabeledTarget->STORM

Caption: Workflow for labeling cellular targets with this compound.

Principle of STED Microscopy with OG 488

G cluster_0 Excitation cluster_1 Depletion cluster_2 Result Excitation 488 nm Excitation Laser ExcitedMolecule OG 488 (Excited State) Excitation->ExcitedMolecule Absorption GroundState OG 488 (Ground State) ExcitedMolecule->GroundState Fluorescence (Center of Donut) STED_Laser 592 nm STED Donut STED_Laser->GroundState Stimulated Emission SuperRes Super-Resolved Fluorescence Spot GroundState->SuperRes

Caption: STED microscopy principle using OG 488.

Principle of (d)STORM Microscopy with OG 488

G cluster_0 Photoswitching Cycle cluster_1 Image Acquisition & Reconstruction OnState OG 488 (Fluorescent ON-state) OffState OG 488 (Dark OFF-state) OnState->OffState 488 nm Laser (High Power) Acquisition Acquire thousands of frames of sparse single molecules OnState->Acquisition Emit Photons OffState->OnState 405 nm Laser (Low Power) Localization Localize centroid of each blinking event with nanometer precision Acquisition->Localization Reconstruction Reconstruct final super-resolution image Localization->Reconstruction

Caption: (d)STORM microscopy principle using OG 488.

References

Application Notes and Protocols: OG 488 Alkyne for Nucleic Acid Labeling and Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green® 488 (OG 488) Alkyne is a bright, green-fluorescent probe utilized for the covalent labeling of azide-modified biomolecules, including nucleic acids.[1][2] This derivative of fluorescein exhibits superior photostability and a lower pKa (4.8) compared to fluorescein (pKa 6.5), making its fluorescence less sensitive to pH changes in typical biological environments.[1][2][3] Its excitation and emission maxima are approximately 496 nm and 524 nm, respectively, making it compatible with the common 488 nm laser line.[1][2] The primary application of OG 488 Alkyne in nucleic acid research is its use in "click chemistry," specifically the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), to attach the fluorophore to azide-modified DNA or RNA.[1][2][4] This method allows for the efficient and specific labeling of nucleic acids for various downstream applications, including fluorescence microscopy, flow cytometry, and hybridization assays.[5]

Principle of Labeling

The labeling strategy involves a two-step process. First, an azide-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU) for DNA or 5-ethynyluridine (EU) for RNA, is incorporated into the nucleic acid during replication or transcription.[5] Subsequently, the alkyne group on the OG 488 molecule is covalently linked to the azide group on the modified nucleic acid via a CuAAC reaction.[1][2] This reaction is highly specific and efficient, forming a stable triazole linkage.[1][4]

Alternatively, for applications where copper toxicity is a concern, a metal-free approach known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) can be employed.[6][] This method utilizes a strained cyclooctyne derivative instead of a terminal alkyne, which reacts with azides without the need for a copper catalyst.[6][]

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Weight449.37 g/mol [2]
AppearanceOrange to red solid[1][2]
SolubilityDMSO, DMF[1][2]
Excitation Maximum (λex)496 nm[1][2]
Emission Maximum (λem)524 nm[1][2]
Extinction Coefficient84,000 cm⁻¹M⁻¹[1][2]
pKa4.8[1][2]
Purity>95% (HPLC)[1][2]
Storage-20°C, Desiccated[1][2]
Table 2: Comparison of Fluorescent Dyes for Nucleic Acid Labeling
DyeExcitation (nm)Emission (nm)Quantum YieldKey Advantages
OG 488 496524HighHigh photostability, lower pKa than fluorescein.[1][2]
Fluorescein4945180.92Widely used, cost-effective.
Alexa Fluor® 4884955190.92Bright and photostable.[8]
DyLight® 488493518HighBright and photostable.[8]
CF® 488A4905150.92Excellent photostability.

Experimental Protocols

Protocol 1: Labeling of Nascent DNA in Cultured Cells using this compound and CuAAC

This protocol describes the labeling of newly synthesized DNA in actively dividing cells by incorporating 5-ethynyl-2'-deoxyuridine (EdU) followed by detection with this compound.

Materials:

  • Cells of interest cultured on coverslips

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM Tris-HCl pH 8.5)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper (II) sulfate (CuSO₄) stock solution (e.g., 100 mM in dH₂O)

  • Reducing agent stock solution (e.g., 500 mM sodium ascorbate in dH₂O, freshly prepared)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • EdU Incorporation:

    • Incubate cultured cells with 10 µM EdU in their growth medium for the desired pulse duration (e.g., 15 minutes to 2 hours) to label newly synthesized DNA.[5]

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:

      • 435 µL of click reaction buffer

      • 10 µL of CuSO₄ stock solution (final concentration: 2 mM)

      • 5 µL of this compound stock solution (final concentration: 100 µM)

      • 50 µL of sodium ascorbate stock solution (final concentration: 50 mM)

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filters appropriate for OG 488 (excitation/emission ~496/524 nm) and DAPI.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with this compound

This protocol details the labeling of synthetic oligonucleotides containing an alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

  • DMSO

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Nuclease-free water

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 1 mM).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 200 mM stock solution of THPTA in nuclease-free water.

    • Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water (prepare fresh).

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified oligonucleotide (e.g., 10 µL of 1 mM stock)

      • TEAA buffer (to a final concentration of 0.2 M)

      • DMSO (to a final concentration of 50% v/v)

      • OG 488 Azide (1.5 to 5 equivalents relative to the oligonucleotide)

    • Vortex the mixture.

    • Prepare a premix of CuSO₄ and THPTA in a 1:2 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction mixture (final CuSO₄ concentration ~0.5-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5-10 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes.[9] For multiple labelings or challenging substrates, the reaction time can be extended up to 4 hours.[4]

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye and catalyst using a suitable method such as ethanol precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).[10][11]

  • Quantification:

    • Determine the concentration and labeling efficiency of the purified OG 488-labeled oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and ~496 nm (for OG 488).

Mandatory Visualizations

Experimental_Workflow_DNA_Labeling cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_click_reaction Click Reaction cluster_analysis Analysis Start Start with Cultured Cells EdU Incubate with EdU Start->EdU Fix Fixation EdU->Fix Permeabilize Permeabilization Fix->Permeabilize Click Add Click Reaction Cocktail (this compound, CuSO4, Ascorbate) Permeabilize->Click Incubate Incubate at RT Click->Incubate Wash Wash Incubate->Wash Counterstain Counterstain (DAPI) Wash->Counterstain Image Fluorescence Microscopy Counterstain->Image

Caption: Workflow for labeling nascent DNA in cultured cells.

Oligo_Labeling_Workflow Start Start with Alkyne-Modified Oligonucleotide Reaction_Setup Set up Click Reaction: - Oligo - this compound - Buffer, DMSO Start->Reaction_Setup Catalyst Add Catalyst System: - CuSO4/THPTA - Sodium Ascorbate Reaction_Setup->Catalyst Incubation Incubate at Room Temperature Catalyst->Incubation Purification Purify Labeled Oligo (HPLC or PAGE) Incubation->Purification Analysis Quantify and Analyze Purification->Analysis

Caption: Workflow for labeling alkyne-modified oligonucleotides.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal Inefficient EdU incorporation.Optimize EdU concentration and incubation time. Ensure cells are actively dividing.
Incomplete click reaction.Use freshly prepared sodium ascorbate. Ensure correct concentrations of all reaction components.[12] Degas solutions to remove oxygen.[12]
Quenching of the fluorophore.This can occur with a high degree of labeling.[13] Reduce the concentration of this compound or the reaction time.
High background fluorescence Insufficient washing.Increase the number and duration of wash steps after the click reaction and counterstaining.
Non-specific binding of the dye.Ensure adequate permeabilization. Include a blocking step if necessary.
Cell morphology is compromised Harsh fixation or permeabilization.Reduce the concentration or duration of the fixative/permeabilization agent.
Copper toxicity.Use a copper-chelating ligand like THPTA or TBTA to protect cells.[14] Alternatively, consider a copper-free SPAAC reaction.
Precipitation during reaction Poor solubility of reagents.Ensure all components are fully dissolved. For oligonucleotide labeling, heating briefly to 80°C after precipitation is observed can help.[10]
Over-labeling of biomolecules.Lower the molar ratio of the labeling reagent to the target molecule.[13]

References

Application Notes and Protocols for Copper-Free Click Chemistry with Oregon Green 488 Alkyne Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for bioorthogonal labeling. This method allows for the specific covalent labeling of biomolecules in complex biological systems, including living cells, without the need for cytotoxic copper catalysts. The reaction occurs between a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, and an azide-functionalized molecule, forming a stable triazole linkage.

Oregon Green 488 (OG 488) is a bright, photostable, and pH-insensitive green fluorophore, making it an excellent choice for fluorescently labeling proteins, nucleic acids, and other biomolecules for detection by fluorescence microscopy, flow cytometry, and other fluorescence-based assays. This document provides detailed protocols for the use of OG 488 alkyne analogs, such as OG 488 DBCO, in copper-free click chemistry reactions for the labeling of proteins and cells.

Principle of the Technology

The core of this labeling strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is driven by the high ring strain of cyclooctyne derivatives, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[1][2]

The general workflow involves two main steps:

  • Introduction of the Azide Handle: An azide functional group is incorporated into the biomolecule of interest. For proteins, this can be achieved by reacting primary amines with an azide-NHS ester or by incorporating unnatural amino acids containing an azide group. For cellular labeling, cells can be metabolically labeled with an azide-modified sugar, which is incorporated into cell surface glycans.

  • Copper-Free Click Reaction: The azide-modified biomolecule is then reacted with an this compound analog (e.g., OG 488 DBCO). The SPAAC reaction forms a stable, covalent bond, specifically attaching the OG 488 fluorophore to the target biomolecule.

Quantitative Data Summary

The efficiency and kinetics of the SPAAC reaction are critical for successful labeling. The following tables summarize key quantitative data for DBCO-alkyne reactions.

Table 1: Reaction Kinetics of DBCO with Benzyl Azide *

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Buffer
DBCO~0.6 - 1.0Varied (e.g., PBS, DMSO)

*Data is for the reaction of DBCO with benzyl azide, which serves as a model for the reaction with an azide-modified biomolecule. The exact rate can vary depending on the specific azide, solvent, and temperature.[3][4]

Table 2: Photophysical Properties of Oregon Green 488 and a Fluorescein-DBCO Analog *

FluorophoreExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)
Oregon Green 4884965240.91 ± 0.05
6-FAM DBCO4955170.93

*The quantum yield of the OG 488-triazole product has not been explicitly reported. However, the quantum yield of unconjugated OG 488 is very high, and the quantum yield of a similar fluorescein (FAM) DBCO derivative is also high, suggesting that the fluorescence of OG 488 is well-maintained after the click reaction.[5][6]

Table 3: Cellular Labeling Efficiency with DBCO-Fluorophores *

Cell LineAzide PrecursorDBCO-FluorophoreDetection MethodOutcome
A549Ac₄ManNAz (50 µM)DBCO-Cy5Flow CytometrySignificant increase in fluorescence compared to control
BT-549Ac₄ManNAz (50 µM)DBCO-PEG4-Fluor 545Flow CytometryDose-dependent increase in fluorescence, with optimal labeling at 50 µM Ac₄ManNAz

*Labeling efficiency is dependent on the level of azide incorporation and the concentration of the DBCO-fluorophore. The data indicates that high labeling efficiency can be achieved with this method.[7][8]

Experimental Protocols

Protocol 1: Labeling of Proteins with OG 488 DBCO

This protocol describes the labeling of a purified protein that has been functionalized with azide groups.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Oregon Green 488 DBCO (dissolved in DMSO to 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • DMSO (anhydrous)

Procedure:

  • Prepare the Protein Solution: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Prepare the OG 488 DBCO Solution: Immediately before use, prepare a 10 mM stock solution of OG 488 DBCO in anhydrous DMSO.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the 10 mM OG 488 DBCO solution to the protein solution. The final DMSO concentration should be below 10% to avoid protein denaturation. Gently mix the reaction.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted OG 488 DBCO by passing the reaction mixture through a desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.

  • Determination of Labeling Efficiency (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and 496 nm (for OG 488).

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol to 50%) and store at -20°C or -80°C.

Protocol 2: Labeling of Live Cells with OG 488 DBCO

This protocol describes the labeling of live cells that have been metabolically engineered to display azide groups on their surface.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., Ac₄ManNAz)

  • Oregon Green 488 DBCO

  • PBS (Ca²⁺/Mg²⁺ free)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

  • Metabolic Labeling: a. Plate the cells at an appropriate density in a multi-well plate or flask. b. Add the azide-modified sugar (e.g., Ac₄ManNAz) to the cell culture medium at a final concentration of 25-50 µM. c. Incubate the cells for 24-72 hours to allow for the incorporation of the azide sugar into cell surface glycans.

  • Cell Harvest and Washing: a. Gently harvest the cells using a non-enzymatic cell dissociation buffer or by scraping. b. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells twice with ice-cold PBS.

  • Copper-Free Click Reaction: a. Resuspend the cells in fresh, serum-free medium or PBS containing 1% BSA. b. Add OG 488 DBCO to a final concentration of 10-50 µM. c. Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing: a. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. b. Wash the cells three times with ice-cold flow cytometry buffer to remove unreacted OG 488 DBCO.

  • Analysis: a. Resuspend the cells in flow cytometry buffer. b. Analyze the labeled cells by flow cytometry using the 488 nm laser for excitation and an appropriate emission filter (e.g., 525/50 nm). Alternatively, the cells can be imaged by fluorescence microscopy.

Mandatory Visualizations

experimental_workflow_protein_labeling cluster_azide_functionalization Step 1: Azide Functionalization cluster_click_reaction Step 2: Copper-Free Click Reaction cluster_purification_analysis Step 3: Purification & Analysis Protein Purified Protein Azide_Protein Azide-Modified Protein Protein->Azide_Protein Reaction Azide_NHS Azide-NHS Ester Azide_NHS->Azide_Protein OG488_DBCO OG 488 DBCO Labeled_Protein OG 488 Labeled Protein OG488_DBCO->Labeled_Protein Azide_Protein_ref->Labeled_Protein SPAAC Purification Desalting Column Analysis Spectroscopy/ Microscopy Purification->Analysis Labeled_Protein_ref->Purification

Caption: Workflow for labeling purified proteins with OG 488 DBCO.

experimental_workflow_cell_labeling cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_reaction_cell Step 2: Copper-Free Click Reaction cluster_analysis_cell Step 3: Analysis Live_Cells Live Cells Azide_Cells Azide-Displaying Cells Live_Cells->Azide_Cells Incubation Azide_Sugar Azide-Modified Sugar Azide_Sugar->Azide_Cells OG488_DBCO_cell OG 488 DBCO Labeled_Cells OG 488 Labeled Cells OG488_DBCO_cell->Labeled_Cells Azide_Cells_ref->Labeled_Cells SPAAC Washing Washing Analysis_cell Flow Cytometry/ Microscopy Washing->Analysis_cell Labeled_Cells_ref->Washing

Caption: Workflow for labeling live cells with OG 488 DBCO.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient azide incorporation.Optimize the concentration and incubation time for the azide functionalization step.
Degradation of OG 488 DBCO.Prepare fresh stock solutions of OG 488 DBCO in anhydrous DMSO and store protected from light.
Steric hindrance around the azide.If possible, introduce the azide at a more accessible location on the biomolecule.
Presence of azide-containing buffers (e.g., sodium azide).Ensure all buffers are free of sodium azide, as it will react with the DBCO reagent.
High Background Signal Insufficient removal of unreacted OG 488 DBCO.Increase the number of washing steps or use a more stringent purification method.
Non-specific binding of the fluorophore.Include a blocking step (e.g., with BSA) before adding the OG 488 DBCO, especially for cell labeling.
Protein Aggregation High concentration of DMSO.Keep the final DMSO concentration below 10% in the reaction mixture.
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Conclusion

Copper-free click chemistry with this compound analogs provides a robust and versatile method for the fluorescent labeling of a wide range of biomolecules. The high specificity, bioorthogonality, and favorable reaction kinetics of the SPAAC reaction, combined with the excellent photophysical properties of Oregon Green 488, make this an ideal system for applications in cell biology, drug development, and diagnostics. The protocols provided herein offer a starting point for the successful implementation of this powerful labeling technology.

References

Application Notes and Protocols for Metabolic Labeling of Cells with Azide Sugars and OG 488 Alkyne Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying a wide range of biological processes by introducing chemically modified metabolites into cellular pathways.[1][2] This approach allows for the visualization and analysis of newly synthesized biomolecules within a cellular context.[3] Specifically, the use of azide-functionalized sugars enables the tracking of glycan biosynthesis and the identification of glycoproteins.[4][5] The azide group, being small and biologically inert, is readily incorporated into cellular glycans without significantly perturbing the natural metabolic processes.[1]

The detection of these azide-labeled glycans is achieved through a highly selective and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction forms a stable triazole linkage between the azide-modified glycan and a fluorescently labeled alkyne probe, such as Oregon Green® 488 (OG 488) alkyne.[8][9] The high specificity and reliability of the CuAAC reaction allow for sensitive and low-background detection of labeled biomolecules in complex biological systems, including cell lysates, fixed cells, and even living organisms.[2][10]

These application notes provide a detailed protocol for the metabolic labeling of mammalian cells with an azide-containing sugar, peracetylated N-azidoacetylmannosamine (Ac4ManNAz), and the subsequent fluorescent detection using OG 488 alkyne.

Principle of the Method

The experimental procedure involves two key stages:

  • Metabolic Labeling: Cells are cultured in the presence of an azide-functionalized sugar analog (e.g., Ac4ManNAz). This sugar is taken up by the cells and processed through the sialic acid biosynthetic pathway, leading to the incorporation of azido-sialic acids into cell surface and intracellular glycoproteins.[11]

  • Click Chemistry Detection: The azide-labeled glycoproteins are then detected by a copper(I)-catalyzed click reaction with a fluorescent this compound probe. The copper(I) catalyst is typically generated in situ from copper(II) sulfate (CuSO4) using a reducing agent like sodium ascorbate.[6] A chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to enhance the reaction rate and protect the cells from copper-induced toxicity.[8][9] The resulting fluorescently labeled cells can then be analyzed by fluorescence microscopy or flow cytometry.

Experimental Workflow

Workflow cluster_labeling Metabolic Labeling cluster_detection Click Chemistry Detection cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa, Jurkat) azide_sugar 2. Add Azide Sugar (e.g., Ac4ManNAz) cell_culture->azide_sugar incubation 3. Incubate (1-3 days) azide_sugar->incubation wash_1 4. Wash Cells incubation->wash_1 fix_perm 5. Fix & Permeabilize (Optional, for intracellular targets) wash_1->fix_perm click_reaction 6. Click Reaction (this compound, CuSO4, Sodium Ascorbate, THPTA) fix_perm->click_reaction wash_2 7. Wash Cells click_reaction->wash_2 imaging 8a. Fluorescence Microscopy wash_2->imaging flow_cytometry 8b. Flow Cytometry wash_2->flow_cytometry

Caption: Experimental workflow for metabolic labeling and detection.

Materials and Reagents

Reagents for Metabolic Labeling
  • Mammalian cell line (e.g., HeLa, Jurkat, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Reagents for Click Chemistry Detection
  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Aminoguanidine hydrochloride (optional, to reduce background)

  • PBS

  • Bovine serum albumin (BSA)

Reagents for Fixation and Permeabilization (Optional)
  • Paraformaldehyde (PFA)

  • Triton™ X-100 or Saponin

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Metabolic Labeling
Ac4ManNAz Concentration25 - 50 µMOptimal concentration may vary between cell lines.[8][9]
Incubation Time1 - 3 daysLonger incubation times generally lead to higher signal.[1]
Click Reaction (Cell Surface Labeling)
This compound Concentration25 µM
CuSO4 Concentration50 µM
THPTA Concentration250 µMA 1:5 molar ratio of CuSO4 to THPTA is recommended.[8][9]
Sodium Ascorbate Concentration2.5 mMShould be prepared fresh.[8]
Aminoguanidine Concentration1 mMOptional, helps to quench reactive aldehydes.[8][9]
Reaction Time1 - 5 minutesAt 4°C for live cells to minimize endocytosis.[8][9]
Click Reaction (Fixed Cells)
Reaction Time30 - 60 minutesAt room temperature.[8]

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with Ac4ManNAz
  • Cell Seeding: Seed adherent cells (e.g., HeLa, CHO) on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of labeling.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store aliquots at -20°C.[1]

  • Metabolic Labeling: The following day, add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. Gently swirl the plate to mix.

  • Incubation: Return the cells to a 37°C, 5% CO2 incubator and incubate for 1 to 3 days.[1] The optimal incubation time should be determined empirically for each cell type and experimental goal.

  • Washing: After incubation, carefully aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated azide sugar.[1]

Protocol 2: Click Chemistry Detection of Labeled Glycans in Fixed Cells
  • Fixation: Fix the azide-labeled cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1][12]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (Optional): For visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 or 0.1% saponin in PBS for 10-15 minutes at room temperature.[1][12]

  • Washing: Wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • 885 µL PBS

    • 10 µL of 10 mM this compound in DMSO (final concentration 100 µM)

    • 20 µL of 10 mM CuSO4 in water (final concentration 200 µM)

    • 40 µL of 50 mM THPTA in water (final concentration 2 mM)

    • 50 µL of 100 mM sodium ascorbate in water (final concentration 5 mM)

    • Note: The concentrations can be optimized based on the quantitative data table.

  • Click Reaction: Aspirate the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain such as DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium and visualize using a fluorescence microscope with standard FITC/GFP filter sets.

Protocol 3: Live-Cell Surface Labeling and Detection
  • Metabolic Labeling: Follow steps 1-5 from Protocol 1, seeding cells in a glass-bottom dish suitable for live-cell imaging.

  • Prepare Click Reaction Cocktail for Live Cells: In an Eppendorf tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio in cold DPBS. Add this compound and aminoguanidine. Immediately before adding to cells, add freshly prepared sodium ascorbate. The final concentrations should be as follows: 25 µM this compound, 50 µM CuSO4, 250 µM THPTA, 1 mM aminoguanidine, and 2.5 mM sodium ascorbate.[8][9]

  • Click Reaction: Place the cells on ice or at 4°C. Aspirate the wash buffer and add the cold click reaction cocktail. Incubate for 1-5 minutes at 4°C, protected from light.[8][9] The low temperature minimizes endocytosis of the labeled surface proteins.

  • Washing: Gently wash the cells three times with cold DPBS.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with a temperature-controlled stage.

Signaling Pathway Diagram

Glycosylation_Pathway cluster_cell Cell cluster_medium Extracellular cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Ac4ManNAz Ac4ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Uptake & Deacetylation SiaNAz Azido-Sialic Acid ManNAz->SiaNAz Biosynthetic Pathway CMP_SiaNAz CMP-Azido-Sialic Acid SiaNAz->CMP_SiaNAz Azido_Glycoprotein Azido-Glycoprotein CMP_SiaNAz->Azido_Glycoprotein Protein Nascent Glycoprotein Protein->Azido_Glycoprotein Glycosyl- transferases

Caption: Simplified metabolic pathway for Ac4ManNAz incorporation.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Fluorescent Signal Inefficient metabolic labeling.Increase the concentration of the azide sugar or the incubation time. Ensure the cell line is capable of metabolizing the specific sugar analog.
Inefficient click reaction.Prepare the sodium ascorbate solution fresh. Optimize the concentrations of the click reaction components. Ensure the this compound has not degraded.
High Background Fluorescence Non-specific binding of the alkyne probe.Increase the number of washing steps after the click reaction. Include BSA in the washing and reaction buffers. Add aminoguanidine to the click reaction cocktail.[8][9]
Autofluorescence of cells.Use appropriate filter sets and acquisition settings on the microscope. Acquire an unlabeled control to determine the level of autofluorescence.
Cell Death or Altered Morphology Cytotoxicity of copper.Use a copper chelator like THPTA.[8][9] Reduce the concentration of CuSO4 and the reaction time, especially for live-cell imaging.
Toxicity of the azide sugar.Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide sugar for your specific cell line.

Conclusion

Metabolic labeling with azide sugars followed by detection with this compound via click chemistry is a robust and versatile method for the fluorescent labeling and analysis of glycans and glycoproteins in cells. The protocols provided herein offer a starting point for researchers to implement this technique in their studies. Optimization of labeling and reaction conditions for specific cell types and experimental questions may be necessary to achieve the best results.

References

Application Notes and Protocols for OG 488 Alkyne in situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing in situ hybridization (ISH) using oligonucleotide probes labeled with Oregon Green (OG) 488 alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method offers a robust and efficient way to fluorescently label custom probes for the detection of specific RNA or DNA sequences within fixed cells and tissues.

Introduction

Fluorescent in situ hybridization (FISH) is a powerful technique for visualizing the location and abundance of nucleic acid sequences. Traditionally, FISH probes are labeled either directly during synthesis with fluorescently modified nucleotides or indirectly with haptens that are later detected by fluorescently labeled antibodies. Click chemistry offers a versatile and highly efficient alternative for postsynthetic labeling of oligonucleotide probes.

The CuAAC reaction forms a stable triazole linkage between an alkyne-modified probe and an azide-modified fluorophore. This bioorthogonal reaction is highly specific, proceeds with high efficiency under mild conditions, and has minimal side reactions with biological molecules, ensuring a high signal-to-noise ratio. OG 488 is a bright and photostable green-fluorescent dye, making it an excellent choice for ISH applications.

Principle of the Method

The overall workflow involves three main stages:

  • Probe Design and Synthesis: An oligonucleotide probe complementary to the target sequence is synthesized with an alkyne modification.

  • Probe Labeling via Click Chemistry: The alkyne-modified probe is reacted with an azide-modified OG 488 fluorophore in the presence of a copper(I) catalyst.

  • in situ Hybridization: The fluorescently labeled probe is hybridized to the target nucleic acid in prepared cells or tissue sections, followed by washing and microscopic imaging.

Data Presentation

Table 1: Reagents for OG 488 Alkyne Probe Labeling
ReagentStock ConcentrationFinal ConcentrationPurpose
Alkyne-modified Oligonucleotide2 mM in nuclease-free water20 - 200 µMThe probe to be labeled.
OG 488 Azide10 mM in DMSO1.5x molar excess to oligoThe fluorescent label.
Copper(II) Sulfate (CuSO₄)100 mM in nuclease-free water0.5 mMThe copper catalyst source.
Ligand (THPTA or TBTA)200 mM in nuclease-free water0.5 mMStabilizes the Cu(I) catalyst.
Sodium Ascorbate100 mM in nuclease-free water0.5 mMReduces Cu(II) to the active Cu(I) state.
DMSO100%~50% (v/v)Co-solvent to ensure solubility of reagents.
Triethylammonium Acetate Buffer2 M, pH 7.00.2 MBuffering agent for the click reaction.

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is recommended for aqueous reactions due to its higher water solubility compared to TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

Table 2: Performance Characteristics of Click-Labeled Probes
ParameterTypical ValueNotes
Labeling Efficiency> 90%The click reaction is highly efficient, leading to a high degree of labeling for the oligonucleotide probes.[1][2]
Signal-to-Noise RatioHighThe bioorthogonal nature of the click reaction minimizes non-specific labeling of other cellular components, resulting in low background.
PhotostabilityHighOG 488 is a photostable fluorophore suitable for repeated imaging.
Cost-EffectivenessModerateWhile the initial cost of modified oligonucleotides and click chemistry reagents may be higher than some traditional methods, the efficiency and reliability can make it cost-effective in the long run.[1]

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotide with OG 488 Azide

This protocol is for a standard 5 nmol labeling reaction.

Materials:

  • Alkyne-modified oligonucleotide

  • OG 488 Azide

  • Copper(II) Sulfate (CuSO₄)

  • THPTA

  • Sodium Ascorbate

  • DMSO

  • Nuclease-free water

  • 0.3 M Sodium Acetate (NaOAc)

  • Cold 100% Ethanol

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions: Prepare the stock solutions as described in Table 1. The sodium ascorbate solution should be made fresh.

  • Oligonucleotide Preparation: Dissolve 5 nmol of the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.

  • Prepare the Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • 2.5 µL of 2 mM alkyne-modified oligonucleotide

    • Nuclease-free water to a final volume of 25 µL

    • 25 µL of DMSO

    • 1-2 µL of 10 mM OG 488 Azide (adjust for a 2-10 fold molar excess)

  • Prepare the Catalyst Solution: In a separate tube, mix 2 volumes of 0.1 M THPTA with 1 volume of 0.1 M CuBr (or a 1:2 ratio of CuSO4 to THPTA). This solution should be prepared fresh.

  • Initiate the Click Reaction:

    • Add 3 µL of the freshly prepared catalyst solution to the reaction mixture.

    • Add 3 µL of freshly prepared 100 mM sodium ascorbate.

    • Mix thoroughly by vortexing.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 40-45°C for 30 minutes. Protect the reaction from light.

  • Purification of the Labeled Probe:

    • Add 100 µL of 0.3 M NaOAc to the reaction mixture.

    • Add 1 mL of cold 100% ethanol to precipitate the labeled oligonucleotide.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

    • Remove the supernatant and air-dry the pellet.

    • Resuspend the labeled probe in a suitable volume of nuclease-free water or TE buffer.

  • Quantification: Determine the concentration and labeling efficiency of the probe using a spectrophotometer.

Protocol 2: in situ Hybridization with OG 488-Labeled Probe

This is a general protocol for ISH on adherent cells grown on coverslips. Optimization may be required for different sample types.

Materials:

  • Cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)

  • Wash Buffer A (e.g., 2x SSC, 50% formamide)

  • Wash Buffer B (e.g., 2x SSC)

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Hybridization:

    • Prepare the hybridization solution containing the OG 488-labeled probe at the desired concentration (e.g., 1-5 ng/µL).

    • Denature the probe solution by heating at 75-85°C for 5 minutes, then immediately place on ice.

    • Apply the hybridization solution to the coverslips.

    • Incubate in a humidified chamber overnight at 37°C.

  • Post-Hybridization Washes:

    • Wash the coverslips three times with pre-warmed Wash Buffer A for 15 minutes each at 37°C.

    • Wash twice with Wash Buffer B for 10 minutes each at room temperature.

  • Counterstaining and Mounting:

    • Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash briefly with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for OG 488 (excitation ~496 nm, emission ~524 nm) and DAPI (excitation ~358 nm, emission ~461 nm).

Mandatory Visualization

OG_488_Alkyne_ISH_Workflow cluster_probe_prep Probe Preparation cluster_ish In Situ Hybridization probe_syn Synthesize Alkyne- Modified Oligonucleotide click_reaction Click Chemistry Reaction (CuAAC) probe_syn->click_reaction og488_azide OG 488 Azide og488_azide->click_reaction labeled_probe OG 488-Labeled Probe click_reaction->labeled_probe hybridization Hybridization labeled_probe->hybridization sample_prep Sample Preparation (Fixation & Permeabilization) sample_prep->hybridization washing Post-Hybridization Washes hybridization->washing imaging Fluorescence Imaging washing->imaging

Caption: Workflow for this compound in situ Hybridization.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System alkyne_probe Alkyne-Probe product OG 488-Triazole-Probe alkyne_probe->product + og488_azide OG 488-Azide og488_azide->product cuso4 CuSO4 (Cu2+) cu1 Cu+ cuso4->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu1 catalyst [Cu(I)-THPTA] Complex cu1->catalyst + thpta THPTA (Ligand) thpta->catalyst catalyst->product Catalyzes

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

References

Flow Cytometry Analysis of Oregon Green 488 Alkyne Labeled Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of biomolecules within living cells is a powerful tool for studying cellular processes such as proliferation, protein synthesis, and glycosylation. The "click chemistry" platform, a bioorthogonal reaction between an alkyne and an azide, offers a highly specific and efficient method for tagging and visualizing these molecules. This application note details the use of Oregon Green 488 (OG 488) alkyne and its azide counterpart in conjunction with metabolic labeling for the analysis of cellular dynamics by flow cytometry.

Oregon Green 488 is a bright, photostable green-fluorescent dye well-suited for the 488 nm laser line commonly found in flow cytometers. Its fluorescence is largely insensitive to pH in the physiological range, making it a robust reporter for quantitative measurements.[1] This document provides detailed protocols for labeling various cellular components and analyzing them using flow cytometry, along with troubleshooting guidance and data presentation formats.

Principle of the Technology: Metabolic Labeling and Click Chemistry

The core of this technique is a two-step process:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor containing a bioorthogonal handle (an alkyne or an azide). For instance, to label newly synthesized DNA, cells are incubated with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-containing analog of thymidine.[2] Similarly, L-azidohomoalanine (AHA), an azide-containing analog of methionine, can be used to label newly synthesized proteins.[3][4] For glycan labeling, cells are treated with azide-modified sugars like N-azidoacetylmannosamine (Ac4ManNAz).[5] These precursors are incorporated into the respective biomolecules by the cell's natural metabolic pathways.

  • Click Reaction: Following metabolic incorporation, the cells are fixed and permeabilized. The bioorthogonal handle is then detected by a "click" reaction with a fluorescently labeled counterpart. In the context of this note, if the metabolic precursor contained an alkyne (e.g., EdU), a fluorescent azide such as Oregon Green 488 Azide is used for detection. Conversely, if the precursor contained an azide (e.g., AHA), a fluorescent alkyne like Oregon Green 488 Alkyne would be used. This copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is highly specific and forms a stable triazole linkage, covalently attaching the fluorophore to the target biomolecule.[2]

The resulting fluorescent signal in individual cells can then be quantified using flow cytometry, providing insights into the rates of DNA synthesis, protein synthesis, or glycosylation.

Signaling Pathway Context

The metabolic state of a cell, including rates of protein synthesis and glycosylation, is tightly regulated by various signaling pathways. Alterations in these pathways, often implicated in diseases like cancer, can be monitored using the techniques described herein.

For example, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation, and its activation is known to upregulate protein synthesis.[6][7] By using AHA labeling and flow cytometry, researchers can quantify the effects of pathway agonists or inhibitors on global protein synthesis rates.

Similarly, changes in cellular glycosylation patterns are also linked to signaling events. The PI3K/Akt/mTOR pathway has been shown to influence the expression of certain glycan structures, such as the sialyl-Tn antigen, which is associated with cancer progression.[6] Metabolic glycan labeling can be employed to detect these signaling-induced changes in the glycome.

Signaling_Pathways cluster_0 External Stimuli (Growth Factors, Nutrients) cluster_1 Signaling Cascade cluster_2 Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis (Measured by AHA labeling) mTOR->Protein_Synthesis Glycosylation Glycosylation (Measured by Azido Sugar labeling) mTOR->Glycosylation

PI3K/Akt/mTOR pathway regulating protein synthesis and glycosylation.

Applications

  • Cell Proliferation Assays: Quantifying the percentage of cells in the S-phase of the cell cycle by measuring EdU incorporation. This is a more robust and less harsh alternative to the BrdU assay.

  • Analysis of Protein Synthesis: Measuring the global rate of protein synthesis in response to various stimuli, drugs, or disease states using AHA or L-homopropargylglycine (HPG) labeling.[3][4]

  • Glycan Profiling: Detecting changes in the cellular glycome by metabolically labeling with azido sugars. This can be used to identify biomarkers or study the role of glycosylation in cellular processes.[1][5]

  • Drug Discovery and Development: Assessing the efficacy of cytotoxic compounds by measuring their effects on cell proliferation or protein synthesis.

  • Toxicology: Evaluating the genotoxic or cytotoxic effects of compounds.

Experimental Workflow

The general workflow for labeling and analyzing cells using OG 488 alkyne/azide and click chemistry is as follows:

Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment Metabolic_Labeling 2. Metabolic Labeling (e.g., EdU, AHA, Azido Sugar) Cell_Culture->Metabolic_Labeling Harvest_Fix_Perm 3. Harvest, Fix, and Permeabilize Metabolic_Labeling->Harvest_Fix_Perm Click_Reaction 4. Click Reaction with OG 488 Azide/Alkyne Harvest_Fix_Perm->Click_Reaction Washing 5. Washing Click_Reaction->Washing Flow_Cytometry 6. Flow Cytometry Analysis Washing->Flow_Cytometry

General experimental workflow for flow cytometry analysis.

Protocols

Protocol 1: Cell Proliferation Assay using EdU and OG 488 Azide

This protocol is adapted from commercially available kits and published methods.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 or saponin-based buffer in PBS)

  • Click Reaction Buffer (containing CuSO₄)

  • Oregon Green 488 Azide

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Wash Buffer (e.g., 1% BSA in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM. Incubate for a period appropriate for your cell type (e.g., 1-2 hours for rapidly dividing cells).

  • Cell Harvest: Harvest the cells using standard trypsinization or cell scraping methods.

  • Washing: Wash the cells once with 3 mL of 1% BSA in PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of Click-iT® fixative and incubate for 15 minutes at room temperature, protected from light.

  • Washing: Wash the cells with 3 mL of 1% BSA in PBS, pellet the cells, and remove the supernatant.

  • Permeabilization: Resuspend the cell pellet in 100 µL of a saponin-based permeabilization and wash reagent and incubate for 15 minutes.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For each sample, mix the Click Reaction Buffer, CuSO₄, OG 488 Azide, and Reducing Agent according to the manufacturer's instructions.

  • Click Reaction: Add the click reaction cocktail to the permeabilized cells. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells once with 3 mL of the permeabilization and wash reagent.

  • Resuspension: Resuspend the cell pellet in 500 µL of Wash Buffer for flow cytometry analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).

Protocol 2: Nascent Protein Synthesis Assay using AHA and this compound

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Fixation Buffer

  • Permeabilization Buffer

  • Click Reaction Buffer (containing CuSO₄)

  • Oregon Green 488 Alkyne

  • Reducing Agent

  • Wash Buffer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Methionine Starvation (Optional): To increase AHA incorporation, you can starve the cells in methionine-free medium for 30-60 minutes.[3]

  • AHA Labeling: Replace the medium with methionine-free medium containing 50-100 µM AHA. Incubate for 1-4 hours. Include a negative control with medium containing methionine instead of AHA.

  • Cell Harvest and Washing: Harvest and wash the cells as described in Protocol 1.

  • Fixation and Permeabilization: Follow steps 5-7 from Protocol 1.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail using Oregon Green 488 Alkyne.

  • Click Reaction, Washing, and Resuspension: Follow steps 9-11 from Protocol 1.

  • Flow Cytometry Analysis: Analyze the cells as described in Protocol 1.

Data Presentation

Quantitative data from flow cytometry experiments should be presented in a clear and concise manner to facilitate comparison between different experimental conditions.

Table 1: Quantitative Analysis of Cell Proliferation

Treatment GroupEdU Concentration (µM)Incubation Time (hr)Percentage of EdU-Positive Cells (%)Mean Fluorescence Intensity (MFI) of EdU-Positive Population
Control (Untreated)10235.2 ± 2.115,234 ± 850
Drug A (1 µM)10212.5 ± 1.514,876 ± 790
Drug B (5 µM)10230.1 ± 2.515,012 ± 910

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Quantitative Analysis of Nascent Protein Synthesis

Treatment GroupAHA Concentration (µM)Labeling Time (hr)Mean Fluorescence Intensity (MFI)Fold Change vs. Control
Control (Methionine)-4250 ± 30-
Control (AHA)5048,750 ± 5401.0
Growth Factor X (10 ng/mL)50415,320 ± 9801.75
mTOR Inhibitor (100 nM)5043,140 ± 2100.36

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Dose-Response of Azido Sugar Labeling for Glycan Analysis

Azido Sugar Concentration (µM)Mean Fluorescence Intensity (MFI)Signal-to-Background Ratio
0 (Control)150 ± 251.0
53,000 ± 21020.0
259,500 ± 65063.3
5012,000 ± 89080.0

Data from MCF-7 cells labeled with Ac₄ManNAz for 72 hours followed by click reaction with a fluorescent alkyne.[5] Signal-to-background ratio is calculated relative to the control.

Troubleshooting

A successful experiment relies on careful optimization and execution. Below are some common issues and potential solutions.

Troubleshooting cluster_weak_signal Weak or No Signal cluster_high_background High Background Problem Problem Weak_Signal Weak or No Fluorescent Signal High_Background High Background Fluorescence Cause1 Possible Cause Solution1 Suggested Solution Cause_Weak1 Inefficient metabolic labeling Weak_Signal->Cause_Weak1 Cause_Weak2 Inefficient click reaction Weak_Signal->Cause_Weak2 Cause_Weak3 Fluorescence quenching Weak_Signal->Cause_Weak3 Solution_Weak1 Optimize concentration and incubation time of the metabolic precursor. Ensure precursor is not degraded. Cause_Weak1->Solution_Weak1 Solution_Weak2 Prepare click reaction cocktail fresh. Ensure all components are added in the correct order and concentration. Cause_Weak2->Solution_Weak2 Solution_Weak3 Protect samples from light throughout the procedure. Cause_Weak3->Solution_Weak3 Cause_High1 Insufficient washing High_Background->Cause_High1 Cause_High2 Non-specific binding of the fluorescent probe High_Background->Cause_High2 Cause_High3 Cell autofluorescence High_Background->Cause_High3 Solution_High1 Increase the number and volume of wash steps after the click reaction. Cause_High1->Solution_High1 Solution_High2 Include a control sample without the metabolic precursor. Titrate the concentration of the fluorescent probe. Cause_High2->Solution_High2 Solution_High3 Include an unstained cell control. Use a brighter fluorophore if the signal is close to the autofluorescence level. Cause_High3->Solution_High3

Troubleshooting common issues in click chemistry flow cytometry.

Conclusion

The combination of metabolic labeling with alkyne or azide analogs and subsequent detection with fluorescently labeled OG 488 via click chemistry provides a robust and versatile platform for the quantitative analysis of cellular processes by flow cytometry. The high specificity and efficiency of the click reaction, coupled with the excellent photophysical properties of Oregon Green 488, enable sensitive and reproducible measurements of cell proliferation, protein synthesis, and glycosylation. These methods are invaluable tools for basic research, drug discovery, and diagnostics.

References

Troubleshooting & Optimization

how to reduce high background fluorescence with OG 488 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon Green 488 (OG 488) Alkyne. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background fluorescence in their click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is Oregon Green 488 Alkyne and what are its spectral properties?

Oregon Green 488 Alkyne is a bright, green-fluorescent probe containing a terminal alkyne group.[1] This alkyne moiety allows it to be conjugated to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.[1] OG 488 is known for its high quantum yield and photostability, making it a popular choice for fluorescence imaging.[1] Its spectral properties are summarized below.

PropertyValue
Excitation Maximum 496 nm
Emission Maximum 524 nm
Recommended Laser Line 488 nm
Molecular Weight 449.37 g/mol
Solubility DMSO, DMF

Q2: What are the primary causes of high background fluorescence when using OG 488 Alkyne in click chemistry?

High background fluorescence can arise from several sources:

  • Non-specific binding of the fluorescent probe: The this compound may adhere non-specifically to cellular components or surfaces.

  • Excess unreacted probe: Insufficient removal of unbound this compound after the click reaction is a major contributor to background signal.[2]

  • Copper(I)-mediated fluorescence: The copper catalyst used in CuAAC can sometimes generate fluorescent artifacts or enhance the fluorescence of unbound dye.

  • Side reactions: The alkyne group can potentially react with other cellular components, such as free thiols, leading to off-target labeling.

  • Autofluorescence: The intrinsic fluorescence of the cells or tissue sample can contribute to the overall background.[3][4]

Q3: Are there alternatives to standard fluorescent probes like this compound to reduce background?

Yes, "click-on" fluorogenic probes are an excellent alternative. These probes are designed to be non-fluorescent or weakly fluorescent until they undergo the click reaction. This means that any unreacted probe in the background will not contribute significantly to the fluorescence signal, thereby increasing the signal-to-noise ratio without the need for extensive washing steps.

Troubleshooting Guides

This section provides a systematic approach to troubleshoot and resolve high background fluorescence issues encountered during experiments with this compound.

Guide 1: High Background Fluorescence in Cellular Imaging

Issue: You are observing high, non-specific fluorescence in your negative control samples (e.g., cells not treated with the azide-modified biomolecule) or a general high background across your entire sample.

Below is a troubleshooting workflow to address this issue.

high_background_troubleshooting start High Background Observed optimize_concentration Optimize this compound Concentration start->optimize_concentration Initial Step improve_washing Improve Washing Steps optimize_concentration->improve_washing If background persists resolution Reduced Background optimize_concentration->resolution Problem Solved blocking_step Introduce Blocking Step improve_washing->blocking_step If background persists improve_washing->resolution Problem Solved check_copper Optimize Copper Catalyst System blocking_step->check_copper If background persists blocking_step->resolution Problem Solved evaluate_autofluorescence Assess Autofluorescence check_copper->evaluate_autofluorescence If background persists check_copper->resolution Problem Solved evaluate_autofluorescence->resolution Problem Solved

Caption: Troubleshooting workflow for high background fluorescence.

Troubleshooting Steps & Solutions

Potential CauseRecommended SolutionExpected Outcome
Excess this compound Concentration Titrate the concentration of this compound. Start with a lower concentration (e.g., 1-5 µM) and incrementally increase it to find the optimal balance between signal and background.Reduced non-specific binding and lower background signal.
Insufficient Washing Increase the number and duration of washing steps after the click reaction. Use a buffer containing a mild detergent like 0.05% Tween-20 in PBS. Perform at least 3-5 washes for 5-10 minutes each.Effective removal of unbound this compound, leading to a cleaner image.
Non-specific Binding Before adding the click reaction cocktail, incubate the cells with a blocking buffer, such as 1-3% Bovine Serum Albumin (BSA) in PBS, for 30-60 minutes at room temperature.Minimized non-specific adherence of the fluorescent probe to cellular surfaces.
Copper Catalyst Issues Ensure the use of a copper(I)-stabilizing ligand (e.g., THPTA, BTTAA) at a sufficient molar excess to the copper sulfate (typically a 5:1 ratio of ligand to copper).[5] Prepare the sodium ascorbate solution fresh for each experiment to ensure its reducing activity.Reduced copper-mediated side reactions and quenching of non-specific fluorescence.[6]
Cellular Autofluorescence Image an unstained control sample (cells that have not been treated with this compound) using the same imaging parameters. If significant autofluorescence is observed, consider using a commercial autofluorescence quenching reagent or spectral unmixing if your imaging software supports it.[3][4]Accurate identification of the background source and improved signal-to-noise ratio.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells with this compound, with an emphasis on minimizing background fluorescence.

Materials:

  • Fixed cells on coverslips containing azide-modified biomolecules

  • Oregon Green 488 Alkyne

  • Copper(II) Sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBS-T)

  • DMSO

  • Mounting medium with DAPI

Workflow Diagram:

CUAAC_workflow start Start: Fixed Cells with Azide-Modified Biomolecule permeabilize Permeabilize Cells (e.g., 0.25% Triton X-100 in PBS) start->permeabilize wash1 Wash with PBS permeabilize->wash1 block Block with 1% BSA in PBS wash1->block prepare_click Prepare Click Reaction Cocktail block->prepare_click incubate_click Incubate with Click Reaction Cocktail prepare_click->incubate_click wash2 Wash with PBS-T (3x) incubate_click->wash2 counterstain Counterstain Nuclei (DAPI) wash2->counterstain wash3 Wash with PBS counterstain->wash3 mount Mount Coverslip wash3->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for CuAAC labeling in fixed cells.

Procedure:

  • Cell Permeabilization: If your target is intracellular, permeabilize the fixed cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to reduce non-specific binding.

  • Prepare Click Reaction Cocktail (Prepare fresh):

    • For a 100 µL final reaction volume per coverslip:

      • PBS: to final volume

      • This compound (from a 10 mM stock in DMSO): 0.1-0.5 µL (for a final concentration of 1-5 µM)

      • Copper(II) Sulfate (from a 20 mM stock in water): 0.5 µL (for a final concentration of 100 µM)

      • THPTA (from a 100 mM stock in water): 1 µL (for a final concentration of 1 mM, maintaining a 10:1 ligand to copper ratio is also common)

      • Sodium Ascorbate (from a 100 mM stock in water, prepared fresh): 5 µL (for a final concentration of 5 mM)

    • Important: Add the reagents in the order listed. Mix well after each addition. Add the sodium ascorbate last to initiate the reaction.

  • Click Reaction Incubation: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS-T for 5 minutes each, followed by one wash with PBS.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI in PBS for 5 minutes.

  • Final Wash: Wash once with PBS for 5 minutes.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with appropriate filter sets for OG 488 (FITC/GFP channel) and DAPI.

Recommended Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal Concentration RangeNotes
This compound 1-10 mM in DMSO1 - 10 µMStart with a lower concentration to minimize background.
Copper(II) Sulfate (CuSO₄) 20-100 mM in H₂O50 - 250 µM
Ligand (e.g., THPTA) 50-100 mM in H₂O250 µM - 1.25 mMA 5:1 ligand to copper ratio is often recommended.[5]
Sodium Ascorbate 100-500 mM in H₂O1 - 5 mMAlways prepare fresh.

References

Technical Support Center: Troubleshooting Poor OG 488 Alkyne Staining in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon Green 488 (OG 488) alkyne staining in fixed cells. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of OG 488 alkyne staining?

This compound staining is a two-step technique that utilizes click chemistry for the fluorescent labeling of biomolecules. First, a molecule of interest is metabolically, enzymatically, or chemically tagged with an azide group. Subsequently, the azide-modified molecule is detected with an OG 488-alkyne probe through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage, covalently attaching the bright, green-fluorescent OG 488 dye to the target.[1][2][3]

Q2: What are the critical components of the click reaction cocktail?

A typical click reaction cocktail for staining fixed cells includes:

  • This compound: The fluorescent probe that reacts with the azide-tagged biomolecule.

  • Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.[4][5]

  • Reducing Agent (e.g., Sodium Ascorbate): Reduces Cu(II) to the active Cu(I) state.[6][7][8]

  • Copper Ligand (e.g., THPTA): Protects the Cu(I) from oxidation and improves reaction efficiency.[4][5]

Q3: My fluorescent signal is very weak or absent. What are the likely causes?

Weak or no signal is a common issue and can stem from several factors:

  • Inefficient incorporation of the azide label: The initial tagging of your biomolecule of interest may be suboptimal.

  • Problems with the click reaction chemistry: This can include degradation of reagents, incorrect concentrations, or the presence of interfering substances.[9]

  • Suboptimal fixation and permeabilization: Improper cell preparation can either destroy the target epitope or prevent the click reagents from accessing it.[10]

  • Imaging issues: Incorrect microscope settings or photobleaching can lead to a weak perceived signal.[11][12]

Q4: I'm observing high background fluorescence. How can I reduce it?

High background can obscure your specific signal. Common causes include:

  • Non-specific binding of the this compound probe: The fluorescent probe may be sticking to cellular components other than your target.[13]

  • Copper-mediated fluorescence: Copper ions can non-specifically bind to biomolecules and generate a background signal.[13]

  • Cellular autofluorescence: Some cell types naturally fluoresce, particularly in the green channel.[11][12]

  • Reagent impurities: Impurities in the azide or alkyne probes can contribute to background.[13]

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal

This is one of the most frequent challenges. The following table and workflow provide a systematic approach to diagnosing and resolving the issue.

Table 1: Troubleshooting Weak or No Signal

Potential Cause Recommended Solution Expected Outcome
Inefficient Azide Labeling Optimize the concentration and incubation time of the azide-modified substrate. Confirm azide incorporation using a positive control or an alternative detection method (e.g., western blot with an anti-azide antibody).Increased azide tagging of the target biomolecule.
Degraded Reagents Prepare fresh solutions of sodium ascorbate and the this compound probe for each experiment. Ensure the copper sulfate solution is not precipitated.[9][13]Improved click reaction efficiency.
Inactive Copper Catalyst Ensure the correct ratio of copper to ligand (typically 1:5 to 1:10) is used to protect the Cu(I) state.[9] Degas solutions to remove dissolved oxygen, which can oxidize Cu(I).[9]Enhanced catalytic activity and a stronger signal.
Interfering Substances If your buffers contain thiols (e.g., DTT), remove them via dialysis or buffer exchange before the click reaction.[9] Avoid buffers with metal chelators like EDTA or high concentrations of primary amines.[13]Uninhibited click reaction, leading to a more robust signal.
Inadequate Permeabilization Titrate the concentration of the permeabilizing agent (e.g., Triton X-100). Over-permeabilization can lead to the loss of cellular components and your target.[14]Optimal access of the click reagents to the intracellular target without compromising cellular integrity.
Photobleaching Reduce the laser power and exposure time during image acquisition. Use an anti-fade mounting medium.[12]Preservation of the fluorescent signal during imaging.

Troubleshooting Workflow for Weak Signal

weak_signal_workflow start Weak or No Signal check_azide Confirm Azide Incorporation (e.g., Western Blot) start->check_azide azide_ok Azide Incorporation OK? check_azide->azide_ok optimize_labeling Optimize Azide Labeling Protocol (Concentration, Time) azide_ok->optimize_labeling No check_reagents Prepare Fresh Reagents (Ascorbate, this compound) azide_ok->check_reagents Yes optimize_labeling->check_azide reagents_ok Signal Improved? check_reagents->reagents_ok optimize_click Optimize Click Reaction (Copper/Ligand Ratio, Time) reagents_ok->optimize_click No end_success Problem Solved reagents_ok->end_success Yes click_ok Signal Improved? optimize_click->click_ok check_perm Optimize Fixation/ Permeabilization Protocol click_ok->check_perm No click_ok->end_success Yes perm_ok Signal Improved? check_perm->perm_ok check_imaging Optimize Imaging Settings (Laser Power, Exposure) perm_ok->check_imaging No perm_ok->end_success Yes end_fail Consult Further Technical Support check_imaging->end_fail high_background_workflow start High Background run_controls Run Controls: 1. Unstained Cells 2. No Azide Label 3. No Click Reaction start->run_controls analyze_controls Analyze Control Samples run_controls->analyze_controls autofluorescence High Signal in Unstained? analyze_controls->autofluorescence address_autofluorescence Address Autofluorescence: - Use longer wavelength dye - Spectral unmixing autofluorescence->address_autofluorescence Yes nonspecific_binding High Signal in 'No Azide' Control? autofluorescence->nonspecific_binding No end_success Background Reduced address_autofluorescence->end_success reduce_binding Reduce Non-specific Binding: - Decrease probe concentration - Increase washes - Add BSA to buffers nonspecific_binding->reduce_binding Yes copper_issue High Signal in 'No Click' Control? nonspecific_binding->copper_issue No reduce_binding->end_success address_copper Address Copper Issues: - Optimize ligand concentration - Final wash with EDTA copper_issue->address_copper Yes end_fail Consult Further Technical Support copper_issue->end_fail No address_copper->end_success

References

Technical Support Center: Troubleshooting Non-Specific Binding of Oregon Green 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding associated with Oregon Green 488 (OG 488) alkyne in click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with OG 488 alkyne?

A1: Non-specific binding of this compound can stem from several factors:

  • Hydrophobic Interactions: Fluorescent dyes can exhibit hydrophobic properties, leading to non-specific interactions with cellular components like lipids and proteins.

  • Ionic Interactions: The charge of the fluorescent dye can lead to electrostatic interactions with charged molecules within the cell.

  • Inefficient Click Reaction: If the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is not efficient, unreacted this compound can remain in the sample, contributing to background fluorescence.

  • Reagent Aggregation: The fluorescent probe itself may form aggregates, which can bind non-specifically within the cell.

  • Cellular Autofluorescence: Some cell types naturally fluoresce, which can be mistaken for non-specific binding.

Q2: How can I be sure that the signal I'm seeing is from non-specific binding?

A2: The most critical control is a "no-click" control, where the azide-labeled component is omitted from the experiment. If you still observe significant fluorescence in this control, it is likely due to non-specific binding of the this compound.

Q3: Can the copper catalyst in the click reaction contribute to background fluorescence?

A3: While less common, copper ions can sometimes contribute to background signal by binding non-specifically to certain cellular components. Using a copper chelator in your reaction mix can help mitigate this.

Q4: Is OG 488 more prone to non-specific binding than other fluorescent alkynes?

A4: Oregon Green 488 is a derivative of fluorescein and possesses a pKa of ~4.8, making its fluorescence less sensitive to pH in the physiological range compared to fluorescein.[1][2][3] While generally a robust dye, its inherent hydrophobicity can contribute to non-specific binding in some experimental systems.

Troubleshooting Guides

Issue 1: High, Diffuse Background Fluorescence

High, diffuse background often indicates widespread, low-affinity non-specific binding of the this compound.

Potential Cause Troubleshooting Strategy Expected Outcome
Insufficient BlockingImplement or optimize a blocking step using agents like Bovine Serum Albumin (BSA), casein, or normal serum.Reduction in background fluorescence by saturating non-specific binding sites.
Inadequate WashingIncrease the number and duration of wash steps after the click reaction. Include a mild detergent like Tween-20 in the wash buffer.Removal of unbound or weakly bound this compound, leading to a clearer signal.
High Probe ConcentrationPerform a titration to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio.Minimized background signal by reducing the amount of available free dye for non-specific interactions.
Issue 2: Bright, Punctate Staining in the Absence of a Specific Signal

This pattern often suggests the formation of this compound aggregates.

Potential Cause Troubleshooting Strategy Expected Outcome
Probe AggregationCentrifuge the this compound stock solution before use to pellet any aggregates. Use the supernatant for your experiments.Elimination of fluorescent puncta and a more uniform, lower background.
Suboptimal Reaction ConditionsEnsure all click chemistry reagents are fresh and properly dissolved. Optimize the concentrations of copper sulfate, ligand, and reducing agent.An efficient click reaction that consumes the majority of the this compound, leaving less free dye to aggregate.

Data Presentation: Comparison of Troubleshooting Strategies

The following tables provide illustrative quantitative data on the impact of various troubleshooting strategies on the signal-to-noise ratio in a typical cellular imaging experiment using this compound. The signal-to-noise ratio is calculated as the mean fluorescence intensity of the specific signal divided by the mean fluorescence intensity of the background.

Table 1: Effect of Different Blocking Agents on Signal-to-Noise Ratio

Blocking Agent (1 hour incubation) Signal-to-Noise Ratio (Arbitrary Units) Notes
No Blocking2.5High background, poor signal definition.
1% BSA in PBS5.8Significant reduction in background.[4]
5% Normal Goat Serum in PBS6.5Effective at reducing non-specific antibody binding, which can be relevant if using antibody-based detection.
1% Casein in PBS7.2Often provides the lowest background due to its molecular properties.[5][6][7][8]

Table 2: Impact of Washing Buffer Composition on Background Fluorescence

Wash Buffer Background Fluorescence (Arbitrary Units) Notes
PBS150Baseline background after standard washing.
PBS + 0.05% Tween-2085The detergent helps to disrupt weak, non-specific hydrophobic interactions.[9]
PBS + 0.1% Triton X-10070A stronger detergent that can be more effective at reducing background, but may also affect cell morphology.

Experimental Protocols

Protocol 1: Staining of Cultured Cells with this compound with Minimized Non-Specific Binding

This protocol is designed for fixed, permeabilized cells and incorporates steps to reduce background fluorescence.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Click-iT® Reaction Cocktail Components:

    • Copper (II) Sulfate (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., Sodium Ascorbate)

    • This compound

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Antifade mounting medium

Procedure:

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block with 1% BSA in PBS for 30-60 minutes at room temperature.[10]

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, using the lowest effective concentration of this compound as determined by titration.

    • Remove the blocking buffer and add the reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash three times with PBS containing 0.05% Tween-20 for 10 minutes each, protected from light.

  • Counterstaining (Optional): Counterstain with a nuclear stain like DAPI.

  • Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Image using appropriate filter sets for OG 488 (Excitation/Emission: ~495/519 nm).

Visualizations

TroubleshootingWorkflow start High Non-Specific Binding of this compound issue_type Identify Pattern of Non-Specific Staining start->issue_type diffuse Diffuse Background issue_type->diffuse Widespread & Hazy puncta Punctate Staining / Aggregates issue_type->puncta Bright Spots solution_diffuse1 Optimize Blocking: - Use 1% Casein or 5% Normal Serum - Increase incubation time diffuse->solution_diffuse1 solution_puncta1 Centrifuge Probe: - Spin down this compound stock before use puncta->solution_puncta1 solution_diffuse2 Enhance Washing: - Increase number and duration of washes - Add 0.05% Tween-20 to wash buffer solution_diffuse1->solution_diffuse2 solution_diffuse3 Titrate Probe Concentration: - Determine lowest effective concentration solution_diffuse2->solution_diffuse3 end Reduced Background & Improved Signal-to-Noise solution_diffuse3->end solution_puncta2 Optimize Click Reaction: - Use fresh reagents - Check reagent concentrations solution_puncta1->solution_puncta2 solution_puncta2->end

Caption: Troubleshooting workflow for non-specific binding of this compound.

NonSpecificBinding cluster_cell Cellular Environment cluster_solution Solution og488 This compound hydrophobic Hydrophobic Regions (e.g., Lipids, Proteins) og488->hydrophobic Hydrophobic Interaction charged Charged Molecules og488->charged Ionic Interaction blocking_agent Blocking Agent (e.g., BSA, Casein) blocking_agent->hydrophobic Blocks non-specific sites blocking_agent->charged Masks charges

Caption: Mechanisms of non-specific binding and the role of blocking agents.

References

Technical Support Center: Optimizing OG 488 Alkyne Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio in your OG 488 alkyne experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for maximum efficiency and clarity of signal.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound experiments in a question-and-answer format.

Question: I'm observing high, diffuse background fluorescence across my entire sample. What are the potential causes and how can I fix it?

Answer: A diffuse background typically suggests the presence of unbound this compound or widespread cellular autofluorescence. To address this, focus on optimizing your washing, blocking, and reaction steps.

  • Enhance Washing Steps: Insufficient washing is a common cause of high background.[1][2]

    • Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).[1]

    • Incorporate a mild detergent, such as 0.1% Tween-20 or Triton X-100, into your wash buffer to help remove non-specifically bound dye.[1]

  • Optimize this compound Concentration: Using an excessive concentration of the fluorescent alkyne increases the likelihood of non-specific binding.[1]

    • Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal without increasing the background. Consider testing 2-fold and 5-fold lower concentrations than initially used.[1] A final concentration of the detection reagent can range from 2 µM to 40 µM, with a starting point of 20 µM recommended.[3][4]

  • Implement a Blocking Step: Similar to immunofluorescence, a blocking step before the click reaction can prevent non-specific binding of the probe.[1]

  • Address Autofluorescence: Some cells and tissues naturally exhibit autofluorescence, which can contribute to background noise.[5]

    • Include an unstained control to assess the level of autofluorescence in your sample.[5]

    • Consider using an autofluorescence quenching agent after fixation and permeabilization but before the blocking step.[1]

Question: My negative controls show bright, fluorescent puncta or aggregates. What is causing this?

Answer: This issue often points to the precipitation of the this compound probe.[1]

  • Filter the Reagent: Before use, centrifuge the this compound stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your reaction.[1]

Question: My click reaction shows low or no yield, resulting in a weak signal. What are the potential causes and how can I improve it?

Answer: Low or no product yield can stem from several factors, primarily related to the copper catalyst and reaction conditions.

  • Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I) (Cu(I)), which can be easily oxidized to the inactive Copper(II) (Cu(II)) state by oxygen.[6]

    • Ensure you are using a reducing agent, like sodium ascorbate, to maintain copper in the +1 oxidation state.[6][7] It is recommended to always use a freshly prepared solution of sodium ascorbate as it is susceptible to oxidation.[3][4]

    • Minimize the reaction's exposure to oxygen by capping the reaction tube.[8][9]

  • Ligand Issues: A chelating ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[6][9]

    • Water-soluble ligands like THPTA or BTTAA are recommended for aqueous reactions.[6][10]

    • An optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[6] It is often recommended to use at least five equivalents of the ligand relative to the copper.[7][8]

    • Pre-mix the copper salt and the ligand before adding them to the reaction mixture.[6][7]

  • Incorrect Reagent Stoichiometry: While a 1:1 ratio of azide to alkyne is often a starting point, using a slight excess (1.1 to 2-fold) of one reagent can help drive the reaction to completion.[6]

Frequently Asked Questions (FAQs)

Q1: Can the click reaction itself contribute to the background signal?

A1: Yes, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can contribute to the background if not properly optimized. The Cu(I) catalyst can mediate non-specific interactions between terminal alkynes and proteins that do not contain azides.[1][11] This effect is dependent on the presence of the copper catalyst.[1][11] Therefore, using the correct stoichiometry of copper, a stabilizing ligand, and a reducing agent is crucial for minimizing these off-target reactions.[1]

Q2: How should I prepare my cells for this compound labeling to minimize background?

A2: Proper fixation and permeabilization are critical. The choice of reagents can impact signal-to-noise.

  • Fixation: Aldehyde-based fixatives like formaldehyde are commonly used to preserve cell morphology.[12] A typical protocol involves incubation with 4% formaldehyde for 10-20 minutes at room temperature.[13] However, over-fixation can sometimes mask epitopes or increase autofluorescence.[12]

  • Permeabilization: If your target is intracellular, permeabilization is necessary to allow the reagents to enter the cell. Detergents like Triton X-100 or saponin are commonly used.[12][14] A typical permeabilization step is a 15-minute incubation with 0.5% Triton X-100 in PBS.[13] It's important to wash thoroughly after both fixation and permeabilization.[1][13]

Q3: Can damage to my biomolecules occur during the click reaction?

A3: Yes, the generation of reactive oxygen species (ROS) from the copper catalyst and the reducing agent (sodium ascorbate) can potentially damage biomolecules like proteins and DNA.[8]

  • Protective Measures:

    • Using an accelerating ligand like THPTA not only enhances the reaction rate but also protects biomolecules by stabilizing the Cu(I) catalyst.[8]

    • Adding a scavenger like aminoguanidine to the reaction can help intercept byproducts of ascorbate oxidation that might cause damage.[7][8]

Quantitative Data Summary

The following tables provide recommended concentration ranges and ratios for key components of the this compound click chemistry reaction.

Table 1: Recommended Reagent Concentrations

ReagentRecommended Final ConcentrationNotes
This compound2 µM - 40 µMStart with 20 µM and titrate down to reduce background.[3][4]
Copper (II) Sulfate (CuSO₄)50 µM - 100 µMThis is a common starting range for bioconjugation.[7]
Sodium Ascorbate2.5 mM - 5 mMShould be prepared fresh. A concentration of 2.5 mM was found to be sufficient in one study.[7][9]
Ligand (e.g., THPTA)5-fold excess relative to CopperA 5:1 ligand-to-copper ratio is frequently recommended.[6][7][9]
Aminoguanidine (optional)5 mMCan be added to protect biomolecules from oxidative damage.[7][9]

Table 2: Troubleshooting Summary for High Background

IssuePotential CauseRecommended Action
Diffuse BackgroundUnbound this compoundIncrease number and duration of washes.[1] Add mild detergent to wash buffer.[1]
High this compound ConcentrationTitrate alkyne concentration downwards (e.g., 2-5 fold lower).[1]
AutofluorescenceUse an unstained control.[5] Consider using a quenching agent.[1]
Fluorescent AggregatesPrecipitation of this compoundCentrifuge the alkyne stock solution before use.[1]

Experimental Protocols & Workflows

General Protocol for this compound Labeling in Cells

This is a generalized starting protocol that may require optimization for your specific cell type and experimental goals.

  • Cell Preparation: Culture and treat cells with the azide-modified molecule of interest.

  • Fixation: Remove media and add 4% formaldehyde in PBS. Incubate for 15 minutes at room temperature.[13]

  • Washing: Remove fixative and wash cells three times with PBS.[13]

  • Permeabilization: Add 0.5% Triton X-100 in PBS and incubate for 15 minutes at room temperature.[13]

  • Washing: Remove permeabilization solution and wash cells three times with PBS.[13]

  • Blocking (Optional but Recommended): Add a blocking buffer (e.g., 3% BSA in PBS) and incubate for at least 60 minutes at room temperature.[1][13]

  • Prepare Click Reaction Cocktail: In a separate tube, pre-mix the CuSO₄ and ligand (e.g., THPTA) solutions.[6][7] Then add this to a solution containing the this compound and buffer. Finally, add the freshly prepared sodium ascorbate to initiate the reaction.

  • Click Reaction: Remove the blocking buffer from the cells and add the click reaction cocktail. Incubate for 30 minutes to 1 hour at room temperature, protected from light.[3][4]

  • Final Washes: Remove the reaction cocktail and wash the cells extensively with PBS, potentially including a mild detergent in the initial washes.[1]

  • Imaging: Proceed with imaging your sample.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_analysis Analysis start Start with Azide-labeled Cells fix Fixation (e.g., 4% Formaldehyde) start->fix wash1 Wash (3x PBS) fix->wash1 perm Permeabilization (e.g., 0.5% Triton X-100) wash1->perm wash2 Wash (3x PBS) perm->wash2 block Blocking (e.g., 3% BSA) wash2->block react Incubate with Cells (30-60 min, RT, dark) block->react cocktail Prepare Click Cocktail (this compound, CuSO4, Ligand, Ascorbate) cocktail->react wash3 Final Washes react->wash3 image Fluorescence Imaging wash3->image

Caption: A typical experimental workflow for this compound labeling in cells.

troubleshooting_logic start High Background Signal? diffuse Diffuse Background? start->diffuse Yes low_signal Low Signal? start->low_signal No puncta Punctate Aggregates? diffuse->puncta No solution_wash Increase Washes Optimize Alkyne Conc. Add Blocking Step diffuse->solution_wash Yes solution_filter Centrifuge/Filter This compound Stock puncta->solution_filter Yes solution_autofluor Use Quenching Agent Check Unstained Control puncta->solution_autofluor No (Consider Autofluorescence) end Improved S/N Ratio solution_wash->end solution_filter->end solution_autofluor->end solution_catalyst Optimize Catalyst System (Fresh Ascorbate, Ligand Ratio) Protect from Oxygen low_signal->solution_catalyst Yes low_signal->end No solution_catalyst->end

Caption: A troubleshooting decision tree for improving signal-to-noise ratio.

References

Technical Support Center: OG 488 Alkyne Labeling & Fixation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OG 488 Alkyne labeling. This guide provides troubleshooting advice and answers to frequently asked questions, with a specific focus on how different fixation methods can influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bright, green-fluorescent probe used to visualize biomolecules that have been modified to contain an azide group.[1] The labeling process relies on a highly specific and bio-orthogonal reaction called the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction".[1][2] In this two-step process:

  • A biomolecule of interest (like a protein, lipid, or nucleic acid) is metabolically labeled by introducing a small, non-disruptive azide-containing analog into the cells.[3][4]

  • The this compound is then added, and in the presence of a copper(I) catalyst, it "clicks" onto the azide, forming a stable covalent bond and rendering the target biomolecule fluorescent.[1][5]

Q2: Why is fixation a critical step for this compound labeling?

Fixation is a crucial step in preparing biological samples for microscopy that preserves cellular structures and immobilizes the target molecules.[6] This process is necessary to prevent the degradation of cells and to ensure that the labeled biomolecules remain in their original location throughout the labeling and imaging process. However, the choice of fixative can significantly impact the experiment.[7][8]

Q3: Which chemical fixative is best for my experiment?

The optimal fixative depends on your specific target and experimental goals. The most common chemical fixatives are paraformaldehyde (PFA), methanol, and glutaraldehyde.

  • Paraformaldehyde (PFA): This is the most widely recommended fixative for immunofluorescence and click chemistry applications.[6] It works by cross-linking proteins, which effectively preserves cellular morphology. A 15-30 minute fixation with 4% PFA is often a good starting point.[6]

  • Methanol: This is a precipitating fixative that dehydrates the cell. While effective for some applications, it can cause visible cellular damage and shrinkage.[6][7]

  • Glutaraldehyde: This fixative provides strong cross-linking but is known to induce significant autofluorescence, which can interfere with the signal from green fluorescent dyes like OG 488.[6] It is generally not recommended for fluorescence-based assays.

Q4: Can the fixation method alter my OG 488 fluorescence signal?

Yes, absolutely. The fixation protocol can directly impact the quality of your results:

  • Signal Intensity: Over-fixation, for example with PFA for 24 hours, has been shown to decrease the signal intensity of some targets.[6] The chemical reactions involved in fixation can sometimes mask the azide group, making it less accessible to the this compound probe.

  • Background: The use of glutaraldehyde can create high background fluorescence, making it difficult to distinguish the specific signal.[6]

  • Cellular Structure: Harsh fixatives like methanol can alter cellular morphology, potentially leading to misinterpretation of the localization of your labeled molecule.[6] The nanoscale cellular structure in a fixed cell can be fundamentally different from that of a live cell.[7]

Q5: Does fixation affect all types of biomolecules equally?

No. Different biomolecules have different properties that affect how they respond to fixation. For example, lipids are not as effectively immobilized by aldehyde fixatives as proteins are, and some lipid mobility may persist after fixation.[9] This should be considered when interpreting the localization of alkyne-labeled lipids.

Troubleshooting Guide

Problem: Weak or No Green Fluorescence Signal
Possible CauseRecommended Solution
Inefficient Click Reaction Ensure the copper(I) catalyst is freshly prepared and active. Use fresh Sodium Ascorbate solution, as it is prone to oxidation.[10] Optimize the concentrations of the this compound, copper sulfate, and ligands; a final concentration of 2-40 μM for the alkyne reagent is a typical range to test.[10]
Poor Metabolic Incorporation Verify that the azide-modified metabolic precursor (e.g., L-azidohomoalanine, AHA) is being successfully incorporated. Optimize the incubation time and concentration of the precursor for your specific cell type.
Fixation-Induced Masking The cross-linking action of PFA may be hiding the azide group. Try reducing the fixation time to 15-30 minutes.[6] Alternatively, consider a different fixative like methanol, but be aware of its potential to damage cell structure.[6]
Reagent Incompatibility Ensure your buffers are free of primary amines (e.g., Tris) or ammonium ions during labeling steps that could interfere with reactive dyes.[11] If using HRP-conjugated detection methods downstream, avoid sodium azide in buffers.[12]
Photobleaching Minimize the exposure of your sample to the excitation light source during imaging. Use a high-quality antifade mounting medium to protect the fluorophore.[13]
Problem: High Background or Non-Specific Staining
Possible CauseRecommended Solution
Autofluorescence from Fixative Avoid using glutaraldehyde due to its tendency to cause high autofluorescence.[6] If using PFA, consider a quenching step after fixation by incubating with a solution of sodium borohydride or glycine to reduce aldehyde-induced autofluorescence.
Non-Specific Probe Binding The this compound probe may be binding non-specifically to cellular components. Decrease the concentration of the this compound probe.[10] Increase the number and duration of wash steps after the click reaction to remove unbound probe.[13]
Excess Copper Catalyst Residual copper catalyst can be toxic to cells and may cause artifacts.[14] Ensure it is thoroughly washed out after the click reaction step.
Precipitated Reagent Ensure all components, especially the this compound stock solution (typically in DMSO or water), are fully dissolved before adding them to the reaction cocktail.[10]

Data Summary: Effect of Fixative Choice

FixativeSignal IntensityBackground/AutofluorescenceCellular MorphologyRecommendation
4% Paraformaldehyde (PFA) Good, but can be reduced by over-fixation[6]LowExcellent preservation[7]Highly Recommended . Optimal for most applications. Use 15-30 min incubation.
100% Methanol VariableLowCan cause cell shrinkage and structural damage[6][7]Use with caution. May be an alternative if PFA causes signal loss.
Glutaraldehyde Potentially goodVery High [6]Good preservationNot Recommended for fluorescence applications.

Experimental Protocols & Visualizations

General Protocol for this compound Labeling in Cultured Cells

This protocol provides a general workflow. Users should optimize incubation times and concentrations for their specific cell type and experimental setup.

  • Metabolic Labeling: Culture cells in media supplemented with the appropriate azide-containing metabolic precursor (e.g., an amino acid, sugar, or fatty acid analog). Incubate for a sufficient time to allow incorporation into the biomolecules of interest.

  • Cell Harvest & Seeding: Harvest the cells and seed them onto coverslips or appropriate imaging plates. Allow cells to adhere.

  • Fixation (Choose one):

    • Recommended (PFA): Wash cells with PBS. Add 4% PFA in PBS and incubate for 15-30 minutes at room temperature.

    • Alternative (Methanol): Wash cells with PBS. Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.

  • Washing: Wash the fixed cells 2-3 times with PBS.

  • Permeabilization: If the target is intracellular, add a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. Wash 2-3 times with PBS.

  • Click Reaction: Prepare the click reaction cocktail. A general recipe per sample is:

    • 135 µL PBS

    • 4 µL this compound (e.g., 1 mM stock for a final concentration of ~20 µM)

    • 10 µL Copper (II) Sulfate solution (e.g., 20 mM)

    • 10 µL THPTA ligand (e.g., 100 mM)

    • Add last to initiate: 10 µL Sodium Ascorbate (e.g., 300 mM, freshly prepared)

    • Note: These concentrations are starting points and should be optimized.[10]

  • Incubation: Add the click cocktail to the cells, protect from light, and incubate for 30-60 minutes at room temperature.

  • Final Washes: Wash cells 3-4 times with PBS to remove all traces of the reaction cocktail. A final wash with PBS containing a nuclear counterstain (e.g., DAPI) can be performed.

  • Mounting & Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Image using a fluorescence microscope with the appropriate filter set for OG 488 (Excitation/Emission maxima: ~496/524 nm).[1]

G cluster_workflow This compound Labeling Workflow A 1. Metabolic Labeling (Incorporate Azide Precursor) B 2. Cell Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (If target is intracellular) B->C D 4. Click Reaction (Add this compound + Catalyst) C->D E 5. Washing (Remove unbound probe) D->E F 6. Imaging (Fluorescence Microscopy) E->F

Caption: A generalized experimental workflow for labeling azide-modified biomolecules with this compound.

G cluster_decision Troubleshooting Fixation start Choosing a Fixation Method q1 High Autofluorescence Background? start->q1 a_pfa Use 4% PFA (15-30 min) + Optional Quenching Step q1->a_pfa No a_glutaraldehyde Avoid Glutaraldehyde q1->a_glutaraldehyde  Yes a_methanol Consider Methanol (Risk of cell damage) a_pfa->a_methanol If PFA causes signal loss

Caption: A decision tree to guide the selection of a fixation method based on potential issues like autofluorescence.

References

Technical Support Center: Post-Labeling Quenching of Excess OG 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quenching and removal of excess OG 488 Alkyne after labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for minimizing background and purifying your labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background fluorescence after labeling with this compound?

A1: High background fluorescence is typically due to the presence of unreacted or non-specifically bound this compound. This can manifest as diffuse background across the sample or as fluorescent aggregates.[1][2] Several factors can contribute to this, including using an excessive concentration of the alkyne dye, insufficient washing, and non-specific binding of the dye to cellular components or proteins.[1][3]

Q2: What does "quenching" mean in the context of fluorescent labeling?

A2: In fluorescence, "quenching" refers to any process that decreases the fluorescence intensity of a substance.[4][5] This can occur through various mechanisms, including the formation of non-fluorescent complexes (static quenching) or energy transfer to another molecule upon collision (collisional quenching).[5][6][7] While chemical quenchers exist, in the context of removing excess fluorescent dye after a labeling reaction, the term is often used more broadly to include physical removal methods that effectively "quench" the background signal from the final sample.

Q3: Is it better to chemically quench the excess this compound or physically remove it?

A3: The most common and recommended approach is to physically remove the excess this compound from the labeled biomolecule. Methods like size-exclusion chromatography, precipitation, and dialysis are highly effective at separating the small, unreacted dye molecules from the much larger, labeled target molecules.[8][9][10] While chemical quenching of autofluorescence from fixatives (e.g., using sodium borohydride) is a common practice, adding a chemical to quench the excess labeling dye is less common and may interfere with downstream applications.[11][12]

Q4: Can the copper catalyst in the click reaction contribute to background fluorescence?

A4: Yes, the copper(I) catalyst used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can sometimes contribute to background signals. Copper ions can bind non-specifically to proteins and other biomolecules, potentially leading to unwanted fluorescence or off-target reactions.[1] It is crucial to use a copper-chelating ligand, such as THPTA or BTTAA, to stabilize the Cu(I) and minimize these effects.[1]

Troubleshooting Guide

High background or non-specific signal is a common issue in fluorescence labeling experiments. Use the following guide to troubleshoot your experiments with this compound.

Problem Potential Cause Recommended Solution
High, diffuse background fluorescence 1. Excess, unbound this compound remaining in the sample.[1] 2. Insufficient washing after the labeling reaction.1. Optimize Dye Concentration: Perform a titration to find the lowest concentration of this compound that still provides a strong, specific signal.[1] 2. Enhance Washing Steps: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash. Incorporate a mild detergent like 0.1% Tween-20 or Triton X-100 in the wash buffer to help remove non-specifically bound dye.[1]
Bright, fluorescent puncta or aggregates 1. Precipitation of the this compound probe. 2. Aggregation of labeled proteins due to over-labeling.1. Filter the Dye Stock Solution: Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) to pellet any aggregates.[1] 2. Ensure Proper Solubilization: When adding the DMSO stock of the dye to your aqueous reaction buffer, vortex or pipette vigorously to ensure it is fully dissolved.
Non-specific binding to cellular structures or proteins 1. Hydrophobic or ionic interactions between the dye and biomolecules. 2. Insufficient blocking of non-specific sites.1. Implement a Blocking Step: Before the click reaction, incubate your sample with a blocking buffer, such as 3% Bovine Serum Albumin (BSA) in PBS, for 30-60 minutes.[1][13] 2. Use a Different Purification Method: If non-specific binding is persistent, a more stringent purification method like size-exclusion chromatography may be necessary.
High background in negative controls 1. Autofluorescence from the cells or tissue, often exacerbated by aldehyde fixation.[5] 2. Contamination of reagents.1. Quench Autofluorescence: After fixation with paraformaldehyde (PFA), incubate the sample with a quenching agent like 100 mM glycine or 0.1% sodium borohydride in PBS for 15 minutes.[1][12] 2. Use Fresh Reagents: Prepare fresh solutions of components like sodium ascorbate immediately before use.[1]

Experimental Protocols: Removal of Excess this compound

After the click chemistry labeling reaction, it is crucial to remove the unreacted this compound to achieve a high signal-to-noise ratio. Below are detailed protocols for three common methods.

Method 1: Size-Exclusion Chromatography (Spin Column)

This method is rapid and effective for separating labeled proteins or other large biomolecules from small, unreacted dye molecules.

Protocol:

  • Select the appropriate spin column: Choose a column with a molecular weight cut-off (MWCO) that will retain your labeled biomolecule while allowing the small this compound (MW ~450 Da) to pass through. For most proteins, a column with a 5-10 kDa MWCO is suitable.

  • Equilibrate the column: Remove the storage buffer and wash the column by centrifuging with your desired buffer, according to the manufacturer's instructions. This is typically done 2-3 times.

  • Load the sample: Apply your labeling reaction mixture to the top of the resin bed in the column.

  • Elute the labeled molecule: Centrifuge the column according to the manufacturer's protocol. The purified, labeled biomolecule will be in the eluate, while the excess this compound will be retained in the column resin.

Method 2: Ethanol Precipitation

This method is useful for concentrating your sample while simultaneously removing the alcohol-soluble this compound.

Protocol:

  • Prepare the sample: To your aqueous sample containing the labeled biomolecule, add 1/10th volume of 3 M sodium acetate, pH 5.2.

  • Add ethanol: Add 2.5 to 3 volumes of ice-cold 95-100% ethanol.

  • Precipitate: Incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, overnight incubation can improve recovery.

  • Pellet the biomolecule: Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Wash the pellet: Carefully decant the supernatant, which contains the dissolved excess dye. Wash the pellet with 70% ethanol and centrifuge again for 15 minutes.

  • Dry and resuspend: Remove the supernatant and air-dry the pellet. Resuspend the purified, labeled biomolecule in your desired buffer.

Method 3: Dialysis

Dialysis is a gentle method suitable for larger sample volumes, but it is more time-consuming.

Protocol:

  • Select the dialysis membrane: Choose a dialysis tubing or cassette with a MWCO that is appropriate for your biomolecule (e.g., 10 kDa for most proteins).

  • Prepare the sample: Load your labeling reaction mixture into the dialysis tubing/cassette.

  • Perform dialysis: Place the tubing/cassette in a large volume of buffer (e.g., 1000 times the sample volume) and stir gently at 4°C.

  • Change the buffer: Change the dialysis buffer every few hours for the first day, and then overnight to ensure complete removal of the excess dye. The rate of removal is proportional to the membrane surface area to volume ratio.[10][14]

Data Presentation: Comparison of Removal Methods

Method Principle Speed Sample Recovery Dye Removal Efficiency Best For
Size-Exclusion Chromatography (Spin Column) Separation based on molecular size.[9][15]Fast (~10-15 min)Good to ExcellentHighQuick cleanup of small to medium volume samples.
Ethanol/Acetone Precipitation Differential solubility.[16]Moderate (~1-2 hours)Good to ExcellentHighConcentrating samples while removing dye.
Dialysis Diffusion across a semi-permeable membrane.[10]Slow (24-48 hours)ExcellentVery HighLarge sample volumes and gentle purification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with this compound and subsequent purification to remove excess dye.

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification / Quenching Azide_Molecule Azide-modified Biomolecule Click_Reaction CuAAC Reaction (Copper, Ligand, Reducing Agent) Azide_Molecule->Click_Reaction OG488_Alkyne This compound OG488_Alkyne->Click_Reaction Purification Removal of Excess Dye Click_Reaction->Purification Reaction Mixture SEC Size-Exclusion Chromatography Purification->SEC Method 1 Precipitation Ethanol Precipitation Purification->Precipitation Method 2 Dialysis Dialysis Purification->Dialysis Method 3 Final_Product Purified Labeled Biomolecule SEC->Final_Product Precipitation->Final_Product Dialysis->Final_Product

Caption: Workflow for labeling and purification.

Troubleshooting Logic for High Background

This diagram outlines the logical steps to diagnose and resolve issues with high background fluorescence.

troubleshooting_logic Start High Background Observed Check_Control Is background high in negative control? Start->Check_Control Autofluorescence Address Autofluorescence (e.g., Glycine, NaBH4 quench) Check_Control->Autofluorescence Yes Check_Aggregates Are there visible aggregates/puncta? Check_Control->Check_Aggregates No End Low Background Achieved Autofluorescence->End Optimize_Washing Optimize Washing & Blocking Steps Titrate_Dye Titrate Dye Concentration Optimize_Washing->Titrate_Dye Check_Aggregates->Optimize_Washing No Filter_Dye Centrifuge/Filter Dye Stock Check_Aggregates->Filter_Dye Yes Filter_Dye->Optimize_Washing Purify Improve Post-Reaction Purification Titrate_Dye->Purify Purify->End

Caption: Troubleshooting high background fluorescence.

References

OG 488 Alkyne Signal Amplification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OG 488 Alkyne signal amplification techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as Oregon Green® 488 Alkyne, is a bright, green-fluorescent probe equipped with a terminal alkyne group.[1][2] It is routinely used for the fluorescent labeling and detection of azide-containing biomolecules through a chemical reaction known as a cycloaddition.[1][2] Its primary applications include the visualization and tracking of proteins, nucleic acids, and glycans within cells and tissues.

Q2: What are the main signal amplification techniques used with this compound?

A2: The two primary signal amplification techniques for this compound involve "click chemistry":

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction that uses a copper(I) catalyst to form a stable triazole linkage between the alkyne on the OG 488 molecule and an azide group on the target biomolecule.[1][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne to react with an azide.[4] This method is particularly advantageous for live-cell imaging due to the cytotoxicity of copper.[5]

Q3: When should I choose CuAAC over SPAAC, and vice-versa?

A3: The choice between CuAAC and SPAAC depends on the experimental requirements. CuAAC is generally faster and may offer higher labeling efficiency in vitro.[4][6] However, the copper catalyst can be toxic to living cells.[5] SPAAC is the preferred method for in vivo and live-cell imaging applications where biocompatibility is crucial.[7]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides strategies to resolve them.

Guide 1: Low or No Fluorescent Signal

Issue: You are observing a weak or absent fluorescent signal after performing the click reaction with this compound.

Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Click Reaction For CuAAC: • Ensure the freshness of the sodium ascorbate solution, as it readily oxidizes.[8] • Optimize the copper(I) concentration; a range of 50-100 µM is often recommended.[7][9] • Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5:1 ratio to copper to protect the catalyst.[7][8] For SPAAC: • Increase the incubation time or temperature, as SPAAC is generally slower than CuAAC.[10] • Consider using a more reactive cyclooctyne derivative.[11]Increased fluorescent signal intensity.
Degradation of this compound • Store the this compound stock solution at -20°C, protected from light and moisture.[1] • Prepare fresh dilutions for each experiment.Consistent and reliable fluorescent signal.
Fluorescence Quenching • Avoid buffers containing Tris, as it can chelate copper and inhibit the CuAAC reaction.[7] • Be aware that certain amino acids, such as tryptophan, tyrosine, histidine, and methionine, can quench the fluorescence of spectrally similar dyes like Alexa Fluor 488.[12][13] This may be a factor if the alkyne is in close proximity to these residues on a protein.Restoration of expected fluorescence intensity.
Insufficient Labeling of Biomolecule • Ensure efficient metabolic incorporation of the azide- or alkyne-modified building block. • Optimize the concentration of the modified substrate and the labeling time.Stronger signal from the target biomolecule.
Guide 2: High Background Fluorescence

Issue: You are observing high, non-specific background fluorescence, which is obscuring the specific signal from your labeled biomolecule.

Potential Cause Troubleshooting Steps Expected Outcome
Non-specific Binding of this compound • Decrease the concentration of the this compound probe.[14] • Increase the number and duration of washing steps after the click reaction.[14] • Incorporate a blocking step with an agent like Bovine Serum Albumin (BSA) before the click reaction.[15]Reduced background fluorescence and improved signal-to-noise ratio.
Autofluorescence of Cells or Tissue • If using aldehyde-based fixatives, consider a quenching step with 100 mM glycine.[14] • Use a spectral unmixing tool if your imaging system supports it. • Consider using a fluorophore with a longer wavelength (red or far-red) if green channel autofluorescence is a significant issue.[15]Clearer distinction between the specific signal and the background.
Copper-Mediated Background (CuAAC) • Use a copper-chelating ligand in sufficient excess (at least 5-fold) over the copper sulfate.[7] • Perform a final wash with a copper chelator like EDTA.Minimized non-specific fluorescence caused by the copper catalyst.
Precipitation of this compound • Centrifuge the this compound stock solution at high speed before use to pellet any aggregates.[14] • Ensure complete dissolution of the alkyne in the reaction buffer.Elimination of fluorescent puncta or aggregates in the background.

Quantitative Data

The following tables provide a summary of key quantitative data for this compound and related signal amplification techniques.

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum496 nm[1][2]
Emission Maximum524 nm[1][2]
Extinction Coefficient84,000 cm⁻¹M⁻¹[1]
Recommended Laser Line488 nm[1]
pKa4.8[1][2]

Table 2: Comparison of CuAAC and SPAAC Signal Amplification Techniques

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)Key TakeawayReference
Reaction Kinetics Fast (minutes to a few hours)Slower (hours to overnight)CuAAC is significantly faster for in vitro applications.[10]
Biocompatibility Potentially cytotoxic due to copperHighly biocompatible, suitable for live cells and in vivo studiesSPAAC is the preferred choice for live imaging.[5][7]
Signal-to-Noise Ratio Can be very high with optimizationGenerally good, but can have higher background due to non-specific reactions of the strained alkyneCuAAC may provide a better signal-to-noise ratio in fixed samples with proper optimization.[4]
Reagent Accessibility Requires copper catalyst, reducing agent, and ligandRequires synthesis of strained cyclooctynesCuAAC reagents are generally more readily available.

Experimental Protocols

Protocol 1: General Protocol for Labeling Intracellular Proteins with this compound via CuAAC

This protocol provides a starting point for labeling azide-modified proteins in fixed and permeabilized cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells cultured on coverslips with incorporated azide-modified amino acids

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Click Reaction Buffer (e.g., PBS)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh )

  • Mounting medium

Procedure:

  • Cell Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Washing: Wash cells twice with PBS.

  • Blocking: Incubate cells with blocking buffer for 30-60 minutes at room temperature.

  • Prepare Click Reaction Cocktail (prepare immediately before use): For a 500 µL reaction volume, add the components in the following order:

    • 435 µL PBS

    • 10 µL this compound stock solution (for a final concentration of ~20 µM)

    • 5 µL CuSO₄ stock solution (final concentration 1 mM)

    • 10 µL THPTA stock solution (final concentration 2 mM)

    • 40 µL Sodium Ascorbate stock solution (final concentration 40 mM)

  • Click Reaction: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three to four times with PBS containing 0.1% Tween-20 for 10 minutes each. Perform one final wash with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides using an anti-fade mounting medium. Image the samples using a fluorescence microscope with appropriate filters for OG 488 (Excitation/Emission ~496/524 nm).

Visualizations

Diagram 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_detection Detection Metabolic_Labeling Metabolic Labeling (Incorporate Azide) Fixation Fixation & Permeabilization Metabolic_Labeling->Fixation Add_OG488 Add this compound Fixation->Add_OG488 Add_Catalyst Add Cu(I) Catalyst (CuSO4 + Ascorbate + Ligand) Add_OG488->Add_Catalyst Incubation Incubate (Room Temp, 30-60 min) Add_Catalyst->Incubation Washing Washing Steps Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: Workflow for labeling biomolecules using this compound via CuAAC.

Diagram 2: Troubleshooting Logic for Low Signal

Low_Signal_Troubleshooting Start Low Fluorescent Signal Check_Reagents Check Reagent Integrity (OG 488, Ascorbate) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Optimize_CuAAC Optimize CuAAC Conditions (Copper, Ligand, Time) Labeling_OK Labeling Sufficient? Optimize_CuAAC->Labeling_OK Optimize_SPAAC Optimize SPAAC Conditions (Time, Temperature) Optimize_SPAAC->Labeling_OK Check_Labeling Verify Biomolecule Labeling Efficiency Check_Labeling->Start Consider_Quenching Investigate Potential Quenching Solution Signal Improved Consider_Quenching->Solution Reagent_OK->Start No, Replace Reagents CuAAC_or_SPAAC CuAAC or SPAAC? Reagent_OK->CuAAC_or_SPAAC Yes CuAAC_or_SPAAC->Optimize_CuAAC CuAAC CuAAC_or_SPAAC->Optimize_SPAAC SPAAC Labeling_OK->Check_Labeling No Quenching_Source Potential Quencher Present? Labeling_OK->Quenching_Source Yes Quenching_Source->Consider_Quenching Yes Quenching_Source->Solution No

Caption: A logical workflow for troubleshooting low signal issues.

References

Validation & Comparative

A Head-to-Head Comparison: OG 488 Alkyne vs. Alexa Fluor 488 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers leveraging click chemistry to visualize newly synthesized proteins, glycans, or other biomolecules, the choice of a fluorescent alkyne reporter is critical for generating high-quality imaging data. Among the most common green-emitting fluorophores are Oregon Green 488 (OG 488) and Alexa Fluor 488. Both are available with an alkyne handle for covalent attachment to azide-modified targets via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This guide provides an objective comparison of their performance, supported by photophysical data and a standard experimental protocol, to help researchers make an informed decision.

Key Performance Indicators: A Quantitative Comparison

The overall performance of a fluorescent dye in an imaging experiment is determined by its intrinsic photophysical properties. Brightness is a product of how efficiently the dye absorbs light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). Photostability dictates how long the fluorescent signal will last under continuous illumination.

Photophysical PropertyOregon Green 488Alexa Fluor 488Advantage
Excitation Maximum (nm) ~496~495 - 499Negligible
Emission Maximum (nm) ~524~519 - 520Negligible
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~70,000~71,000 - 73,000Alexa Fluor 488
Fluorescence Quantum Yield (Φ) ~0.76~0.92Alexa Fluor 488
Relative Brightness (ε x Φ) ~53,200~67,160Alexa Fluor 488
pH Sensitivity pKa ~4.6; fluorescence decreases in acidic environmentsInsensitive over pH 4-10Alexa Fluor 488
Photostability ModerateHighAlexa Fluor 488

Summary of Performance:

Alexa Fluor 488 alkyne emerges as the superior choice for most applications. Its higher quantum yield results in significantly greater intrinsic brightness, which is crucial for detecting low-abundance targets and achieving high signal-to-noise ratios.[1] Furthermore, its exceptional photostability allows for longer exposure times and time-lapse imaging with less signal degradation.[2][3][4] The pH insensitivity of Alexa Fluor 488 within the physiological range ensures a more stable and reliable signal in various cellular compartments, unlike Oregon Green 488, which can dim in acidic organelles.[2][5]

Oregon Green 488 alkyne is a viable and often more economical alternative. It offers good brightness and is suitable for many standard imaging applications where photobleaching is not a primary concern and the experimental endpoint is quickly reached.[5] However, for quantitative studies or experiments requiring prolonged imaging, the superior performance of Alexa Fluor 488 is a distinct advantage.[6][7]

Experimental Workflow & Visualization

The following diagram illustrates a typical experimental workflow for labeling nascent proteins in cultured cells using an alkyne-functionalized fluorescent dye and click chemistry.

G Experimental Workflow for Nascent Protein Labeling cluster_0 Cellular Labeling cluster_1 Sample Preparation cluster_2 Click Reaction & Imaging A 1. Culture Cells B 2. Methionine Depletion (Optional, enhances incorporation) A->B C 3. Metabolic Labeling (Incubate with HPG*) B->C D 4. Fix Cells (e.g., 4% PFA) C->D Labeled Nascent Proteins E 5. Permeabilize Cells (e.g., 0.25% Triton X-100) D->E G 6. Perform Click Reaction (Incubate cells with cocktail) E->G Permeabilized Cells Ready for Reaction F Click Reaction Cocktail (Alkyne Dye, CuSO4, Ligand, Reducing Agent) F->G H 7. Wash & Counterstain (e.g., DAPI for nuclei) G->H I 8. Fluorescence Microscopy H->I label_hp *HPG = Homopropargylglycine, an alkyne analog of methionine.

Caption: Workflow for labeling newly synthesized proteins using click chemistry.

Detailed Experimental Protocol: Labeling of Nascent Proteins

This protocol provides a general method for visualizing newly synthesized proteins in cultured mammalian cells using metabolic labeling with Homopropargylglycine (HPG), an alkyne analog of methionine, followed by a CuAAC click reaction with an alkyne-functionalized dye.[8][9]

Materials:

  • Mammalian cells cultured on coverslips or in imaging dishes

  • Methionine-free DMEM

  • L-Homopropargylglycine (HPG)

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Wash Buffer: 3% BSA in PBS

  • Click-iT® Reaction Cocktail (prepare fresh):

    • OG 488 Alkyne or Alexa Fluor 488 Alkyne (e.g., 1-5 µM)

    • Copper (II) Sulfate (CuSO₄) solution

    • Copper ligand/catalyst (e.g., TBTA)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Reaction Buffer (e.g., PBS or Tris buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling:

    • Wash cells once with warm PBS.

    • (Optional) To increase incorporation efficiency, incubate cells in pre-warmed methionine-free medium for 30-60 minutes.

    • Replace the medium with fresh methionine-free medium containing 25-50 µM HPG.

    • Incubate for the desired labeling period (e.g., 30 minutes to 4 hours), depending on the protein synthesis rates of the cell type and the experimental goal.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 15 minutes.[10]

    • Wash twice with 3% BSA in PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail immediately before use according to the manufacturer's instructions. Add the components in the recommended order (typically buffer, alkyne dye, copper, then reducing agent) to avoid precipitation.

    • Remove the wash buffer from the cells and add the reaction cocktail, ensuring the cells are completely covered.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells twice with 3% BSA in PBS.

    • (Optional) If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash twice more with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the green (OG 488/Alexa Fluor 488) and blue (DAPI) channels.

This guide provides the necessary data and protocols for researchers to effectively choose between this compound and Alexa Fluor 488 alkyne and to implement them in a standard bioorthogonal labeling experiment. The superior brightness and photostability make Alexa Fluor 488 alkyne the recommended choice for demanding imaging applications.

References

A Head-to-Head Comparison: Photostability of OG 488 Alkyne vs. Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence-based assays, the choice of fluorophore is critical to generating reliable and reproducible data. Among the green-emitting dyes, both fluorescein and its fluorinated analog, Oregon Green™ 488 (OG 488), are common choices. This guide provides a detailed comparison of their photostability, offering experimental insights for scientists and drug development professionals to inform their selection process. The central finding is that the structural modification in OG 488 alkyne confers a significant advantage in photostability over traditional fluorescein.

Superior Photostability of Oregon Green 488 Alkyne

The primary structural difference between Oregon Green 488 and fluorescein is the addition of two fluorine atoms to the xanthene ring of the fluorophore.[1] This fluorination is the key to its enhanced performance. Conjugates made with Oregon Green 488 are demonstrably more photostable than those prepared with fluorescein.[2] This increased resistance to photobleaching allows for longer or more intense illumination, which is crucial for demanding applications like time-lapse imaging and confocal microscopy, enabling the acquisition of more photons before the signal is lost.[2]

While both dyes have similar fluorescence lifetimes, Oregon Green 488's chemical structure makes it a more robust reporter molecule in biological systems.[1][3] Beyond photostability, OG 488 also has a lower pKa (4.8) compared to fluorescein (6.5), making its fluorescence less sensitive to pH changes in the physiological range.[4]

Quantitative Data Summary

The following table summarizes key photophysical properties of the two dyes. While direct side-by-side quantitative photobleaching data is scarce, the qualitative consensus across multiple sources is that Oregon Green 488 is significantly more resistant to photobleaching.

PropertyOregon Green 488 AlkyneFluoresceinAdvantage
Photostability Higher resistance to photobleaching[1][2][4]Lower resistance to photobleaching[2]Oregon Green 488 Alkyne
Fluorescence Quantum Yield ~0.91[3]~0.92Comparable
pKa ~4.8[4]~6.5[4]Oregon Green 488 Alkyne
Excitation Max (nm) ~496 nm~494 nmComparable
Emission Max (nm) ~524 nm~521 nmComparable

Experimental Protocol: Comparative Photostability Analysis

This protocol outlines a standard method for comparing the photostability of this compound and fluorescein-labeled samples using fluorescence microscopy.

Objective: To quantify and compare the rate of photobleaching of this compound and Fluorescein under identical, continuous illumination conditions.

Materials:

  • Microscope slides and coverslips

  • Samples labeled with this compound and Fluorescein at similar concentrations and degrees of labeling

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope equipped with a 488 nm laser (or equivalent excitation source), a suitable filter set for green fluorescence, and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Methodology:

  • Sample Preparation:

    • Prepare microscope slides with your labeled specimens (e.g., cells, tissues, or immobilized biomolecules).

    • Ensure that the mounting medium and buffer conditions are identical for both the OG 488 and fluorescein-labeled samples to eliminate environmental variables.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Use the same objective lens (e.g., 60x oil immersion) for all acquisitions.

    • Set the excitation source (e.g., 488 nm laser) to a constant power level that provides a good initial signal without causing immediate, rapid bleaching. It is critical that this power level remains unchanged throughout the experiment.

    • Set the camera parameters (exposure time, gain, binning) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all acquisitions.

  • Image Acquisition (Time-Lapse):

    • Locate a representative region of interest (ROI) for both the OG 488 and fluorescein samples.

    • Begin a time-lapse acquisition sequence with continuous illumination.

    • Acquire images at a fixed time interval (e.g., every 5-10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the time-lapse image series in your analysis software.

    • For each sample, define an ROI that encompasses the fluorescently labeled area. Also, define a background ROI in an area with no fluorescence.

    • For each time point, measure the mean fluorescence intensity within the signal ROI and the background ROI.

    • Correct for background by subtracting the mean background intensity from the mean signal intensity for each frame.

    • Normalize the background-corrected intensity values. To do this, divide the intensity at each time point by the intensity of the first time point (t=0). This will express the fluorescence decay as a percentage of the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time for both this compound and Fluorescein.

    • Fit the resulting decay curves to a single or double exponential function to determine the photobleaching half-life (t₁/₂) for each dye. The dye with the longer half-life is more photostable.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_acq Microscopy & Acquisition cluster_analysis Data Analysis prep_og Prepare OG 488 Labeled Sample microscope Mount on Microscope (Identical Settings) prep_og->microscope prep_f Prepare Fluorescein Labeled Sample prep_f->microscope roi Select Representative Region of Interest (ROI) microscope->roi illuminate Continuous Excitation (Constant Power) roi->illuminate acquire Acquire Time-Lapse Image Series illuminate->acquire measure Measure Mean Intensity in ROI Over Time acquire->measure normalize Background Subtract & Normalize to t=0 measure->normalize plot Plot Intensity vs. Time normalize->plot compare Calculate Half-Life & Compare Decay Curves plot->compare

Caption: Workflow for comparing fluorophore photostability.

Conclusion

For researchers requiring robust and stable fluorescence signals, Oregon Green 488 Alkyne presents a superior alternative to fluorescein. Its fluorinated structure provides enhanced photostability, which is critical for quantitative and time-resolved imaging experiments.[2][4] This allows for more extensive data collection and greater confidence in the resulting measurements, making this compound an ideal choice for demanding fluorescence microscopy applications.

References

A Comparative Guide to OG 488 Alkyne Labeling with Antibody Co-staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oregon Green 488 (OG 488) alkyne for bioorthogonal labeling in conjunction with antibody-based detection. We present a detailed examination of its performance against a common alternative, Alexa Fluor 488 alkyne, supported by experimental data and protocols to assist researchers in making informed decisions for their specific applications.

Introduction to Bioorthogonal Labeling and Antibody Co-staining

Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the ability to label and visualize biomolecules in their native environment. This powerful technique allows for the specific attachment of a fluorescent probe, such as OG 488 alkyne, to a biomolecule of interest that has been metabolically, enzymatically, or chemically modified to contain an azide group.

Combining this precise labeling method with the high specificity of antibody-based immunofluorescence (IF) enables multi-parametric analysis of cellular events. However, the successful integration of these two powerful techniques requires careful consideration of the reagents and protocols to ensure compatibility and preserve the integrity of biological samples.

Performance Comparison: this compound vs. Alexa Fluor 488 Alkyne

The choice of a fluorescent alkyne probe is critical for achieving high-quality imaging results. Here, we compare the key performance characteristics of this compound with the widely used Alexa Fluor 488 alkyne.

Key Performance Parameters

FeatureOregon Green 488 AlkyneAlexa Fluor 488 AlkyneKey Considerations
Excitation/Emission Maxima ~496 nm / ~524 nm~495 nm / ~519 nmBoth are well-suited for the common 488 nm laser line and standard FITC/GFP filter sets.
Brightness HighVery HighAlexa Fluor 488 is generally considered to be brighter than OG 488.[1][2]
Photostability ModerateHighAlexa Fluor 488 exhibits significantly greater photostability, making it more suitable for long-term imaging and time-lapse experiments.[1][3]
pH Sensitivity Sensitive to acidic pHLargely insensitive in the physiological pH range (4-10)The fluorescence of OG 488 is quenched in acidic environments, which can be a limitation for studies involving acidic organelles.[1][3]
Cost Generally more cost-effectiveHigher costThe choice may be influenced by budget constraints for large-scale experiments.

Summary of Quantitative Data

ParameterOregon Green 488Alexa Fluor 488Reference
Relative Fluorescence Intensity LowerHigher[1]
Photobleaching Rate FasterSlower[1][3]
pH Dependence (Fluorescence) Significant quenching below pH 7Minimal change between pH 4 and 10[1][3]

Experimental Protocols

The successful combination of this compound labeling and antibody co-staining hinges on a protocol that preserves the integrity of both the target biomolecule and the antibody epitopes. The following is a recommended sequential protocol that prioritizes the antibody staining steps before the click chemistry reaction. This order is crucial to minimize the potential for the copper catalyst to damage or mask the antibody binding sites.

I. Immunofluorescence Staining
  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

  • Washing:

    • Wash cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-labeled secondary antibody (e.g., an Alexa Fluor 594-conjugated antibody for a different channel) in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash cells three times with PBST for 5 minutes each, protected from light.

II. This compound Click Reaction

Note: It is critical to use freshly prepared click reaction components.

  • Prepare Click Reaction Cocktail:

    • For a 500 µL reaction, mix the following in order:

      • PBS (to final volume)

      • This compound (final concentration of 1-10 µM)

      • Copper(II) Sulfate (CuSO4) (from a 20 mM stock, final concentration of 1 mM)

      • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (from a 100 mM stock, final concentration of 5 mM)

    • Vortex the mixture gently.

  • Initiate the Click Reaction:

    • Add Sodium Ascorbate (from a freshly prepared 100 mM stock, final concentration of 10 mM) to the cocktail immediately before adding to the cells.

    • Vortex briefly.

  • Incubation:

    • Add the complete click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining (Optional):

    • Incubate cells with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslip with an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for OG 488 and the secondary antibody fluorophore.

Visualizations

Signaling Pathway Example

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Metabolic Enzyme Metabolic Enzyme Transcription Factor->Metabolic Enzyme Upregulates Azide-labeled Metabolite Azide-labeled Metabolite Metabolic Enzyme->Azide-labeled Metabolite Produces Protein Synthesis Protein Synthesis Azide-labeled Metabolite->Protein Synthesis Used in Incorporation into Protein Incorporation into Protein Protein Synthesis->Incorporation into Protein

Caption: A generic signaling pathway leading to the incorporation of an azide-labeled metabolite into newly synthesized proteins.

Experimental Workflow

Experimental_Workflow cluster_IF Immunofluorescence cluster_Click Click Chemistry Fix & Permeabilize Fix & Permeabilize Wash1 Wash Fix & Permeabilize->Wash1 Block Block Primary Ab Primary Ab Block->Primary Ab Wash2 Wash Primary Ab->Wash2 Secondary Ab Secondary Ab Wash3 Wash Secondary Ab->Wash3 Click Reaction Cocktail Click Reaction Cocktail Incubate Incubate Click Reaction Cocktail->Incubate Wash4 Wash Incubate->Wash4 Wash1->Block Wash2->Secondary Ab Wash3->Click Reaction Cocktail Imaging Imaging Wash4->Imaging Wash5 Wash

Caption: Sequential workflow for combined immunofluorescence and this compound click chemistry.

Conclusion

Both this compound and Alexa Fluor 488 alkyne are effective green-fluorescent probes for click chemistry-based labeling. The choice between them will depend on the specific requirements of the experiment.

  • This compound is a reliable and cost-effective option for many standard applications. However, its sensitivity to acidic pH and lower photostability should be considered.

  • Alexa Fluor 488 alkyne offers superior brightness and photostability, making it the preferred choice for demanding applications such as super-resolution microscopy, long-term live-cell imaging, and experiments where pH fluctuations may occur.[1][3]

By following the recommended sequential protocol of immunofluorescence followed by the click reaction, researchers can successfully combine these two powerful techniques to gain deeper insights into complex biological processes. Careful optimization of antibody and dye concentrations, as well as incubation times, will be essential to achieve the best results in any given experimental system.

References

A Researcher's Guide to OG 488 Alkyne: Performance in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides a comprehensive comparison of OG 488 alkyne's performance in various microscopy systems, offering objective insights against popular alternatives. Supported by experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in your research.

This compound: A Bright and Versatile Tool for Bioorthogonal Labeling

This compound, also known as Oregon Green® 488 alkyne, is a bright, green-fluorescent probe widely used for imaging biomolecules containing azide groups through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of target molecules in complex biological systems.[3]

OG 488 is a fluorinated derivative of fluorescein, which gives it several advantages. It exhibits greater photostability and a lower pKa (4.8) compared to fluorescein (pKa 6.5), making its fluorescence less sensitive to pH changes in the physiological range.[1][2] Its excitation and emission maxima are well-suited for the common 488 nm laser line used in many microscopy systems.[1]

Performance Comparison: this compound vs. Alternatives

The selection of a fluorescent probe often involves a trade-off between brightness, photostability, and other factors. Here, we compare the key performance indicators of this compound with its spectrally similar counterparts.

PropertyThis compoundAlexa Fluor® 488 AlkyneATTO 488 AlkyneCF®488A AlkyneDyLight® 488 Alkyne
Excitation Max (nm) 496[1]495[4]501490[5]493[6]
Emission Max (nm) 524[1]519[4]523515[5]518[6]
**Extinction Coefficient (cm⁻¹M⁻¹) **84,000[1]71,000[4]90,000[]70,000[5]70,000[6]
Quantum Yield ~0.91[8]~0.92~0.80[9]Not specifiedNot specified
Key Advantages High photostability compared to fluorescein, lower pKa[1][2]High brightness and photostability[10][11]High photostability and water solubility[12][13]Minimally charged, reducing non-specific binding[4][14]High fluorescence intensity and photostability[15]

Note: Quantum yield and photostability can be influenced by the local environment and conjugation to biomolecules. The values presented are for the free dyes and should be considered as a general guide.

Brightness and Photostability

While OG 488 offers improved photostability over fluorescein, Alexa Fluor® 488 is often considered the gold standard for brightness and photostability in this spectral range.[11][16] ATTO 488 is also known for its exceptional thermal and photostability, making it suitable for single-molecule detection and super-resolution microscopy.[12][13][17] DyLight® 488 is reported to exhibit greater fluorescence than Cy2 or FITC with less background than Alexa Fluor® 488.[15] CF®488A is designed to be minimally charged, which can reduce non-specific binding and improve the signal-to-noise ratio in imaging experiments.[4][14]

Signal-to-Noise Ratio in Different Microscopy Systems

The choice of microscopy system significantly impacts the signal-to-noise ratio (SNR).

  • Widefield Microscopy: This technique offers fast image acquisition but can suffer from high background due to out-of-focus light, potentially lowering the SNR.[18]

  • Confocal Microscopy: By using a pinhole to reject out-of-focus light, confocal microscopy provides superior image quality with an improved SNR, especially for thick specimens.[18][19] However, this can come at the cost of lower signal intensity, requiring brighter and more photostable dyes.[20]

For demanding applications requiring high contrast and resolution, such as the localization of low-abundance biomolecules, a confocal microscope paired with a bright and photostable dye like Alexa Fluor® 488 or ATTO 488 would be advantageous. For rapid screening of well-labeled samples, a widefield microscope with a robust dye like OG 488 can be sufficient.

Experimental Protocols and Workflows

The versatility of this compound and its alternatives allows for their use in a wide range of applications. Below are detailed protocols for common experimental workflows.

Visualizing Nascent Protein Synthesis via BONCAT

Bioorthogonal non-canonical amino acid tagging (BONCAT) allows for the visualization of newly synthesized proteins.[21] This is achieved by metabolic labeling with an amino acid analog containing an azide or alkyne, followed by click chemistry with a fluorescent probe.

cluster_cell Cell AHA L-Azidohomoalanine (AHA) Protein_Synthesis Protein Synthesis (Ribosome) AHA->Protein_Synthesis Incorporation Azide_Protein Azide-labeled Protein Protein_Synthesis->Azide_Protein Fix_Perm Fixation & Permeabilization Azide_Protein->Fix_Perm Click_Reaction Click Reaction (CuAAC) Fix_Perm->Click_Reaction OG488_Alkyne This compound OG488_Alkyne->Click_Reaction Labeled_Protein Fluorescently Labeled Protein Click_Reaction->Labeled_Protein Microscope Fluorescence Microscopy Labeled_Protein->Microscope Visualization

Caption: Workflow for visualizing nascent protein synthesis using BONCAT and this compound.

Protocol for Nascent Protein Synthesis Visualization:

  • Metabolic Labeling: Culture cells in methionine-free medium supplemented with L-azidohomoalanine (AHA) for a desired period to allow for incorporation into newly synthesized proteins.[22][23]

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Click Reaction: Prepare a click reaction cocktail containing this compound, a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in a suitable buffer.[24][25]

  • Incubation: Incubate the fixed and permeabilized cells with the click reaction cocktail.

  • Washing and Imaging: Wash the cells to remove excess reagents and image using a fluorescence microscope with appropriate filters for OG 488.

Visualizing Glycosylation Pathways

Metabolic oligosaccharide engineering (MOE) utilizes synthetic monosaccharides with bioorthogonal handles (azides or alkynes) to label and visualize glycans.[2][21]

cluster_cell Cell Azido_Sugar Azido Sugar Analog (e.g., Ac4ManNAz) Metabolic_Pathway Glycosylation Pathway Azido_Sugar->Metabolic_Pathway Incorporation Azide_Glycan Azide-labeled Glycan Metabolic_Pathway->Azide_Glycan Fix_Perm Fixation & Permeabilization Azide_Glycan->Fix_Perm Click_Reaction Click Reaction (CuAAC) Fix_Perm->Click_Reaction OG488_Alkyne This compound OG488_Alkyne->Click_Reaction Labeled_Glycan Fluorescently Labeled Glycan Click_Reaction->Labeled_Glycan Microscope Fluorescence Microscopy Labeled_Glycan->Microscope Visualization

Caption: Workflow for visualizing glycans using metabolic oligosaccharide engineering and click chemistry.

Protocol for Glycan Visualization:

  • Metabolic Labeling: Incubate cells with an azide-modified sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) to label sialic acids.

  • Fixation and Permeabilization: Fix and permeabilize the cells as described above.

  • Click Reaction: Perform the click reaction with this compound.

  • Imaging: Wash and image the cells to visualize the distribution of the labeled glycans.

Visualizing Protein Trafficking

Pulse-chase experiments combined with metabolic labeling and click chemistry can be used to track the movement of proteins through cellular compartments.

Pulse Pulse with AHA Chase Chase with Methionine Pulse->Chase Fix_Timepoints Fix at Different Time Points Chase->Fix_Timepoints Click_Label Click Labeling with This compound Fix_Timepoints->Click_Label Image Image Protein Localization Click_Label->Image

References

A Head-to-Head Comparison of OG 488 Alkyne and ATTO 488 Alkyne for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of fluorescent probes is a critical determinant of experimental success. Among the myriad of options for labeling alkyne-modified biomolecules, Oregon Green™ 488 (OG 488) alkyne and ATTO 488 alkyne have emerged as popular choices for their green fluorescence, compatibility with the common 488 nm laser line, and utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

This guide provides an objective comparison of OG 488 alkyne and ATTO 488 alkyne, focusing on their photophysical properties and suitability for various research applications. While direct, side-by-side experimental comparisons in the peer-reviewed literature are scarce, a detailed analysis of their individual characteristics can guide researchers in making an informed decision.

Photophysical Properties: A Quantitative Overview

The brightness of a fluorophore is a function of its molar extinction coefficient (how well it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). Here, we summarize the key photophysical parameters for both dyes.

PropertyThis compoundATTO 488 Alkyne
Excitation Maximum (λex) 496 nm[1][2]501 nm[3]
Emission Maximum (λem) 524 nm[1][2]523 nm[3]
Molar Extinction Coefficient (ε) 84,000 cm⁻¹M⁻¹[1][2]90,000 cm⁻¹M⁻¹[]
Fluorescence Quantum Yield (Φ) ~0.91*[5]~0.80[]
Calculated Brightness (ε x Φ) ~76,440~72,000
Molecular Weight 449.37 g/mol [1][2]~740 g/mol

Based on the available data, this compound may exhibit slightly higher theoretical brightness due to its higher quantum yield. However, ATTO 488 alkyne possesses a higher molar extinction coefficient, indicating more efficient photon absorption. It is important to note that ATTO dyes are renowned for their exceptional photostability and thermal stability, which can be a significant advantage in demanding imaging applications such as single-molecule studies.[6][7][8][9] OG 488, a derivative of fluorescein, is also noted for its improved photostability over its parent compound.[1][2]

Experimental Design for a Comparative Brightness Analysis

To empirically determine the brighter and more photostable dye in a biologically relevant context, a direct comparison experiment is recommended. The following protocol outlines a method for labeling newly synthesized DNA in cultured cells using the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay, followed by click chemistry with either this compound or ATTO 488 alkyne.

Experimental Protocol: EdU Cell Proliferation Assay

This protocol is adapted from established methods for detecting DNA synthesis.[10][11][12][13][14]

1. Cell Culture and EdU Labeling:

  • Plate cells on coverslips in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a 10 µM working solution of EdU in pre-warmed complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the EdU-containing medium.

  • Incubate the cells for a period appropriate for their doubling time (e.g., 2 hours for rapidly dividing cells) under standard culture conditions.

2. Fixation and Permeabilization:

  • Remove the EdU-containing medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells by incubating with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Wash the cells twice with PBS.

3. Click Chemistry Reaction:

  • Prepare two separate click reaction cocktails, one for each dye, immediately before use. For each reaction, combine the following in order:

    • PBS

    • Fluorescent alkyne (this compound or ATTO 488 alkyne) to a final concentration of 1-5 µM.

    • Copper (II) sulfate (CuSO₄) to a final concentration of 10 mM.

    • Sodium ascorbate to a final concentration of 50 mM (prepare fresh).

  • Remove the PBS from the cells and add the click reaction cocktail.

  • Incubate for 30 minutes at room temperature, protected from light.

4. Washing and Counterstaining:

  • Remove the click reaction cocktail and wash the cells three times with PBS.

  • If desired, counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.

  • Wash the cells twice with PBS.

5. Imaging and Analysis:

  • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the green fluorescent dyes.

  • Crucially, maintain identical imaging parameters (e.g., laser power, exposure time, gain) for both the OG 488 and ATTO 488 labeled samples.

  • Quantify the mean fluorescence intensity of the nuclei from a statistically significant number of cells for each condition.

  • To assess photostability, continuously image a field of cells for an extended period and measure the rate of fluorescence decay.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

G cluster_0 Cellular Labeling cluster_1 Sample Preparation cluster_2 Click Reaction cluster_3 Analysis A Plate Cells B Add EdU to Culture Medium A->B C Incubate to Incorporate EdU into DNA B->C D Fix Cells C->D E Permeabilize Cells D->E F Prepare Click Cocktail (OG 488 or ATTO 488 alkyne) E->F G Incubate with Cells F->G H Wash and Counterstain G->H I Fluorescence Microscopy H->I J Quantify Brightness & Photostability I->J

Caption: Experimental workflow for comparing fluorescent dye brightness.

A similar experimental workflow can be applied to the labeling of newly synthesized proteins using Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).[15][16][17][18][19]

G cluster_0 Metabolic Labeling cluster_1 Detection A Incubate cells in methionine-free medium B Add Azidohomoalanine (AHA) A->B C AHA is incorporated into newly synthesized proteins B->C D Fix and Permeabilize Cells C->D E Click Reaction with Alkyne-Fluorophore D->E F Fluorescence Imaging E->F

Caption: BONCAT workflow for protein labeling.

Conclusion and Recommendations

Both this compound and ATTO 488 alkyne are high-quality fluorescent probes suitable for a wide range of applications in bioorthogonal chemistry.

  • This compound may offer a slight advantage in terms of theoretical brightness due to its high quantum yield. It is a reliable and cost-effective choice for many standard fluorescence microscopy applications.

  • ATTO 488 alkyne is an excellent option when photostability is paramount, such as in super-resolution microscopy or time-lapse imaging experiments. Its hydrophilic nature also contributes to a lower likelihood of non-specific binding.[7][8][9]

Ultimately, the choice between these two dyes will depend on the specific requirements of the experiment. For researchers aiming to maximize photon output in standard imaging, this compound is a strong candidate. For those conducting more demanding applications where photostability is critical, the investment in ATTO 488 alkyne is likely to be beneficial. It is highly recommended that researchers perform a pilot experiment as outlined above to determine the optimal dye for their specific experimental setup and biological system.

References

Spectral Overlap of OG 488 Alkyne: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in fluorescence-based applications, particularly in drug development and cellular imaging, the careful selection of fluorophores is paramount to generating accurate and reproducible data. A key consideration in multi-color experiments is the potential for spectral overlap between different fluorescent dyes. This guide provides a comprehensive comparison of the spectral properties of OG 488 alkyne with other commonly used fluorophores, offering experimental data to aid in the selection of appropriate dye combinations and minimize spectral bleed-through.

Photophysical Properties of this compound and Other Fluorophores

This compound is a bright, green-fluorescent probe that is widely used for the detection of azide-containing biomolecules through a copper-catalyzed click reaction.[1][2] Its spectral characteristics are very similar to fluorescein, making it compatible with standard 488 nm laser lines.[1][2] Key advantages of OG 488 include higher photostability and a lower pKa (4.8) compared to fluorescein (pKa 6.5), which makes its fluorescence less sensitive to pH changes in typical biological environments.[1][2]

The following table summarizes the key photophysical properties of this compound and a selection of other commonly used fluorescent alkynes. Understanding these properties is crucial for predicting and mitigating spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Spectrally Similar Dyes
This compound 496[1][2]524[1][2]84,000[1][2]0.91[3]Fluorescein, Alexa Fluor® 488, Atto™ 488, CF® 488A dyes, DyLight® 488[1][2]
Fluorescein (FITC) 491-495[4][5][6]516-519[4][5]~73,000[6]~0.5[6]Alexa Fluor 488, DyLight 488[5]
AF 488 Alkyne 494-495[7][8]517-519[7][8]71,800[7]0.91[8]Alexa Fluor® 488[7]
iFluor® 488 Alkyne 491[9]516[9]75,000[9]Not SpecifiedAlexa Fluor® 488[9]
5-TAMRA Alkyne 553-556[10][11]563-575[10][11]89,000[11]Not SpecifiedAlexa Fluor® 546, Atto™ 543, CF® 543 Dye[11]
Sulfo-Cyanine5 Alkyne 649-650[12][13]671-680[12][13]250,000[12]Not SpecifiedAlexa Fluor® 647, CF® 647 Dye, DyLight™ 649[12]
Sulfo-Cyanine5.5 Alkyne 678-680[14]694-710[14]Not SpecifiedNot SpecifiedNot Specified

Understanding and Measuring Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to two primary issues in multicolor fluorescence microscopy:

  • Spectral Bleed-through (Crosstalk): This is the most common problem, where the fluorescence from one dye is detected in the channel designated for another.[15][16] For example, the emission of a green fluorophore like OG 488 might be detected in the red channel, leading to false-positive signals.

  • Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that can occur when the emission spectrum of a donor fluorophore significantly overlaps with the excitation spectrum of an acceptor fluorophore, and the two are in close proximity.[17]

The following diagram illustrates the concept of spectral overlap between a donor and an acceptor fluorophore.

Spectral_Overlap Conceptual Diagram of Spectral Overlap cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore Donor Excitation Donor Excitation Donor Emission Donor Emission Donor Excitation->Donor Emission Fluorescence Acceptor Excitation Acceptor Excitation Donor Emission->Acceptor Excitation Spectral Overlap (Potential FRET) Detector B Detector B (Acceptor Channel) Donor Emission->Detector B Bleed-through Detector A Detector A (Donor Channel) Donor Emission->Detector A Acceptor Emission Acceptor Emission Acceptor Excitation->Acceptor Emission Fluorescence Acceptor Emission->Detector B

References

The Tipping Point of Fluorescence: A Cost-Effectiveness Guide to OG 488 Alkyne for Large-Scale Screening

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of high-throughput screening (HTS) and high-content screening (HCS), the choice of fluorescent probes can significantly impact both the quality of data and the overall cost of a research campaign. Oregon Green™ 488 (OG 488) alkyne has emerged as a popular choice for the detection of azide-modified biomolecules via click chemistry. This guide provides an objective comparison of OG 488 alkyne with its primary competitor, Alexa Fluor™ 488 alkyne, and other alternatives, focusing on the critical aspects of performance and cost-effectiveness for large-scale applications.

Performance Characteristics: Beyond the Price Tag

While the initial purchase price of a fluorescent dye is a consideration, a comprehensive cost-effectiveness analysis must delve into its performance characteristics. Factors such as brightness, photostability, and pH insensitivity directly influence the amount of reagent required per well, the quality of the resulting data, and even the choice of imaging hardware.

Key Performance Indicators of Green Fluorescent Alkynes

FeatureOregon Green™ 488 AlkyneAlexa Fluor™ 488 AlkyneFluorescein Alkyne
Excitation/Emission Maxima ~496/524 nm[1]~495/519 nm~494/518 nm
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~84,000[1]~71,000~75,000
Quantum Yield High[2]HighHigh, but pH dependent
Photostability Higher than fluorescein[1]HighLow
pH Sensitivity pKa ~4.8, largely insensitive at physiological pH[1][3]Insensitive over a wide pH range (pH 4-10)[4][5]Highly sensitive to pH
Price (per mg) ~$103 - $214[1]Varies by supplierGenerally the least expensive

Analysis of Performance:

Oregon Green™ 488 alkyne presents a compelling balance of brightness and photostability, outperforming the traditional fluorescein dyes significantly.[1] Its fluorescence is less prone to quenching at higher degrees of labeling and it is more resistant to photobleaching, allowing for longer exposure times and more robust signal detection in automated imaging systems.[6] Furthermore, its low pKa of approximately 4.8 ensures that its fluorescence is stable across the physiological pH range, a critical factor for live-cell imaging and assays involving cellular compartments with varying pH.[1][2][3]

Alexa Fluor™ 488 is renowned for its exceptional brightness and photostability, often considered the gold standard in fluorescent labeling.[5] While specific quantum yield and extinction coefficient values for the alkyne derivative can vary between suppliers, the parent dye is known for its superior performance. For highly demanding applications requiring the utmost sensitivity and signal-to-noise ratio, Alexa Fluor™ 488 alkyne may be the preferred choice. However, this performance often comes at a higher price point.

Fluorescein, while being the most budget-friendly option, suffers from significant drawbacks in the context of large-scale screening. Its pH sensitivity and rapid photobleaching can lead to inconsistent results and a lower signal-to-noise ratio, potentially requiring higher concentrations and more sensitive (and expensive) detection instrumentation.

Cost-Effectiveness in a High-Throughput Setting

To evaluate the true cost-effectiveness, we must consider the "cost per data point" or "cost per well." This is influenced not only by the bulk price of the dye but also by the working concentration required to achieve a satisfactory signal. A brighter and more photostable dye may allow for the use of lower concentrations, ultimately reducing the cost per well.

Estimated Cost-per-Well Comparison (96-well plate format)

ParameterThis compoundAlexa Fluor™ 488 AlkyneFluorescein Alkyne
Typical Working Concentration 1 - 10 µM1 - 10 µM5 - 25 µM
Price per mg (estimated average) $150$200$50
Molecular Weight (approximate) ~450 g/mol [1]~643 g/mol ~430 g/mol
Cost per 1 µmole ~$67.50~$128.60~$21.50
Volume per well 100 µL100 µL100 µL
Estimated Cost per Well (at 5 µM) ~$0.034 ~$0.064 ~$0.011

Disclaimer: Prices are estimates and can vary significantly between suppliers and purchase volumes. Working concentrations are application-dependent.

While fluorescein alkyne appears to be the most economical on a per-well basis, this calculation does not factor in the potential for failed experiments, the need for repeat runs due to signal instability, or the requirement for more advanced imaging systems to compensate for its lower performance. The superior photostability and brightness of OG 488 and Alexa Fluor™ 488 can lead to more reliable and reproducible data, reducing the number of failed wells and the need for costly re-screening. This enhanced data quality and reliability can translate to significant long-term cost savings.

Experimental Protocols and Workflows

The successful implementation of fluorescent alkynes in large-scale screening hinges on optimized experimental protocols. The following provides a general methodology for cellular labeling using click chemistry in a 96-well plate format.

General Protocol for Cellular Labeling in a 96-Well Plate
  • Metabolic Labeling: Culture cells in a 96-well imaging plate. Introduce the azide-modified biomolecule of interest (e.g., an amino acid, nucleoside, or sugar) to the culture medium and incubate for a period sufficient for its incorporation into cellular macromolecules.

  • Fixation and Permeabilization: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes:

    • Fluorescent alkyne (e.g., this compound) at the desired final concentration (e.g., 1-10 µM).

    • Copper(II) sulfate (CuSO₄) (e.g., 100 µM).

    • A reducing agent to convert Cu(II) to the catalytic Cu(I) (e.g., sodium ascorbate, 500 µM).

    • A copper-chelating ligand to stabilize the Cu(I) ion and improve reaction efficiency (e.g., TBTA).

  • Incubation: Add the click reaction cocktail to each well and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells multiple times with PBS to remove unreacted components. Acquire images using an automated fluorescence microscope or a high-content imaging system with appropriate filter sets for the chosen fluorophore.

Visualizing the Workflow

HCS_Workflow cluster_plate 96-Well Plate cluster_imaging High-Content Imaging System Cell_Seeding Seed Cells Metabolic_Labeling Add Azide-Modified Substrate Cell_Seeding->Metabolic_Labeling Fix_Perm Fix and Permeabilize Metabolic_Labeling->Fix_Perm Click_Reaction Add Click Reaction Mix (this compound) Fix_Perm->Click_Reaction Wash Wash Cells Click_Reaction->Wash Image_Acquisition Automated Image Acquisition Wash->Image_Acquisition Image_Analysis Image and Data Analysis Image_Acquisition->Image_Analysis Protein_Synthesis_Pathway AHA L-Azidohomoalanine (AHA) (Azide-modified Methionine) Ribosome Ribosome AHA->Ribosome Nascent_Protein Nascent Protein with AHA incorporated Ribosome->Nascent_Protein Click_Reaction Cu(I)-catalyzed Click Reaction Nascent_Protein->Click_Reaction OG488_Alkyne This compound OG488_Alkyne->Click_Reaction Labeled_Protein Fluorescently Labeled Protein Click_Reaction->Labeled_Protein

References

A Researcher's Guide to OG 488 Alkyne: A Comparative Analysis for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on fluorescent labeling studies, the selection of the appropriate fluorophore is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive comparison of Oregon Green™ 488 (OG 488) alkyne, a widely used green-fluorescent probe, with its common alternatives. By presenting key performance metrics, detailed experimental protocols, and an analysis of its applications and limitations, this guide serves as a practical resource for making informed decisions in your research.

OG 488 alkyne is a bright, green-fluorescent probe that is routinely used for the imaging of azide-containing biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] Its fluorescence characteristics are nearly identical to the well-known fluorescein dye, but with key advantages that make it a superior choice for many biological applications.

Performance Comparison: this compound vs. Alternatives

The selection of a fluorescent probe is often a trade-off between brightness, photostability, and environmental sensitivity. Here, we compare this compound to its primary alternatives: fluorescein alkyne and Alexa Fluor™ 488 alkyne.

FeatureThis compoundAlexa Fluor™ 488 AlkyneFluorescein Alkyne
Excitation Max (nm) ~496~495~494
Emission Max (nm) ~524~519~518
Quantum Yield (Φ) 0.91[2]0.920.92
Photostability More photostable than fluorescein[3][4]More photostable than fluorescein and OG 488[4][5][6]Prone to photobleaching[4]
pH Sensitivity pKa ~4.8; less sensitive in physiological range[1]Insensitive over a wide pH range (4-10)[4][5]pKa ~6.4; fluorescence decreases in acidic conditions[4]
Brightness HighVery HighHigh
Cost Moderate to HighHighLow to Moderate

Key Takeaways from the Comparison:

  • Brightness: All three dyes exhibit high quantum yields, making them exceptionally bright fluorophores suitable for detecting low-abundance targets.

  • Photostability: Both OG 488 and Alexa Fluor™ 488 significantly outperform fluorescein in terms of photostability, allowing for longer exposure times during imaging.[3][4][5][6] Alexa Fluor™ 488 is generally considered the most photostable of the three.[4][5][6]

  • pH Sensitivity: Fluorescein's fluorescence is highly dependent on pH and diminishes in acidic environments. OG 488, with a lower pKa, is more stable in the physiological pH range.[1] Alexa Fluor™ 488 offers the best performance in this regard, with its fluorescence being largely independent of pH between 4 and 10.[4][5]

Applications of this compound

The primary application of this compound is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the fluorescent labeling of azide-modified biomolecules. This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of target molecules in complex biological systems.

Common applications include:

  • Imaging of Nascent Biomolecules: Metabolic labeling with azide-containing precursors (e.g., amino acids, sugars, or nucleosides) allows for the visualization of newly synthesized proteins, glycans, or DNA.

  • Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and dynamics.

  • Flow Cytometry: Quantifying the amount of labeled biomolecule in a cell population.

  • High-Content Screening: Automated imaging and analysis of labeled cells in multi-well plates.

Limitations of this compound

Despite its advantages over fluorescein, this compound is not without its limitations:

  • Photobleaching: While more photostable than fluorescein, it can still photobleach under intense or prolonged illumination, a factor to consider in long-term imaging experiments.

  • Cost: It is generally more expensive than fluorescein-based reagents.

  • Dimerization: At high concentrations, OG 488 can form dimers, which can alter its absorption spectrum.[2]

  • Copper-Catalyzed Reaction: The CuAAC reaction requires a copper catalyst, which can be toxic to living cells. However, the use of copper-chelating ligands can mitigate this toxicity.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cellular Imaging

This protocol provides a general guideline for labeling azide-modified biomolecules in cells with this compound.

Materials:

  • Cells cultured with an azide-containing metabolic precursor (e.g., L-azidohomoalanine for proteins or N-azidoacetylgalactosamine for glycans).

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Mounting medium with DAPI

Protocol:

  • Cell Culture and Metabolic Labeling: Culture cells in the presence of the desired azide-containing metabolic precursor for a sufficient period to allow for incorporation into biomolecules.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (if targeting intracellular molecules).

    • Wash cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a typical reaction, the final concentrations are:

      • 1-10 µM this compound

      • 1 mM CuSO₄

      • 5 mM Sodium Ascorbate (freshly prepared)

      • 100 µM THPTA or TBTA

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS containing 3% BSA.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI, if desired.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for OG 488 (Excitation/Emission: ~496/524 nm) and DAPI (Excitation/Emission: ~358/461 nm).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging Imaging metabolic_labeling Metabolic Labeling (Incorporate Azide) fixation Fixation (e.g., PFA) metabolic_labeling->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization add_cocktail Add Click Cocktail (this compound, Cu²⁺, Reducing Agent, Ligand) permeabilization->add_cocktail incubation Incubation (30-60 min, RT) add_cocktail->incubation washing Washing incubation->washing mounting Mounting (with DAPI) washing->mounting microscopy Fluorescence Microscopy mounting->microscopy

A generalized workflow for labeling azide-modified biomolecules in cells with this compound.

cuaac_mechanism alkyne Biomolecule-Alkyne catalyst Cu(I) Catalyst alkyne->catalyst reaction_label + azide OG 488-Azide azide->catalyst product Labeled Biomolecule (Stable Triazole Linkage) catalyst->product reagents Reactants

The fundamental principle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Safety Operating Guide

Proper Disposal of OG 488 Alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of OG 488 alkyne are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This fluorescent probe, while instrumental in modern research, requires meticulous disposal procedures to mitigate potential environmental and health risks. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste materials, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for this compound. Always handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

Quantitative Data for Waste Management

The following table summarizes key quantitative limits and parameters relevant to the disposal of this compound waste. These are based on general laboratory hazardous waste guidelines and may vary depending on institutional and local regulations.

ParameterGuideline ValueSource/Regulation
Satellite Accumulation Area (SAA) Limit Do not exceed 55 gallons of total hazardous waste.General EHS Guidelines[1][2]
Acutely Hazardous Waste Limit (if applicable) Do not exceed 1 quart of liquid or 1 kg of solid acutely hazardous waste.General EHS Guidelines
Aqueous Solution pH for Drain Disposal Between 5.5 and 11.0 (for non-toxic, non-metal containing solutions only).Stanford University EHS[3]
Ethanol Concentration for Non-Hazardous Determination Less than 24%.Central Washington University EHS[4]
Mercury Concentration in Solution Solutions with mercury levels above 0.2 ppm are considered hazardous waste.University of Texas at Austin EHS[5]

Note: Due to the lack of specific regulatory thresholds for this compound, it is recommended to treat all waste containing this dye as hazardous.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a systematic approach focused on waste segregation, containment, and official disposal channels.

Step 1: Waste Segregation

Proper segregation at the point of generation is the cornerstone of safe chemical waste disposal.

  • Solid Waste:

    • Examples: Contaminated personal protective equipment (gloves, lab coats), absorbent pads, weigh boats, pipette tips, and empty product vials.

    • Procedure: Collect all non-sharp solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound".

  • Liquid Waste:

    • Examples: Unused or spent solutions of this compound in solvents (e.g., DMSO, DMF), aqueous buffers, and reaction mixtures.

    • Procedure: Collect all liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy). The container must be clearly labeled as "Hazardous Chemical Waste" and list all constituents, including solvents and their approximate percentages. Never mix incompatible waste streams.

  • Sharps Waste:

    • Examples: Contaminated needles, syringes, and glass Pasteur pipettes.

    • Procedure: Place all contaminated sharps into a designated, puncture-resistant sharps container. The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".

Step 2: Container Management and Labeling

Proper container management is crucial to prevent leaks and ensure safe handling.

  • Container Integrity: Use containers that are in good condition and compatible with the chemical waste.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added. The label must include the full chemical name of all contents (no abbreviations or formulas) and their estimated percentages.

  • Closure: Keep all waste containers securely closed at all times, except when adding waste. Do not leave funnels in open containers.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store all hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Location: The SAA should be under the control of the laboratory personnel generating the waste.

  • Segregation: Within the SAA, ensure that incompatible waste types are segregated to prevent accidental reactions.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Requesting Pickup: Once a waste container is full (typically around 90% capacity), or if it has been in storage for a predetermined time limit (often 6-12 months), arrange for a waste pickup following your institution's specific procedures.

  • Documentation: Complete any required waste pickup forms accurately and completely.

Step 5: Decontamination of Glassware
  • Initial Rinse: The first rinse of any glassware that has come into contact with this compound should be collected as hazardous liquid waste.

  • Subsequent Rinses: Subsequent rinses with detergent and water may be permissible for drain disposal, but this should be verified with your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

OG488_Disposal_Workflow start Generation of This compound Waste is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste_container Yes is_sharp->start No sharps_container Collect in Labeled Sharps Hazardous Waste Container is_sharp->sharps_container Yes store_in_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_waste_container->store_in_saa liquid_waste_container->store_in_saa sharps_container->store_in_saa request_pickup Request Waste Pickup from EHS or Licensed Disposal Service store_in_saa->request_pickup end Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling OG 488 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling of OG 488 Alkyne in a Laboratory Setting.

This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and proper management of this fluorescent probe. This compound, also known as Oregon Green® 488 Alkyne, is a bright, green-fluorescent probe used for imaging azide-containing biomolecules.[1] While specific hazard information is not fully characterized, it is essential to treat this compound with care, assuming potential hazards until proven otherwise.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandardPurpose
Eye Protection Safety Glasses with Side Shields or Safety GogglesANSI Z87.1-compliantProtects eyes from splashes and airborne particles.
Hand Protection Nitrile GlovesChemically resistantPrevents skin contact with the chemical.
Body Protection Laboratory CoatStandardProtects personal clothing and skin from contamination.
Respiratory Protection Not generally requiredN/AUse in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. Consult your institution's safety officer.
Foot Protection Closed-toe ShoesStandardProtects feet from spills and falling objects.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product received matches the order specifications.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

2. Storage:

  • Store this compound at -20°C in a desiccated environment.[1]

  • Keep the container tightly sealed to prevent moisture and light degradation.

  • Store away from incompatible materials. Although specific incompatibilities are not listed, avoid strong oxidizing agents.

3. Preparation for Use:

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any fine particles.

  • This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Prepare solutions in a fume hood.

4. Handling and Use:

  • Always wear the recommended PPE.

  • Avoid direct contact with the solid compound and its solutions.

  • Do not eat, drink, or smoke in the laboratory.

  • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused solutions, pipette tips, and gloves, should be considered chemical waste.

  • Segregate this waste from non-hazardous trash.

2. Waste Collection:

  • Collect solid waste in a designated, sealed container clearly labeled "Hazardous Chemical Waste" with the full chemical name.

  • Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.

3. Disposal Procedure:

  • Dispose of all this compound waste in accordance with your institution's and local environmental regulations for chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Never dispose of this chemical down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_preparation Experiment Preparation cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at -20°C (Desiccated) Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Retrieve for Use Prepare Prepare Solution in Fume Hood Equilibrate->Prepare Handle Handle with PPE Prepare->Handle Experiment Perform Experiment Handle->Experiment Segregate Segregate Waste Experiment->Segregate Generate Waste Collect Collect in Labeled Container Segregate->Collect Dispose Dispose via EHS Collect->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.